6-Azido-hexylamine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
6-azidohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4/c7-5-3-1-2-4-6-9-10-8/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQMAUAPICAWGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=[N+]=[N-])CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476243 | |
| Record name | 6-azidohexan-1-amine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20476243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349553-73-7 | |
| Record name | 6-azidohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Azido-hexylamine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
6-Azido-hexylamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemical properties, structure, and applications of 6-azido-hexylamine, a versatile bifunctional linker crucial for advancements in bioconjugation and pharmaceutical sciences.
Introduction
This compound is a linear bifunctional molecule featuring a terminal primary amine and an azide group, separated by a six-carbon aliphatic chain. This unique structure makes it an invaluable tool in chemical biology, drug discovery, and materials science. The primary amine allows for facile conjugation to molecules bearing carboxylic acids, activated esters, or other amine-reactive functionalities. Simultaneously, the azide group serves as a versatile handle for "click chemistry," particularly the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] This guide provides a detailed overview of the chemical properties, structure, synthesis, and key applications of this compound.
Chemical Structure and Identification
The structural integrity of this compound is fundamental to its utility as a chemical linker. Its key identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | 6-azidohexan-1-amine[2] |
| CAS Number | 349553-73-7[2] |
| Molecular Formula | C₆H₁₄N₄[2] |
| SMILES | NCCCCCCN=[N+]=[N-][3] |
| InChI | InChI=1S/C6H14N4/c7-5-3-1-2-4-6-9-10-8/h1-7H2 |
| InChIKey | CLQMAUAPICAWGT-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, storage, and application in various experimental setups.
| Property | Value | Source |
| Molecular Weight | 142.20 g/mol | |
| Appearance | Colorless to light yellow liquid or solid | |
| Boiling Point | 204.7 °C | |
| Storage Temperature | 2°C - 8°C or -20°C | |
| Purity | Typically ≥95% |
Chemical Reactivity and Synthesis
This compound's reactivity is characterized by the distinct chemical behaviors of its two functional groups: the primary amine and the azide.
The primary amine exhibits typical nucleophilic properties. It readily participates in:
-
Amide bond formation: Reacts with carboxylic acids (often activated with reagents like EDC/NHS) to form stable amide linkages.
-
Reductive amination: Reacts with aldehydes and ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form secondary amines.
-
Nucleophilic substitution: Can react with alkyl halides and other electrophiles.
The azide group is remarkably stable under many reaction conditions, making it an ideal bioorthogonal handle. Its primary reactivity is in cycloaddition reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of click chemistry, this reaction with a terminal alkyne proceeds with high efficiency and regioselectivity to form a stable 1,4-disubstituted 1,2,3-triazole.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction occurs between an azide and a strained cyclooctyne (e.g., DBCO, BCN), offering excellent biocompatibility for in vivo applications.
Logical Flow of Synthesis
A common synthetic route to this compound involves the conversion of a readily available starting material with a suitable leaving group to an azide, while ensuring the amine functionality is either protected or introduced subsequently. A plausible synthetic workflow is outlined below.
Caption: Plausible synthetic workflow for this compound.
Experimental Protocols
Illustrative Synthesis of this compound from 6-Bromohexylamine
This protocol is a representative procedure based on standard organic synthesis methodologies for the conversion of alkyl halides to azides with amine protection.
Materials:
-
6-Bromohexylamine hydrobromide
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Protection of the Amine Group:
-
Dissolve 6-bromohexylamine hydrobromide in a mixture of DCM and water.
-
Add TEA to neutralize the hydrobromide.
-
Add (Boc)₂O and stir at room temperature overnight.
-
Extract the organic layer, wash with NaHCO₃ and brine, dry over MgSO₄, and concentrate under reduced pressure to obtain N-Boc-6-bromohexylamine.
-
-
Azide Substitution:
-
Dissolve N-Boc-6-bromohexylamine in DMF.
-
Add an excess of sodium azide.
-
Heat the reaction mixture at 60-80°C and monitor by TLC until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with EtOAc.
-
Wash the organic layers with water and brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography (EtOAc/hexanes) to yield N-Boc-6-azido-hexylamine.
-
-
Deprotection of the Amine Group:
-
Dissolve N-Boc-6-azido-hexylamine in DCM.
-
Add an excess of TFA and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., NaOH) to pH > 12.
-
Extract the product with DCM, dry the organic layer over MgSO₄, and concentrate to afford this compound.
-
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating this compound to an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
Prepare stock solutions of all reagents in a suitable solvent (e.g., water or DMSO).
-
In a microcentrifuge tube, add the alkyne-functionalized molecule in buffer.
-
Add this compound (typically in a slight excess).
-
Prepare a premix of CuSO₄ and THPTA (e.g., 1:5 molar ratio) and add it to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS).
-
The conjugated product can be purified by methods suitable for the specific molecule, such as dialysis, size-exclusion chromatography, or HPLC.
Applications in Research and Drug Development
This compound is a versatile linker that enables a wide range of applications, particularly in the realm of bioconjugation for research and therapeutic purposes.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis
A primary application of this compound is in the construction of ADCs, where a cytotoxic drug is linked to a monoclonal antibody that targets cancer cells.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate.
This workflow highlights the dual functionality of this compound, first reacting via its amine to modify the antibody, and then utilizing its azide for the "click" conjugation of the drug payload.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory fume hood. It is classified as flammable and corrosive. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Azide compounds can be energetic and potentially explosive, especially when heated or in the presence of certain metals. Therefore, it is crucial to avoid strong heating and contact with heavy metals. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a powerful and versatile chemical tool with significant applications in scientific research and drug development. Its bifunctional nature, combining a reactive primary amine with a bioorthogonal azide group, enables the straightforward and efficient linking of diverse molecular entities. The advent of click chemistry has further solidified the importance of azido-functionalized linkers like this compound, facilitating the construction of complex bioconjugates such as ADCs with high precision and yield. As research in chemical biology and targeted therapeutics continues to advance, the utility of this compound is poised to expand, driving innovation in the design of novel diagnostics and therapeutics.
References
An In-depth Technical Guide to the Research Applications of 6-Azido-hexylamine
Audience: Researchers, scientists, and drug development professionals.
Core Concept: A Versatile Bifunctional Linker for Bioconjugation
6-Azido-hexylamine is a key reagent in modern bioconjugation and chemical biology, primarily utilized as a heterobifunctional crosslinking agent. Its structure, featuring a terminal azide group (-N₃) and a primary amine (-NH₂), allows for the covalent linkage of two different molecules through distinct chemical reactions. This dual reactivity makes it an invaluable tool for researchers in drug development, proteomics, and diagnostics.
The primary application of this compound revolves around "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding under mild, aqueous conditions. This makes them ideal for modifying complex biological molecules without interfering with their native functions. The azide group of this compound is a key participant in these reactions, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Key Applications in Research
The unique properties of this compound lend it to a variety of research applications:
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Antibody-Drug Conjugates (ADCs): this compound can be used as a cleavable linker in the synthesis of ADCs. In this context, it connects a monoclonal antibody to a cytotoxic drug. The antibody directs the conjugate to a specific target, such as a cancer cell, where the linker is cleaved, releasing the drug.
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Targeted Drug Delivery: Beyond ADCs, it can be used to link targeting ligands (like peptides or small molecules) to therapeutic payloads, creating systems for targeted drug delivery.
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Proteomics and Molecular Interactions: Researchers use this compound for proximity-induced crosslinking to study molecular interactions. By attaching it to one biomolecule, it can covalently trap interacting partners through its second reactive group upon binding.
-
Functionalization of Biomolecules: The amine group allows for easy conjugation to biomolecules with available carboxyl groups or other reactive sites. The azide group then serves as a handle for subsequent "clicking" with an alkyne-modified molecule, such as a fluorescent dye, biotin, or a drug molecule. This is useful in labeling proteins, nucleic acids, and other biomolecules for imaging or purification.
-
Synthesis of Complex Probes: It is used in the chemical synthesis of complex biological probes. For example, it has been incorporated into phosphatidylinositol derivatives to study lipid signaling pathways. The small size of the azide group minimizes steric hindrance, making it a suitable replacement for hydroxyl groups in mimicking natural products.
Data Presentation: Reaction Efficiencies and Linkage Stability
The efficiency of bioconjugation reactions using azide-alkyne click chemistry is typically high, and the resulting linkages are stable under physiological conditions. The following tables summarize representative data.
| Reaction Step | Biomolecule Partner | Moiety | Typical Yield (%) |
| CuAAC Click Chemistry | Alkyne-modified Antibody | This compound | > 90% |
| SPAAC Click Chemistry | DBCO-modified Protein | This compound | > 95% |
Note: The yields presented are typical values for analogous reactions and may vary depending on the specific biomolecules and reaction conditions.
| Linkage Type | Formed From | Stability Condition | Half-life |
| 1,2,3-Triazole | Azide-Alkyne Cycloaddition | Physiological pH (7.4), 37°C | > 1 year |
Note: The 1,2,3-triazole ring formed is generally not susceptible to oxidation or reduction, providing a strong and stable linkage.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the use of this compound in bioconjugation.
Protocol 1: Two-Step Sequential Bioconjugation to a Protein
This protocol describes the sequential conjugation of a reporter molecule (e.g., a fluorescent dye) and a target protein using a derivative of this compound.
Step 1: Click Chemistry Reaction with an Alkyne-Modified Reporter Molecule
Materials:
-
Alkyne-modified reporter molecule (e.g., Alkyne-Fluorophore)
-
Hexanamide, 6-azido-N-(2-chloroethyl)- (a derivative of this compound)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a 10 mM stock solution of the Alkyne-Fluorophore in DMSO.
-
Prepare a 10 mM stock solution of Hexanamide, 6-azido-N-(2-chloroethyl)- in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA in water.
-
In a microcentrifuge tube, combine the following in order:
-
PBS to a final volume of 1 mL.
-
10 µL of 10 mM Alkyne-Fluorophore (final concentration 100 µM).
-
Synthesis and Purification of 6-Azido-hexylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the common methodologies for the synthesis and purification of 6-azido-hexylamine, a valuable bifunctional linker in bioconjugation and drug discovery. The document outlines synthetic strategies, purification protocols, and includes quantitative data and visual workflows to support researchers in its practical application.
Synthetic Strategies
The synthesis of this compound typically involves the nucleophilic substitution of a halo-hexylamine derivative with an azide salt. The primary considerations for this synthesis are the choice of starting material, solvent, and reaction conditions to ensure high yield and purity. A common and efficient method involves the use of 6-bromohexylamine hydrobromide.
A representative synthetic scheme is the reaction of 6-bromohexylamine hydrobromide with sodium azide in an aqueous solution. The reaction proceeds via an SN2 mechanism where the azide ion displaces the bromide.
To prevent potential side reactions, such as the formation of a bis-azide, it is crucial to control the stoichiometry of the reactants. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can enhance the reaction rate, although it is often not necessary for this particular substrate.
Experimental Protocols
2.1. Synthesis of this compound from 6-Bromohexylamine Hydrobromide
This protocol is adapted from established literature procedures.
Materials and Equipment:
-
6-Bromohexylamine hydrobromide
-
Sodium azide (NaN3)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
Procedure:
-
In a round-bottom flask, dissolve 6-bromohexylamine hydrobromide in deionized water.
-
Add sodium azide to the solution. The molar ratio of sodium azide to the bromo-precursor should be in slight excess.
-
The reaction mixture is typically stirred vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for a specified period (e.g., 12-24 hours) to ensure the reaction goes to completion.
-
After the reaction is complete, the aqueous solution is cooled to room temperature.
-
The pH of the solution is adjusted to be basic (pH > 12) by the dropwise addition of a concentrated sodium hydroxide solution. This step is to deprotonate the amine group and facilitate extraction into an organic solvent.
-
The aqueous layer is extracted multiple times with dichloromethane.
-
The combined organic layers are then washed with brine (saturated NaCl solution) and dried over an anhydrous drying agent like sodium sulfate.
-
The drying agent is removed by filtration, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
2.2. Synthesis via a Protected Amine Intermediate
An alternative approach involves protecting the amine group of a 6-halo-hexylamine derivative before introducing the azide group. This can sometimes offer better control over the reaction and simplify purification. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group.
Procedure Outline:
-
Protection of the amine group of 6-chloro-1-hexanamine with di-tert-butyl dicarbonate (Boc)2O.
-
Azidation of the resulting N-Boc-6-chloro-1-hexanamine with sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
-
Deprotection of the Boc group using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the final product, this compound.
Purification Methods
The crude this compound obtained from the synthesis can be purified by several methods to achieve high purity suitable for downstream applications.
3.1. Distillation
Vacuum distillation is a highly effective method for purifying this compound, as it is a liquid at room temperature. This method separates the product from non-volatile impurities and any remaining high-boiling-point solvents.
3.2. Column Chromatography
For smaller-scale purifications or to remove impurities with similar boiling points, column chromatography can be employed. A silica gel stationary phase is typically used with a solvent system of increasing polarity, such as a gradient of methanol in dichloromethane, to elute the product.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value/Range | Notes |
| Yield | 70-95% | Dependent on reaction conditions and purification method. |
| Purity | >95% | Typically achieved after vacuum distillation or column chromatography. |
| Reaction Temperature | 25-60 °C | Higher temperatures can increase the reaction rate. |
| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS for completion. |
| Boiling Point | Approx. 60-65 °C at 0.5 mmHg | Key parameter for purification by vacuum distillation. |
| Solvents | Water, Dichloromethane, Dimethylformamide | Choice depends on the synthetic route. |
Visual Diagrams
The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of crude this compound.
Caption: Purification workflow for this compound.
The Azide Group in 6-Azido-hexylamine: A Technical Guide to its Reactivity and Applications
For Researchers, Scientists, and Drug Development Professionals
The bifunctional linker 6-azido-hexylamine serves as a critical building block in the fields of chemical biology and drug development. Its design, featuring a terminal primary amine and a reactive azide group separated by a flexible hexyl chain, allows for the covalent linkage of diverse molecular entities. The primary amine can be readily functionalized, for instance, by forming amide bonds with carboxylic acids, while the azide group provides a versatile handle for a variety of highly specific and efficient conjugation reactions. This guide provides an in-depth exploration of the azide group's reactivity in this compound, offering detailed experimental protocols and quantitative data to support its application in research and development.
Core Reactivity of the Azide Group
The azide functional group (-N₃) in this compound is characterized by its unique electronic structure, which makes it a stable yet reactive moiety. It is largely inert to many common reaction conditions found in biological systems, rendering it a bioorthogonal functional group. This property is paramount for its use in complex biological environments. The primary reactivity modes of the azide group in this compound are cycloadditions and reductions.
Azide-Alkyne Cycloaddition (Click Chemistry)
The most prominent application of the azide group is its participation in [3+2] cycloaddition reactions with alkynes, a cornerstone of "click chemistry".[1][2] These reactions are characterized by their high yields, stereospecificity, and tolerance of a wide range of functional groups.[1]
The CuAAC reaction involves the coupling of a terminal alkyne with an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole. This reaction is known for its speed and efficiency.[2][] The mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide.
To circumvent the potential cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts rapidly with azides without the need for a catalyst. The driving force for this reaction is the release of ring strain in the cyclooctyne.
Staudinger Ligation and Reduction
The Staudinger reaction involves the reaction of an azide with a phosphine, typically triphenylphosphine (PPh₃), to form an aza-ylide intermediate. This reaction can be harnessed in two primary ways:
-
Staudinger Reduction: In the presence of water, the aza-ylide intermediate is hydrolyzed to yield a primary amine and the corresponding phosphine oxide. This provides a mild method for reducing azides to amines.
-
Staudinger Ligation: By incorporating an electrophilic trap on the phosphine reagent, the aza-ylide intermediate can be trapped intramolecularly to form a stable amide bond. This has been widely used in bioconjugation.
Reduction to Primary Amines
Beyond the Staudinger reduction, the azide group can be readily reduced to a primary amine (hexane-1,6-diamine in the case of this compound) using various reducing agents. This transformation is valuable for synthesizing diamino linkers or for unmasking a primary amine after the azide has served its purpose in a synthesis.
-
Catalytic Hydrogenation: A common and efficient method for reducing azides is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source.
-
Hydride Reductions: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce azides to primary amines.
Quantitative Data on Azide Reactivity
The following tables summarize key quantitative data for the primary reactions of the azide group. While data specifically for this compound is limited in the literature, the provided data for structurally similar alkyl and benzyl azides offer a strong predictive framework for its reactivity.
| Reaction Type | Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |
| CuAAC | 6-azido-6-deoxycurdlan, alkyne-terminated modules | CuBr₂, ascorbic acid, propylamine, RT | 12 h | High | |
| SPAAC | Oligonucleotide-DBCO, 6-HEX Azide | DMSO/Aqueous Buffer, RT | 4-17 h | Quantitative | |
| Staudinger Reduction | Generic Organic Azide, PPh₃, H₂O | THF, 65 °C | 6 h | 90% | |
| SN2 Azide Synthesis | 6-bromohexanoic acid, NaN₃ | DMF, RT | 36 h | 79% |
Table 1: Reaction Conditions and Yields for Key Azide Reactions. RT denotes room temperature.
| Reaction | Alkyne | Azide | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Reference |
| SPAAC | DBCO | Benzyl azide | 0.24 | CH₃CN:H₂O (3:1) | |
| SPAAC | BCN | Benzyl azide | 0.07 | CH₃CN:H₂O (3:1) | |
| SPAAC | DBCO | Phenyl azide | 0.033 | CH₃CN:H₂O (3:1) | |
| SPAAC | BCN | Phenyl azide | 0.2 | CH₃CN:H₂O (3:1) |
Table 2: Comparative Reaction Kinetics for SPAAC. Data for benzyl and phenyl azide are presented as representative examples for the reactivity of an alkyl azide like this compound.
Experimental Protocols
Detailed methodologies for the key reactions of the azide group in this compound are provided below. Safety precautions, such as working in a well-ventilated fume hood and wearing appropriate personal protective equipment, should always be followed when handling azides and other chemical reagents.
Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction between an azide and a terminal alkyne.
Materials:
-
Azide-containing molecule (e.g., a derivative of this compound)
-
Terminal alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., DMF, DMSO, or a mixture with water)
Procedure:
-
Dissolve the azide- and alkyne-containing molecules in the chosen solvent.
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate in water.
-
In another vial, prepare a stock solution of CuSO₄·5H₂O in water.
-
To the reaction mixture containing the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. A typical molar ratio is 1 equivalent of azide, 1-1.5 equivalents of alkyne, 0.1 equivalents of CuSO₄, and 0.5 equivalents of sodium ascorbate.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent, or purified directly by chromatography.
Protocol 2: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for the copper-free click reaction between an azide and a strained cyclooctyne (e.g., DBCO or BCN).
Materials:
-
Azide-containing molecule (e.g., a derivative of this compound)
-
Strained cyclooctyne (e.g., DBCO- or BCN-functionalized molecule)
-
Solvent (e.g., DMSO, water, or aqueous buffers like PBS)
Procedure:
-
Dissolve the azide-containing molecule and the strained cyclooctyne in the chosen solvent.
-
Incubate the reaction mixture at room temperature. Reaction times can vary from a few minutes to several hours depending on the reactants and their concentrations.
-
Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, HPLC, or fluorescence if one of the components is fluorescently labeled).
-
The product can often be used directly in subsequent applications or purified by standard chromatographic techniques if necessary.
Protocol 3: Staudinger Reduction of an Alkyl Azide
This protocol provides a method for the reduction of an alkyl azide to the corresponding primary amine using triphenylphosphine.
Materials:
-
Alkyl azide (e.g., this compound)
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the alkyl azide (1 equivalent) in THF.
-
Add triphenylphosphine (2 equivalents) and water (10 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to 65 °C and stir for approximately 6 hours.
-
Monitor the reaction for the disappearance of the starting azide by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product amine can be isolated after an appropriate workup, which typically involves extraction and purification by column chromatography to remove the triphenylphosphine oxide byproduct.
Protocol 4: Reduction of an Alkyl Azide using Lithium Aluminum Hydride (LiAlH₄)
This protocol describes the reduction of an alkyl azide to a primary amine using LiAlH₄. This reaction should be carried out under anhydrous conditions and with extreme caution as LiAlH₄ reacts violently with water.
Materials:
-
Alkyl azide (e.g., this compound)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (typically 1.5-2 equivalents) in anhydrous ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the alkyl azide in anhydrous ether or THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC). Refluxing may be necessary.
-
Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Filter the resulting precipitate (aluminum salts) and wash it thoroughly with ether or THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude primary amine, which can be further purified if necessary.
Visualizations: Reaction Mechanisms and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core reaction mechanisms and a typical experimental workflow involving this compound.
References
An In-depth Technical Guide to 6-Azido-hexylamine for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azido-hexylamine is a bifunctional linker molecule of significant interest in the fields of chemical biology, drug discovery, and materials science. Its structure incorporates a terminal primary amine and an azide group, connected by a six-carbon aliphatic chain. This unique arrangement allows for orthogonal conjugation strategies, making it a versatile tool for the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs). The primary amine can be readily functionalized through reactions such as amidation or reductive amination, while the azide group is a key component in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and visualizations of relevant chemical transformations.
Physical and Chemical Properties
This compound is a colorless to light yellow liquid or solid at room temperature, with properties that make it suitable for a variety of chemical modifications in both organic and aqueous environments.[1] Its bifunctional nature, combining a nucleophilic amine and a bioorthogonal azide, is central to its utility.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄N₄ | [2] |
| Molecular Weight | 142.20 g/mol | [2] |
| CAS Number | 349553-73-7 | [2] |
| Physical Form | Liquid or Solid | |
| Boiling Point | 204.7 °C | |
| Melting Point | 159.99 °C | |
| Purity | Typically >95% | |
| Storage Conditions | 2°C - 8°C or -20°C, protect from light |
Note: Physical properties such as boiling and melting points may be subject to variations depending on purity and measurement conditions.
Spectral Data
While specific experimental spectra are proprietary to suppliers, typical spectral characteristics are described below based on the known structure of this compound.
¹H NMR (Proton Nuclear Magnetic Resonance): A proton NMR spectrum of this compound would exhibit characteristic signals for the protons on the hexyl chain. The protons closest to the amine and azide groups would show distinct chemical shifts. Protons adjacent to the amine group (α-protons) would likely appear as a triplet, as would the protons adjacent to the azide group. The remaining methylene groups along the carbon chain would produce overlapping multiplets.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display six distinct signals corresponding to the six carbon atoms of the hexyl chain. The carbons bonded to the nitrogen of the amine and the azide group would be the most deshielded and appear at the highest chemical shifts.
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is a valuable tool for confirming the presence of the key functional groups. A strong, sharp absorption band is expected in the region of 2100 cm⁻¹, which is characteristic of the azide (N₃) stretching vibration. The primary amine (NH₂) group would be identified by two medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. C-H stretching vibrations of the alkyl chain would be observed around 2850-2960 cm⁻¹.
Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak [M]+ for this compound would be observed at an m/z corresponding to its molecular weight (142.20). The exact mass is 142.121846464 Da. Common fragmentation patterns would involve the loss of nitrogen gas (N₂) from the azide group and cleavage of the carbon-carbon bonds within the hexyl chain.
Experimental Protocols
Synthesis of this compound from 6-Bromohexylamine
This protocol describes a common method for the synthesis of this compound via nucleophilic substitution.
Materials:
-
6-Bromohexylamine hydrobromide
-
Sodium azide (NaN₃)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Neutralization of the Amine Salt: In a round-bottom flask, dissolve 6-bromohexylamine hydrobromide in deionized water. Cool the solution in an ice bath and slowly add a solution of sodium hydroxide to neutralize the hydrobromide salt and deprotonate the amine. The pH should be monitored to ensure it becomes basic.
-
Extraction of the Free Amine: Extract the aqueous solution with dichloromethane multiple times. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Azide Substitution: Remove the drying agent by filtration and concentrate the dichloromethane solution under reduced pressure using a rotary evaporator to obtain the free 6-bromohexylamine. Dissolve the resulting oil in a polar aprotic solvent such as dimethylformamide (DMF).
-
Reaction with Sodium Azide: Add an excess of sodium azide to the solution. Heat the reaction mixture with stirring under a reflux condenser. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Isolation of Product: Filter the solution and remove the solvent under reduced pressure to yield crude this compound. The product can be further purified by vacuum distillation or column chromatography.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for using this compound in a CuAAC reaction.
Materials:
-
This compound
-
An alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
DMSO (if needed to dissolve starting materials)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO or buffer).
-
Prepare a stock solution of this compound in the same solvent.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a reaction tube, add the alkyne-containing molecule and this compound (typically a slight excess of one reagent is used).
-
Add the appropriate buffer to the desired final volume.
-
-
Catalyst Preparation: In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio and let it stand for a few minutes to form the copper(I) complex.
-
Initiation of the Reaction: Add the copper/ligand complex to the reaction mixture. To initiate the cycloaddition, add the freshly prepared sodium ascorbate solution.
-
Incubation: Mix the reaction gently and incubate at room temperature. The reaction is typically complete within 30-60 minutes. Protect the reaction from light.
-
Purification: The resulting triazole product can be purified by methods appropriate for the specific conjugate, such as dialysis, size-exclusion chromatography, or HPLC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a catalyst-free click chemistry reaction using this compound.
Materials:
-
This compound
-
A strained alkyne (e.g., a DBCO or BCN derivative)
-
A suitable reaction buffer (e.g., PBS)
-
DMSO (if needed for solubility)
Procedure:
-
Dissolve Reactants: Prepare stock solutions of this compound and the strained alkyne in a compatible solvent.
-
Reaction: In a reaction vial, combine equimolar amounts or a slight excess of one of the reactants in the chosen buffer.
-
Incubation: Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to hours depending on the reactivity of the strained alkyne.
-
Monitoring and Purification: Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS). Once complete, purify the product using standard methods.
Conjugation to a Protein
This protocol describes a two-step process to conjugate this compound to a protein and then attach another molecule via click chemistry.
Materials:
-
Protein of interest
-
This compound
-
An amine-reactive crosslinker (e.g., an NHS ester)
-
An alkyne-functionalized molecule of interest
-
CuAAC or SPAAC reagents (as described above)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Modification with Azide:
-
First, introduce an amine-reactive group to this compound if it is to be attached to a carboxyl group on the protein, or use an amine-reactive crosslinker to attach to lysine residues. For example, react the protein with an NHS-ester-functionalized azide.
-
Alternatively, to attach to a carboxyl group, activate the carboxyl group on the protein using a carbodiimide (e.g., EDC) and then react with the amine group of this compound.
-
-
Purification: Remove excess reagents from the azide-modified protein using a desalting column or dialysis.
-
Click Chemistry Reaction: Conjugate the alkyne-functionalized molecule to the azide-modified protein using either the CuAAC or SPAAC protocol described above.
-
Final Purification: Purify the final protein conjugate to remove any unreacted molecules and catalyst components.
Mandatory Visualizations
Caption: Synthesis of this compound from 6-Bromohexylamine.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.
Caption: Logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
References
6-Azido-hexylamine CAS number and molecular weight
For researchers, scientists, and professionals in drug development, 6-Azido-hexylamine is a valuable bifunctional molecule with significant applications in bioconjugation, proteomics, and as a linker in antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, complete with experimental protocols and workflow visualizations.
Core Chemical Properties
This compound, also known as 6-azidohexan-1-amine, is a versatile chemical reagent. Its key quantitative data are summarized below.
| Property | Value | References |
| CAS Number | 349553-73-7 | [1][2][3][4] |
| Molecular Weight | 142.20 g/mol | |
| Molecular Formula | C6H14N4 | |
| Purity | Typically ≥95% | |
| Appearance | Liquid | |
| Storage Temperature | 4°C, protect from light. For long-term storage in solvent, -20°C to -80°C is recommended. |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. A common approach involves the nucleophilic substitution of a hexyl derivative with an azide source, followed by the reduction of a protected amine or a related functional group.
A representative synthesis workflow is illustrated below:
Caption: A general workflow for the synthesis of this compound.
Core Applications in Research and Drug Development
This compound's utility stems from its two reactive functional groups: a primary amine and a terminal azide. The amine group can readily form amide bonds with carboxylic acids, while the azide group is a key component in "click chemistry" reactions.
Bioconjugation and Click Chemistry
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for specifically and efficiently linking molecules. This compound serves as a linker, enabling the conjugation of various molecules, such as fluorescent dyes, biotin tags, or drugs, to proteins, nucleic acids, or other biomolecules that have been modified to contain an alkyne group. This is invaluable for creating probes for biological imaging, pull-down assays, and targeted drug delivery.
The general workflow for a bioconjugation experiment using this compound and click chemistry is depicted below:
Caption: Workflow of bioconjugation via click chemistry.
Antibody-Drug Conjugates (ADCs)
In the field of oncology, this compound is employed as a cleavable linker in the synthesis of ADCs. ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells. The linker connects the antibody, which recognizes a specific antigen on the tumor cell surface, to the cytotoxic drug. The azide functionality of this compound allows for the precise attachment of the drug payload to the antibody via click chemistry.
Proteomics and Activity-Based Protein Profiling (ABPP)
Derivatives of this compound are utilized in chemical proteomics and ABPP to identify and characterize protein targets. A bifunctional probe containing an azide group and a reactive group (a "warhead") can be used to covalently label active sites of enzymes. The azide then serves as a handle for the attachment of a reporter tag (e.g., biotin for enrichment or a fluorophore for visualization) via click chemistry, enabling the identification and quantification of the labeled proteins.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general methodology for the labeling of an alkyne-containing biomolecule with an azide-functionalized molecule, which can be prepared using this compound.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, oligonucleotide)
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Sodium ascorbate (freshly prepared solution)
-
Phosphate-buffered saline (PBS) or other suitable reaction buffer
-
DMSO (for dissolving reagents)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified biomolecule in an appropriate buffer.
-
Prepare a stock solution of the azide-functionalized molecule in DMSO.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA ligand in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with the azide-functionalized molecule in the desired molar ratio (typically a slight excess of the azide).
-
Add the THPTA ligand solution to the reaction mixture.
-
Add the CuSO4 solution. The final concentration of copper is typically in the range of 50-100 µM.
-
-
Initiation of the Click Reaction:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper sulfate.
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific reactants. Protect the reaction from light if using fluorescently labeled molecules.
-
-
Purification:
-
Purify the resulting bioconjugate to remove unreacted reagents and byproducts. The purification method will depend on the nature of the biomolecule and may include techniques such as dialysis, size-exclusion chromatography, or affinity chromatography.
-
Note: The optimal reaction conditions (e.g., reagent concentrations, incubation time, temperature) may vary depending on the specific biomolecules and labels being used and should be empirically determined.
References
An In-depth Technical Guide to the Safety and Handling of 6-Azido-hexylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 6-Azido-hexylamine, a bifunctional linker commonly utilized in bioconjugation and drug delivery research. Due to its azide functionality, this compound presents specific hazards that necessitate strict adherence to safety protocols to mitigate risks of explosion, toxicity, and chemical reactivity. This document outlines the known hazards, recommended handling procedures, and emergency response measures to ensure the safe use of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple risk factors. The primary hazards are associated with its flammability, corrosivity, and the energetic nature of the azide group. Organic azides are known to be potentially explosive and can decompose violently when subjected to heat, shock, or friction.
Table 1: GHS Hazard Statements
| Hazard Code | Hazard Statement |
| H226 | Flammable liquid and vapour.[1][2] |
| H301 + H311 | Toxic if swallowed or in contact with skin.[2] |
| H314 | Causes severe skin burns and eye damage.[1] |
| H318 | Causes serious eye damage. |
| H411 | Toxic to aquatic life with long lasting effects. |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C6H14N4 |
| Molecular Weight | 142.20 g/mol |
| Appearance | Solid |
| Storage Temperature | 4°C, protect from light or -80/-20°C |
| InChIKey | CLQMAUAPICAWGT-UHFFFAOYSA-N |
Safe Handling and Storage Protocols
Due to the hazardous nature of this compound, stringent adherence to the following handling and storage protocols is mandatory.
Experimental Protocol for Safe Handling:
-
Personnel Protective Equipment (PPE): Before handling the compound, ensure a complete set of PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.
-
A flame-retardant lab coat.
-
-
Ventilation: All work with this compound must be conducted in a well-ventilated chemical fume hood.
-
Avoiding Ignition and Shock:
-
Keep the compound away from heat, sparks, open flames, and hot surfaces. No smoking is permitted in the handling area.
-
Use only non-sparking tools for all transfers and manipulations.
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Avoid grinding or subjecting the material to friction or shock.
-
-
Dispensing and Use:
-
When transferring the solid, use plastic or ceramic spatulas.
-
For reactions, ensure the reaction vessel is clean and free of incompatible materials.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store locked up and away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.
-
The compound is noted to be air-sensitive.
-
-
Disposal:
-
Dispose of waste in accordance with local, regional, and national regulations.
-
Do not dispose of with household garbage or allow it to reach the sewage system.
-
Waste containers should be clearly labeled.
-
In-Case-of-Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
Table 3: Emergency and First Aid Procedures
| Situation | Procedure |
| Spill or Leak | Evacuate personnel to a safe area. Remove all sources of ignition. Ventilate the area. Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal. Do not let the chemical enter drains. |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Wear self-contained breathing apparatus. Vapors are heavier than air and may form explosive mixtures with air at elevated temperatures. |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap. Seek immediate medical attention. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Chemical Reactivity and Incompatibilities
Understanding the chemical reactivity of this compound is crucial for safe handling and experimental design.
Table 4: Chemical Incompatibilities
| Incompatible Material | Potential Hazard |
| Strong Oxidizing Agents | Violent reactions. |
| Acids, Acid Anhydrides, Acid Chlorides | Incompatible. |
| Carbon Dioxide | Incompatible. |
| Heavy Metals | Can form highly explosive heavy metal azides. |
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.
Caption: Workflow for the safe handling of this compound.
This comprehensive guide is intended to provide essential safety information for handling this compound. It is imperative that all users of this compound familiarize themselves with this information and their institution's specific safety protocols before commencing any work.
References
Solubility Profile of 6-Azido-hexylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-Azido-hexylamine, a bifunctional molecule of significant interest in chemical biology and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for determining its solubility, including detailed experimental protocols and predictive analysis based on its chemical structure.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is crucial for predicting its solubility behavior. The molecule incorporates a polar primary amine (-NH₂) and a polar azide (-N₃) group, attached to a non-polar six-carbon alkyl chain. This amphipathic nature suggests a varied solubility profile across different solvent classes.
Key Molecular Descriptors:
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₄ | PubChem[1] |
| Molecular Weight | 142.20 g/mol | PubChem[1] |
| IUPAC Name | 6-azidohexan-1-amine | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
The presence of both hydrogen bond donors (amine) and acceptors (amine and azide) indicates a potential for solubility in protic polar solvents. The hexyl chain, however, contributes to its lipophilicity, suggesting solubility in non-polar organic solvents as well.
Predicted Solubility of this compound
Based on the principle of "like dissolves like," a qualitative prediction of solubility in common laboratory solvents can be made. The solubility of its structural analog, hexylamine, which is reported to be soluble in water (12 g/L at 20 °C) and miscible with most organic solvents, provides a useful reference.[3]
Predicted Solubility Ranking (Qualitative):
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High to Moderate | The amine and azide groups can form hydrogen bonds with the solvent. The hexyl chain may limit miscibility, especially in water. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can engage in dipole-dipole interactions and are effective at solvating a wide range of compounds. |
| Non-Polar | Toluene, Hexanes | Moderate to Low | The non-polar hexyl chain will interact favorably with these solvents, but the polar head groups will be poorly solvated. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have an intermediate polarity and should provide a balance for solvating both the polar and non-polar regions of the molecule. |
Experimental Determination of Solubility
Accurate determination of solubility requires experimental validation. The following section outlines a standard protocol for determining the thermodynamic solubility of this compound.
General Experimental Protocol: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Materials and Equipment:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, dichloromethane, tetrahydrofuran)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (e.g., 0.45 µm)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or ¹H NMR)
Procedure:
-
Preparation: Add an excess amount of this compound to a pre-weighed vial to ensure a saturated solution is formed.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Seal the vial and place it in a constant temperature shaker (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: Allow the vial to stand undisturbed to let the undissolved solid settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any suspended solid particles.
-
Quantification: Transfer the filtered saturated solution to a pre-weighed vial for gravimetric analysis or dilute it for analysis by a suitable chromatographic or spectroscopic method to determine the concentration.
-
Calculation: Calculate the solubility in desired units (e.g., g/L or mol/L).
The following diagram illustrates the workflow for this experimental procedure.
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation
Quantitative solubility data should be recorded in a structured format for clear comparison and interpretation. The following table provides a template for presenting experimentally determined solubility data for this compound at a specified temperature.
Table 1: Solubility of this compound at 25 °C
| Solvent | Classification | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |
| Water | Polar Protic | |||
| Ethanol | Polar Protic | |||
| Methanol | Polar Protic | |||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | |||
| N,N-Dimethylformamide (DMF) | Polar Aprotic | |||
| Dichloromethane (DCM) | Chlorinated | |||
| Tetrahydrofuran (THF) | Ether | |||
| Toluene | Non-Polar | |||
| Hexanes | Non-Polar |
Applications in Drug Development and Research
This compound is a valuable linker in the synthesis of antibody-drug conjugates (ADCs) and for the introduction of azide groups for "click chemistry" reactions. An understanding of its solubility is critical for:
-
Reaction Optimization: Ensuring the compound remains in solution for efficient chemical transformations.
-
Purification: Selecting appropriate solvent systems for chromatography or recrystallization.
-
Formulation: Developing suitable vehicles for in vitro and in vivo studies.
The logical flow for utilizing solubility information in a research context is depicted below.
References
An In-depth Technical Guide to Bioconjugation Utilizing 6-Azido-hexylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of bioconjugation employing the versatile bifunctional linker, 6-Azido-hexylamine. This molecule offers the strategic advantage of two distinct reactive functionalities: a terminal azide group for "click chemistry" and a primary amine for traditional conjugation methods. This dual reactivity makes it a powerful tool in the development of complex biomolecular constructs, including antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized biomaterials.
Core Principles of this compound in Bioconjugation
This compound serves as a heterobifunctional linker, comprised of a six-carbon aliphatic chain that provides spatial separation between conjugated molecules. This spacing is crucial for maintaining the biological activity and structural integrity of the biomolecule. The key to its utility lies in the orthogonal reactivity of its terminal functional groups:
-
The Azide Group: This moiety is a key participant in bioorthogonal "click chemistry" reactions.[1] Azides are exceptionally stable in biological media and do not typically react with endogenous functional groups, ensuring high specificity in conjugation.[1]
-
The Primary Amine Group: The terminal amine provides a nucleophilic handle for a variety of well-established bioconjugation techniques, most notably the formation of stable amide bonds with activated carboxylic acids.[2][3]
Click Chemistry Pathways Involving the Azide Group
The azide group of this compound is primarily utilized in two powerful click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and regiospecific reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[4] The reaction is characterized by its high yields, tolerance of a wide range of functional groups, and mild reaction conditions. However, the requirement of a copper(I) catalyst can be a limitation for in vivo applications due to potential cytotoxicity.
Caption: The CuAAC reaction pathway for bioconjugation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a metal-free alternative to CuAAC that utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne. The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a copper catalyst and making it highly suitable for applications in living systems.
Caption: The SPAAC reaction pathway for metal-free bioconjugation.
Amine-Based Bioconjugation
The primary amine of this compound can be reacted with various electrophilic functional groups. The most common approach is the formation of a stable amide bond with a carboxylic acid that has been activated, typically as an N-hydroxysuccinimide (NHS) ester. This method is widely used for labeling proteins, which have abundant lysine residues with primary amines on their surfaces.
Caption: Amide bond formation using the amine functionality.
Quantitative Data Summary
The efficiency of bioconjugation reactions and the stability of the resulting linkages are critical parameters. The following tables summarize typical data for the reactions described.
| Reaction Type | Biomolecule Partner Moiety | Typical Yield (%) |
| CuAAC Click Chemistry | Alkyne-modified Protein/Antibody | > 90% |
| SPAAC Click Chemistry | DBCO-modified Protein | > 95% |
| Amide Bond Formation | NHS-Ester activated Biomolecule | 70-90% |
| Linkage Type | Formation Method | Stability at Physiological pH (7.4), 37°C |
| 1,2,3-Triazole | Azide-Alkyne Cycloaddition (CuAAC or SPAAC) | Highly stable, half-life > 1 year |
| Amide | Amine-NHS Ester Reaction | Highly stable, half-life > 1 year |
Experimental Protocols
Protocol 1: Two-Step Bioconjugation via Click Chemistry (CuAAC)
This protocol outlines the conjugation of an alkyne-modified biomolecule (e.g., a protein) to this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
DMSO
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (must be freshly made).
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.
-
Add this compound stock solution to a final concentration that is in 10-20 fold molar excess to the protein.
-
-
Catalyst Preparation:
-
In a separate tube, mix the CuSO₄ and THPTA stock solutions to form a complex.
-
-
Reaction Initiation:
-
Add the CuSO₄/THPTA complex to the protein solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, with gentle mixing.
-
-
Purification:
-
Purify the resulting conjugate using size-exclusion chromatography to remove excess reagents and catalyst.
-
Protocol 2: Amide Bond Formation with an NHS-Activated Biomolecule
This protocol details the conjugation of this compound to a biomolecule containing an activated carboxyl group (NHS ester).
Materials:
-
NHS-activated biomolecule in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis or size-exclusion chromatography)
Procedure:
-
Prepare Stock Solution:
-
Dissolve this compound in DMSO to a concentration of 100 mM.
-
-
Reaction Setup:
-
To the solution of the NHS-activated biomolecule, add the this compound stock solution to achieve a 10-50 fold molar excess.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.
-
-
Quenching:
-
Add the quenching solution to react with any remaining NHS esters.
-
-
Purification:
-
Remove unreacted this compound and byproducts by dialysis or size-exclusion chromatography.
-
Characterization of the Bioconjugate
SDS-PAGE Analysis
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique to confirm successful conjugation. A successful conjugation will result in an increase in the molecular weight of the biomolecule, which is observed as a shift to a higher position on the gel compared to the unconjugated starting material.
Caption: Workflow for analyzing bioconjugates using SDS-PAGE.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to determine the degree of labeling, provided the conjugated molecule has a distinct chromophore from the biomolecule. By measuring the absorbance at wavelengths specific to the biomolecule (e.g., 280 nm for proteins) and the attached molecule, the ratio of the two can be calculated. A change in the absorbance spectrum, such as the appearance of a new peak or a shift in an existing peak, can also indicate successful conjugation.
References
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 6-Azido-hexylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for the covalent ligation of molecules.[1][] This reaction is characterized by its rapid kinetics, high yields, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments and a broad pH range (typically 4-12).[3][4] The formation of a stable triazole linkage makes it an invaluable tool in bioconjugation, drug discovery, and materials science.[5]
These application notes provide a detailed protocol for conducting the CuAAC reaction using 6-azido-hexylamine, a versatile building block containing a primary amine for further functionalization. The protocol is designed to be adaptable for various research and development applications.
Core Concepts and Considerations
The CuAAC reaction involves the copper(I)-catalyzed reaction between an azide and a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent, most commonly sodium ascorbate.
Key Components of the Reaction:
-
Copper Source: Copper(II) sulfate is a common and inexpensive source of the copper catalyst.
-
Reducing Agent: Sodium ascorbate is widely used to reduce Cu(II) to the active Cu(I) state. It is important to prepare this solution fresh.
-
Copper-Chelating Ligand: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are crucial for stabilizing the Cu(I) catalyst, accelerating the reaction, and preventing oxidative damage to sensitive substrates. A 5:1 ligand to copper ratio is often recommended.
-
Solvent: The reaction is highly versatile and can be performed in various solvents, including water, DMSO, and mixtures like THF/water. For biological applications, aqueous buffers are preferred.
-
pH: While the CuAAC reaction can proceed over a wide pH range, a pH of 7-8 is generally recommended for bioconjugation to ensure the stability of the molecules involved. When using this compound, maintaining a pH above the pKa of the primary amine (around 10.7) is not necessary, but a neutral to slightly basic pH will prevent protonation and potential solubility issues. Amine-containing buffers such as Tris should be avoided as they can interfere with the copper catalyst. Phosphate-buffered saline (PBS) or HEPES are suitable alternatives.
Experimental Protocols
This section provides a general protocol for the CuAAC reaction of this compound with a generic alkyne-containing molecule. The concentrations and volumes can be scaled as needed.
Materials and Reagents
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Organic solvent for purification (e.g., ethyl acetate, dichloromethane)
-
0.5 M EDTA solution for copper removal
Stock Solution Preparation
| Reagent | Concentration | Solvent | Notes |
| This compound | 10 mM | Deionized Water or PBS | Prepare fresh or store at -20°C. |
| Alkyne Molecule | 10 mM | DMSO or appropriate solvent | Dependent on the solubility of the alkyne. |
| Copper(II) Sulfate | 20 mM | Deionized Water | Stable at room temperature. |
| Sodium Ascorbate | 100 mM | Deionized Water | Must be prepared fresh before each use. |
| THPTA | 50 mM | Deionized Water | Stable at room temperature. |
General Reaction Protocol
-
Reaction Setup: In a microcentrifuge tube, add the following reagents in the specified order:
-
400 µL of PBS (pH 7.4)
-
50 µL of 10 mM this compound stock solution (Final concentration: 1 mM)
-
50 µL of 10 mM Alkyne Molecule stock solution (Final concentration: 1 mM)
-
-
Catalyst Preparation: In a separate tube, prepare the copper/ligand mixture by adding:
-
12.5 µL of 50 mM THPTA stock solution
-
6.3 µL of 20 mM CuSO₄ stock solution Vortex briefly to mix. The final concentrations in the reaction will be 1.25 mM for THPTA and 0.25 mM for CuSO₄, maintaining a 5:1 ratio.
-
-
Addition of Catalyst: Add the entire copper/ligand mixture to the reaction tube containing the azide and alkyne.
-
Initiation of Reaction: To initiate the cycloaddition, add 25 µL of freshly prepared 100 mM sodium ascorbate solution (Final concentration: 5 mM).
-
Incubation: Close the tube and mix the reaction by gentle vortexing or inversion. Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by TLC or LC-MS. For many applications, the reaction proceeds to completion within an hour at room temperature.
Work-up and Purification
-
Copper Removal: After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer with a 0.5 M aqueous solution of EDTA to chelate and remove the copper catalyst. Repeat the wash until the aqueous layer is colorless.
-
Extraction: Perform a standard aqueous workup by washing the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Quantitative Data Summary
The following table provides representative data for a typical CuAAC reaction. Actual yields and reaction times may vary depending on the specific alkyne substrate and reaction conditions.
| Alkyne Substrate | This compound (Equivalents) | Copper Catalyst (mol%) | Ligand (mol%) | Reaction Time (h) | Yield (%) |
| Propargyl Alcohol | 1.0 | 1 | 5 | 1 | >95 |
| Phenylacetylene | 1.0 | 1 | 5 | 2 | >95 |
| Alkyne-labeled Peptide | 1.2 | 2.5 | 12.5 | 4 | >90 |
| Alkyne-functionalized Surface | Excess | 5 | 25 | 12 | N/A |
Note: The data presented are based on typical outcomes for CuAAC reactions and are intended for illustrative purposes.
Visualizing the Workflow and Concepts
Experimental Workflow for CuAAC
Caption: Experimental workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Logical Relationship of CuAAC Components
Caption: Key components and their roles in the CuAAC reaction.
Troubleshooting and Optimization
-
Low Yield:
-
Ensure the sodium ascorbate solution is freshly prepared.
-
Degas the reaction mixture with an inert gas (argon or nitrogen) to prevent oxidation of the Cu(I) catalyst.
-
Increase the concentration of the reactants or the catalyst loading.
-
Verify the purity of the azide and alkyne starting materials.
-
-
Side Reactions:
-
Alkyne homocoupling (Glaser coupling) can be a side reaction. Using a ligand like THPTA and ensuring an efficient reduction of Cu(II) can minimize this.
-
The primary amine of this compound is generally not reactive under these conditions. However, if side reactions involving the amine are suspected, consider using a protecting group like Boc, which can be removed under acidic conditions after the click reaction.
-
-
Difficulty in Purification:
-
Thorough washing with EDTA is crucial for complete removal of the copper catalyst, which can sometimes be chelated by the triazole product.
-
By following this detailed protocol and considering the key concepts, researchers can effectively utilize this compound in copper-catalyzed azide-alkyne cycloaddition reactions for a wide array of applications in chemical biology and drug development.
References
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with 6-Azido-hexylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal ligation reaction, enabling the covalent conjugation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This "click chemistry" reaction occurs between a strained cyclooctyne and an azide-functionalized molecule, forming a stable triazole linkage. 6-Azido-hexylamine is a versatile bifunctional linker containing a terminal azide group for SPAAC and a primary amine for conjugation to various molecules, such as therapeutic drugs.[2][3] Its hexyl chain provides a flexible spacer, making it an ideal reagent for constructing well-defined bioconjugates, particularly in the field of antibody-drug conjugates (ADCs).[2]
These application notes provide a comprehensive guide to utilizing this compound in SPAAC reactions, with a focus on the synthesis and characterization of antibody-drug conjugates.
Principle of SPAAC with this compound
The primary application of this compound in SPAAC involves a two-stage process. First, the primary amine of this compound is conjugated to a molecule of interest (e.g., a cytotoxic drug) that has a reactive carboxylic acid or other amine-reactive functional group. This creates an azide-functionalized drug-linker conjugate. Subsequently, this conjugate is reacted with a biomolecule (e.g., an antibody) that has been modified to contain a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The SPAAC reaction forms a stable covalent bond, linking the drug to the antibody.
Data Presentation: Quantitative Parameters for SPAAC
The efficiency of SPAAC is critically dependent on the reaction kinetics between the azide and the cyclooctyne. While specific kinetic data for this compound is not extensively published, the reaction rates can be reliably estimated from data on similar primary alkyl azides. The choice of cyclooctyne significantly impacts the reaction rate.
| Cyclooctyne | Second-Order Rate Constant (k₂) with Primary Alkyl Azides (M⁻¹s⁻¹) | Key Features & Considerations |
| Dibenzocyclooctyne (DBCO) | ~0.1 - 1.0[4] | High reactivity, commonly used for efficient conjugation. Its hydrophobicity may influence the properties of the final conjugate. |
| Bicyclo[6.1.0]nonyne (BCN) | ~0.01 - 0.1 | Moderately reactive and less hydrophobic than DBCO, which can be advantageous for in vivo applications. |
| Azadibenzocyclooctyne (ADIBO/DIBAC) | ~0.3 - 1.0 | High reactivity, similar to DBCO. |
Note: Reaction rates are influenced by factors such as solvent, temperature, pH, and steric hindrance of the reactants. The provided values are for reactions with model primary azides and should be used as a guideline. Empirical optimization is recommended for specific applications.
Experimental Protocols
Protocol 1: Synthesis of an Azide-Functionalized Drug-Linker Conjugate
This protocol describes a general method for conjugating a drug with a carboxylic acid group to the primary amine of this compound via amide bond formation.
Materials:
-
Drug with a carboxylic acid functional group
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Activation of the Drug's Carboxylic Acid:
-
Dissolve the drug (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Add DCC or EDC (1.1 equivalents) to the solution and stir at room temperature for 2-4 hours to form the NHS-ester of the drug.
-
-
Amide Coupling Reaction:
-
In a separate flask, dissolve this compound (1.2 equivalents) and TEA or DIPEA (2 equivalents) in anhydrous DMF.
-
Add the activated drug solution (NHS-ester) dropwise to the this compound solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used).
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure azide-functionalized drug-linker conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: Preparation of a DBCO-Modified Antibody
This protocol outlines the modification of an antibody with a DBCO-NHS ester to introduce the strained alkyne functionality.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: PBS, pH 7.4-8.0
Procedure:
-
Antibody Preparation:
-
If necessary, exchange the antibody into the reaction buffer using a desalting column. The antibody concentration should typically be between 1-10 mg/mL.
-
-
Reagent Preparation:
-
Prepare a stock solution of DBCO-NHS ester (e.g., 10-20 mM) in anhydrous DMSO immediately before use.
-
-
Antibody Modification:
-
Add a 5-20 fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 4-6 hours.
-
-
Purification:
-
Remove the unreacted DBCO-NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
-
Characterization:
-
Determine the concentration of the DBCO-modified antibody using a protein concentration assay (e.g., BCA assay).
-
The degree of labeling (DOL) can be estimated by UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and ~310 nm (for DBCO).
-
Protocol 3: SPAAC Conjugation of the Azide-Functionalized Drug-Linker to the DBCO-Modified Antibody
This protocol describes the final SPAAC reaction to generate the antibody-drug conjugate.
Materials:
-
DBCO-modified antibody (from Protocol 2)
-
Azide-functionalized drug-linker conjugate (from Protocol 1)
-
Anhydrous DMSO
-
PBS, pH 7.4
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-functionalized drug-linker conjugate (e.g., 10-20 mM) in anhydrous DMSO.
-
-
SPAAC Reaction:
-
To the solution of the DBCO-modified antibody, add a 3-10 fold molar excess of the azide-functionalized drug-linker conjugate stock solution.
-
Gently mix and incubate the reaction at room temperature for 4-16 hours or at 4°C for 24-48 hours. The reaction can be monitored by observing the decrease in the DBCO absorbance at ~310 nm.
-
-
Purification:
-
Purify the resulting ADC to remove excess drug-linker conjugate and organic solvent. This can be achieved using a desalting column, dialysis, or tangential flow filtration (TFF).
-
-
Characterization:
-
Determine the final ADC concentration.
-
Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity.
-
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC
HIC is a powerful technique to determine the DAR and the distribution of drug-loaded species in an ADC preparation.
Materials and Equipment:
-
Purified ADC sample
-
HIC HPLC column (e.g., Tosoh TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
-
HPLC Method:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.).
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * Number of Drugs in Species) / 100
-
Visualizations
References
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using 6-Azido-hexylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic drugs. The linker technology connecting the antibody and the drug is a critical component of ADC design, influencing its stability, pharmacokinetics, and efficacy. Click chemistry, a set of bioorthogonal reactions, has emerged as a powerful tool for ADC synthesis due to its high efficiency, specificity, and mild reaction conditions.[1][2][3]
6-Azido-hexylamine is a versatile, cleavable linker used in the synthesis of ADCs.[4][5] Its primary amine allows for its incorporation into either the drug or the antibody, while the terminal azide group enables conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This application note provides detailed protocols for the use of this compound in ADC synthesis, covering the modification of a cytotoxic drug, subsequent conjugation to an antibody, and characterization of the resulting ADC.
Principle of the Method
The overall workflow involves a two-step process. First, the cytotoxic drug is functionalized with an azide group using this compound. This is typically achieved by forming an amide bond between a carboxylic acid on the drug and the primary amine of this compound, often facilitated by carbodiimide chemistry (EDC/NHS). The antibody is separately functionalized with a terminal alkyne or a strained alkyne (e.g., DBCO). Finally, the azide-modified drug and the alkyne-modified antibody are conjugated using either CuAAC or SPAAC to form a stable triazole linkage.
Experimental Protocols
Protocol 1: Modification of a Cytotoxic Drug with this compound
This protocol describes the introduction of an azide group onto a drug containing a carboxylic acid functionality.
Materials:
-
Cytotoxic drug with a carboxylic acid group
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
2-Mercaptoethanol
-
Hydroxylamine-HCl
-
Desalting column
Procedure:
-
Activation of the Drug's Carboxylic Acid:
-
Dissolve the carboxylic acid-containing drug in Activation Buffer.
-
Equilibrate EDC and NHS to room temperature.
-
Add EDC (final concentration ~2 mM) and NHS (final concentration ~5 mM) to the drug solution.
-
Incubate for 15 minutes at room temperature to form the NHS-ester intermediate.
-
-
Quenching of EDC (Optional but Recommended):
-
Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC.
-
(Optional) Purify the activated drug using a desalting column equilibrated with Reaction Buffer.
-
-
Conjugation with this compound:
-
Dissolve this compound in Reaction Buffer.
-
Add an equimolar amount of this compound to the activated drug solution.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Quenching of the Reaction:
-
Add hydroxylamine to a final concentration of 10 mM to quench any remaining NHS esters.
-
-
Purification:
-
Purify the azide-modified drug using an appropriate method, such as reverse-phase HPLC, to remove unreacted starting materials and byproducts.
-
Protocol 2: Antibody Modification with an Alkyne Group
This protocol describes the introduction of a DBCO (dibenzocyclooctyne) group onto the antibody via lysine residue modification for subsequent SPAAC conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO
-
Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody solution is free of primary amines (e.g., Tris buffer) and sodium azide. If necessary, perform a buffer exchange to PBS, pH 7.4 using a desalting column.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
DBCO-NHS Ester Activation:
-
Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO immediately before use.
-
-
Antibody Conjugation:
-
Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be below 20%.
-
Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add Tris buffer to a final concentration of 50-100 mM to quench the unreacted DBCO-NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted DBCO-NHS ester by buffer exchange into PBS, pH 7.4, using a desalting spin column. Repeat the buffer exchange at least three times.
-
Protocol 3: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of the azide-modified drug to the DBCO-modified antibody.
Materials:
-
DBCO-modified antibody (from Protocol 2)
-
Azide-modified drug (from Protocol 1)
-
PBS, pH 7.4
-
DMSO
-
Desalting spin columns or centrifugal filter units (e.g., Amicon® Ultra)
Procedure:
-
Preparation of Reactants:
-
Prepare a stock solution (e.g., 10-20 mM) of the azide-modified drug in DMSO.
-
Ensure the DBCO-modified antibody is in PBS, pH 7.4.
-
-
SPAAC Reaction:
-
Add a 2-4 fold molar excess of the azide-modified drug to the DBCO-modified antibody solution.
-
The final DMSO concentration should ideally be kept below 10% to maintain antibody stability.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification of the ADC:
-
Purify the resulting ADC using a desalting spin column or centrifugal filter unit to remove excess drug and other small molecules.
-
Collect the fractions containing the purified ADC.
-
Protocol 4: ADC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is an alternative to SPAAC and requires a terminal alkyne on the antibody and a copper(I) catalyst.
Materials:
-
Alkyne-modified antibody
-
Azide-modified drug (from Protocol 1)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
PBS, pH 7.4
-
DMSO
-
Desalting spin columns
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 10 mM stock solution of the azide-modified drug in DMSO.
-
-
Catalyst Premix:
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:2 molar ratio and let it stand for 2-3 minutes to form the Cu(I) complex.
-
-
CuAAC Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified antibody (e.g., at 1 mg/mL in PBS) with the desired molar excess (typically 4-10 fold) of the azide-modified drug solution.
-
Add the premixed CuSO₄/THPTA solution to the antibody/drug mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix and incubate the reaction at room temperature for 30-60 minutes, protecting from light.
-
-
Purification of the ADC:
-
Purify the resulting ADC using a desalting spin column to remove excess drug, copper catalyst, and other small molecules.
-
Data Presentation
Table 1: Summary of Reagents and Molar Ratios for ADC Synthesis
| Step | Reagent | Recommended Molar Excess (relative to limiting reagent) |
| Drug Modification (Protocol 1) | EDC | ~2 mM final concentration |
| NHS | ~5 mM final concentration | |
| This compound | 1:1 with activated drug | |
| Antibody Modification (Protocol 2) | DBCO-NHS Ester | 20-30 fold over antibody |
| SPAAC Conjugation (Protocol 3) | Azide-modified Drug | 2-4 fold over antibody |
| CuAAC Conjugation (Protocol 4) | Azide-modified Drug | 4-10 fold over antibody |
| CuSO₄/THPTA Complex | ~25 equivalents relative to azide | |
| Sodium Ascorbate | ~40 equivalents relative to azide |
Table 2: Typical Reaction Conditions for ADC Synthesis
| Protocol | Reaction Step | Temperature | Duration |
| Protocol 1 | Drug Activation & Conjugation | Room Temperature | ~2.5 hours |
| Protocol 2 | Antibody Modification | Room Temperature | 1 hour |
| Protocol 3 | SPAAC Conjugation | Room Temperature or 4°C | 2-4 hours or Overnight |
| Protocol 4 | CuAAC Conjugation | Room Temperature | 30-60 minutes |
Characterization of the ADC
After synthesis and purification, it is crucial to characterize the ADC to determine its key quality attributes.
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical parameter. It can be determined by:
-
UV-Vis Spectroscopy: By measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and the λmax of the drug), the DAR can be calculated using the Beer-Lambert law.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR distribution.
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide precise mass measurements to determine the DAR and identify different drug-loaded species.
-
-
Purity and Aggregation: Size-exclusion chromatography (SEC-HPLC) is used to assess the purity of the ADC and quantify the presence of aggregates, which can affect efficacy and immunogenicity.
-
In Vitro Potency: The cytotoxic activity of the ADC should be evaluated in cell-based assays using antigen-positive and antigen-negative cell lines to confirm its target-specific killing activity.
Mandatory Visualization
References
Application Notes and Protocols for Surface Modification of Nanoparticles with 6-Azido-hexylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications, including targeted drug delivery, bioimaging, and diagnostics. Functionalization of the nanoparticle surface allows for the attachment of a wide array of molecules such as targeting ligands, therapeutic agents, and imaging probes. 6-Azido-hexylamine is a bifunctional linker containing a primary amine and a terminal azide group. This configuration makes it an ideal candidate for a two-step conjugation strategy. The primary amine can be covalently attached to nanoparticles with surface carboxyl groups, while the terminal azide serves as a versatile handle for subsequent "click chemistry" reactions.
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offers a highly efficient and bioorthogonal method for conjugating molecules of interest to the azide-functionalized nanoparticle surface. This modular approach provides a robust platform for creating multifunctional nanocarriers. These application notes provide detailed protocols for the surface modification of carboxylated nanoparticles with this compound and subsequent characterization and bioconjugation.
Key Applications
-
Drug Delivery: The azide group acts as a conjugation point for alkyne-modified drugs, enabling the development of targeted drug delivery systems.
-
Bioimaging: Fluorophores or imaging agents containing an alkyne group can be "clicked" onto the nanoparticle surface for in vitro and in vivo tracking.
-
Targeted Therapies: Targeting ligands such as peptides, antibodies, or small molecules can be attached to the nanoparticles via the azide handle to enhance accumulation at specific sites, such as tumor tissues.
-
Biosensing: The functionalized nanoparticles can be used as platforms for building sophisticated biosensors, where biorecognition elements are attached via click chemistry.
Experimental Protocols
Protocol 1: Surface Functionalization of Carboxylated Nanoparticles with this compound
This protocol details the covalent attachment of this compound to nanoparticles with surface carboxyl groups (e.g., carboxylated polystyrene, silica, or iron oxide nanoparticles) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., 10 mg/mL suspension)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 50 mM Hydroxylamine or Tris buffer
-
Washing Buffer: PBS with 0.05% Tween 20
-
Dry, water-miscible solvent (e.g., DMF or DMSO)
-
Centrifuge and appropriate centrifuge tubes
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in Activation Buffer. If the nanoparticles are in a storage buffer, wash them by centrifugation and resuspension in the Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL). These reagents hydrolyze quickly and should be prepared immediately before use.
-
To 1 mL of the nanoparticle suspension, add 100 µL of EDC solution and 100 µL of NHS solution.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an amine-reactive NHS ester.
-
-
Removal of Excess Activation Reagents:
-
Centrifuge the activated nanoparticle suspension to pellet the particles.
-
Carefully remove the supernatant containing excess EDC and NHS.
-
Resuspend the nanoparticle pellet in Coupling Buffer (PBS, pH 7.4). Repeat this washing step twice to ensure complete removal of the activation reagents.
-
-
Conjugation with this compound:
-
Prepare a solution of this compound in Coupling Buffer (e.g., 5-10 mg/mL).
-
Add the this compound solution to the washed, activated nanoparticles. The optimal molar excess of the amine will depend on the nanoparticle type and surface carboxyl density and may require optimization.
-
Incubate the reaction mixture for 2 hours at room temperature with continuous mixing.
-
-
Quenching and Washing:
-
Add the Quenching Solution (e.g., hydroxylamine) to the reaction mixture to a final concentration of 10-50 mM to deactivate any unreacted NHS esters. Incubate for 10 minutes.
-
Pellet the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles three times with the Washing Buffer to remove unreacted this compound and by-products.
-
After the final wash, resuspend the azide-functionalized nanoparticles in a suitable storage buffer (e.g., PBS).
-
Caption: Workflow for the surface functionalization of carboxylated nanoparticles.
Protocol 2: Characterization of Azide-Functionalized Nanoparticles
Successful functionalization should be confirmed by a suite of characterization techniques.
1. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Objective: To confirm the presence of the azide group on the nanoparticle surface.
-
Procedure:
-
Lyophilize a small sample of the washed, azide-functionalized nanoparticles to obtain a dry powder.
-
Prepare a KBr pellet or use a diamond ATR accessory.
-
Acquire the FTIR spectrum.
-
-
Expected Result: Appearance of a characteristic azide (N₃) stretching peak around 2100 cm⁻¹. This peak should be absent in the spectrum of the initial carboxylated nanoparticles.
2. Dynamic Light Scattering (DLS) and Zeta Potential:
-
Objective: To assess changes in hydrodynamic diameter and surface charge upon functionalization.
-
Procedure:
-
Disperse the nanoparticles (before and after modification) in a suitable buffer (e.g., 10 mM NaCl) at a known concentration.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS.
-
Measure the zeta potential to determine the surface charge.
-
-
Expected Result: An increase in hydrodynamic diameter is expected due to the addition of the this compound layer. The zeta potential is expected to shift from negative (due to carboxyl groups) to a less negative or slightly positive value, reflecting the presence of the amine-derived amide and the terminal azide group.
3. Quantification of Surface Azide Groups (Optional):
-
Objective: To determine the density of reactive azide groups on the nanoparticle surface.
-
Method: A common method involves a "click" reaction with an alkyne-containing fluorescent dye, followed by quantification.
-
React a known amount of azide-functionalized nanoparticles with an excess of an alkyne-fluorophore (e.g., Alkyne-DBCO-Fluor 488) using a suitable click chemistry protocol (see Protocol 3).
-
After the reaction, thoroughly wash the nanoparticles to remove any unreacted dye.
-
Measure the fluorescence of the nanoparticle suspension.
-
Create a standard curve with the free fluorophore to correlate fluorescence intensity to molar concentration.
-
Calculate the number of azide groups per nanoparticle or per unit surface area.
-
Protocol 3: "Click" Conjugation of Alkyne-Modified Molecules to Azide-Functionalized Nanoparticles
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an alkyne-containing molecule (e.g., a drug, peptide, or dye) to the nanoparticle surface.
Materials:
-
Azide-functionalized nanoparticles (from Protocol 1)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for aqueous reactions to stabilize Cu(I))
-
Solvent (e.g., PBS, water/t-butanol mixture, or DMSO)
-
Reaction vessel
Procedure:
-
Prepare Stock Solutions:
-
Disperse the azide-functionalized nanoparticles in the chosen solvent.
-
Dissolve the alkyne-containing molecule in a compatible solvent.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 300 mM in water).
-
-
Reaction Setup:
-
In the reaction vessel, combine the azide-functionalized nanoparticles and a molar excess (e.g., 5-20 fold) of the alkyne-containing molecule.
-
Add the THPTA ligand if used.
-
Sequentially add the sodium ascorbate solution followed by the CuSO₄ solution to initiate the reaction. The solution will often turn a pale yellow/orange color.
-
-
Reaction and Purification:
-
Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing. Reaction progress can be monitored by an appropriate technique (e.g., fluorescence if using a fluorescent alkyne).
-
Once the reaction is complete, purify the conjugated nanoparticles by repeated centrifugation and redispersion cycles or by size exclusion chromatography to remove the copper catalyst, excess alkyne, and other reagents.
-
Quantitative Data Presentation
The following table presents representative data from the characterization of 100 nm carboxylated polystyrene nanoparticles before and after functionalization with an amino-azido linker.
| Parameter | Carboxylated Nanoparticles (Bare) | Azide-Functionalized Nanoparticles |
| Hydrodynamic Diameter (nm) | 105.2 ± 2.1 | 112.5 ± 2.8 |
| Polydispersity Index (PDI) | 0.045 ± 0.01 | 0.052 ± 0.02 |
| Zeta Potential (mV) in 10mM NaCl | -45.8 ± 3.5 | -28.3 ± 4.1 |
| FTIR Azide Peak (cm⁻¹) | Not Applicable | ~2100 |
Note: The data presented are representative and may vary depending on the specific nanoparticle type, size, and reaction conditions.
Nanoparticle-Cell Interactions and Signaling
The surface modification of nanoparticles with molecules like this compound is fundamental to controlling their interaction with biological systems. While the azido-hexylamine linker itself is not known to directly trigger specific signaling pathways, it critically influences the initial steps of nanoparticle-cell interaction, which are prerequisites for any downstream biological effects, including signaling.
The primary mechanisms of nanoparticle uptake by cells are endocytic pathways. The physicochemical properties of the nanoparticle surface—such as size, charge, and hydrophobicity—dictate which pathway is favored.
-
Surface Charge: The shift in zeta potential from highly negative to less negative after functionalization can alter the formation of the protein corona in biological media and influence the nanoparticle's electrostatic interactions with the negatively charged cell membrane.
-
Ligand Conjugation: The true impact on cell signaling comes from the molecules subsequently attached to the azide group. For instance, conjugating a targeting ligand like RGD peptide will promote uptake via integrin-mediated endocytosis, which can trigger signaling cascades related to cell adhesion and survival.
The diagram below illustrates the general pathways of nanoparticle entry into a cell, which are influenced by the surface chemistry established by linkers like this compound.
Caption: General pathways for nanoparticle cellular uptake and intracellular fate.
Application Notes and Protocols for Protein Labeling with 6-Azido-hexylamine for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise labeling of proteins is a cornerstone of modern biological research and drug development, enabling the visualization and tracking of proteins within their native cellular environment. This document provides detailed application notes and protocols for the two-step labeling of proteins using 6-Azido-hexylamine for subsequent imaging. This method leverages the reactivity of primary amines on the protein surface for the initial conjugation of an azide handle, followed by a highly specific and efficient bioorthogonal "click chemistry" reaction to attach a fluorescent probe.
The first step involves the covalent attachment of this compound to the protein of interest. While this compound itself is not directly reactive with proteins, it can be activated, for example, by converting its amine group to an N-hydroxysuccinimide (NHS) ester, or used in conjunction with amine-reactive crosslinkers. This protocol will focus on a common approach: the use of a homobifunctional NHS ester crosslinker to first react with the amine of this compound and then with the primary amines (e.g., lysine residues) on the protein surface. This introduces a terminal azide group onto the protein.
The second step utilizes the azide group as a bioorthogonal handle for a click chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the covalent attachment of a wide variety of alkyne-modified fluorescent dyes for imaging applications such as fluorescence microscopy.[1][2][3] The high specificity and efficiency of click chemistry ensure minimal off-target labeling and provide a robust method for protein visualization.[4][5]
Principle of the Method
The overall workflow consists of two main stages:
-
Protein Azidation: The protein is reacted with an amine-reactive derivative of this compound (e.g., an NHS ester) to covalently attach the azide moiety to primary amines on the protein surface.
-
Fluorophore Conjugation via Click Chemistry: The azide-labeled protein is then reacted with an alkyne-functionalized fluorescent dye through either a copper-catalyzed or a copper-free click reaction, resulting in a stably labeled protein ready for imaging.
Data Presentation
The following tables provide illustrative quantitative data based on typical results obtained from protein labeling experiments using amine-reactive azides and click chemistry. These values should be considered as a starting point, and optimization for each specific protein and application is recommended.
Table 1: Illustrative Labeling Efficiency of a 50 kDa Protein
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Molar Ratio (Azide Reagent:Protein) | 5:1 | 10:1 | 20:1 |
| Reaction Time (hours) | 1 | 2 | 4 |
| Degree of Labeling (DOL) | 1.2 | 2.5 | 4.1 |
| Protein Recovery (%) | >95% | ~90% | ~85% |
Table 2: Comparison of Click Chemistry Reactions for Fluorophore Conjugation
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Reactants | Azide-Protein + Alkyne-Dye | Azide-Protein + Cyclooctyne-Dye |
| Catalyst | CuSO₄, Sodium Ascorbate, Ligand (e.g., THPTA) | None |
| Reaction Time | 1-2 hours | 1-4 hours |
| Typical Labeling Efficiency | >90% | >85% |
| Cellular Toxicity | Potential due to copper catalyst | Generally lower |
| Suitability for Live Cell Imaging | Requires copper-chelating ligands | Well-suited |
Experimental Protocols
Part 1: Protein Labeling with this compound using an NHS Ester Crosslinker
This protocol describes the labeling of a protein with this compound by first creating an NHS ester derivative in situ, which then reacts with the protein's primary amines.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)
-
This compound
-
Disuccinimidyl suberate (DSS) or similar homobifunctional NHS ester crosslinker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of the NHS ester crosslinker (e.g., DSS) in anhydrous DMF or DMSO immediately before use.
-
Prepare a 10 mg/mL stock solution of this compound in the Reaction Buffer.
-
Prepare the protein solution at a concentration of 2-10 mg/mL in the Reaction Buffer.
-
-
Activation of this compound (to be performed immediately before protein labeling):
-
In a microcentrifuge tube, combine a 10-fold molar excess of the NHS ester crosslinker stock solution with the this compound stock solution.
-
Incubate for 15-30 minutes at room temperature to allow the formation of the NHS-activated this compound derivative.
-
-
Protein Labeling Reaction:
-
Slowly add the activated this compound solution to the protein solution while gently vortexing. A typical starting molar ratio of activated azide reagent to protein is 10:1 to 20:1. This ratio may need to be optimized.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of Azide-Labeled Protein:
-
Remove the excess unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Collect the protein-containing fractions. The azide-labeled protein is now ready for the click chemistry reaction or can be stored at -20°C or -80°C.
-
Part 2: Fluorophore Conjugation via Copper-Catalyzed Click Chemistry (CuAAC)
Materials:
-
Azide-labeled protein in PBS
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-Alexa Fluor 488)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 50 mM in water)
-
Desalting column or dialysis cassette
Protocol:
-
Prepare the Click Chemistry Reaction Mix:
-
In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-dye (typically at a 5-10 fold molar excess over the protein), and the copper-chelating ligand.
-
Add the CuSO₄ stock solution to a final concentration of 1 mM.
-
Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM to reduce Cu(II) to the catalytic Cu(I) state.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Labeled Protein:
-
Remove the excess dye and reaction components using a desalting column or by dialysis against PBS.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the fluorophore.
-
Part 3: Imaging of Labeled Proteins
Materials:
-
Labeled protein
-
Cells or tissue of interest
-
Fluorescence microscope with appropriate filter sets
Protocol:
-
Sample Preparation:
-
For cellular imaging, incubate the cells with the fluorescently labeled protein under conditions that allow for its uptake or interaction with the target of interest.
-
Wash the cells to remove any unbound labeled protein.
-
Fix the cells if required for the imaging experiment.
-
-
Fluorescence Microscopy:
-
Image the sample using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore.
-
Acquire images and perform any necessary image analysis.
-
Mandatory Visualizations
Caption: Experimental workflow for protein labeling and imaging.
Caption: Logical relationship of the labeling and imaging process.
References
- 1. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Click Chemistry – Med Chem 101 [medchem101.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
Application Notes and Protocols for the Functionalization of Polymers with 6-Azido-hexylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polymers with azide groups is a cornerstone of modern bioconjugation and drug delivery research. The introduction of an azide moiety onto a polymer backbone provides a versatile chemical handle for the subsequent attachment of therapeutic agents, targeting ligands, and imaging probes via highly efficient and specific "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). 6-Azido-hexylamine is a valuable bifunctional linker that allows for the incorporation of a terminal azide group onto polymers possessing amine-reactive functional groups. This document provides detailed protocols and application notes for the functionalization of polymers with this compound and their subsequent use in drug development.
Applications in Drug Development
Polymers functionalized with this compound serve as a platform for the creation of advanced polymer-drug conjugates (PDCs). The azide group allows for the covalent attachment of a wide range of molecules, enabling the development of sophisticated therapeutic systems.
-
Targeted Drug Delivery: The azide-functionalized polymer can be conjugated to targeting ligands such as antibodies, peptides (e.g., RGD), or small molecules that recognize specific receptors overexpressed on diseased cells, thereby increasing the local concentration of the drug at the site of action and minimizing off-target toxicity.
-
Enhanced Pharmacokinetics: Conjugation of a drug to a polymer can improve its solubility, stability, and circulation half-life. This leads to improved pharmacokinetic profiles and therapeutic efficacy.[1]
-
Controlled Release: By incorporating cleavable linkers between the polymer and the drug (e.g., pH-sensitive hydrazones or enzyme-labile peptides), the drug can be released in a controlled manner in response to specific stimuli within the target microenvironment, such as the low pH of endosomes or the presence of specific enzymes in tumor tissues.[2][3]
-
Combination Therapy: The versatility of the azide handle allows for the co-conjugation of multiple drugs or a combination of a therapeutic agent and an imaging agent, facilitating combination therapy and theranostics.
A notable application is in the development of cancer immunotherapies. For instance, STING (Stimulator of Interferon Genes) agonists can be conjugated to azide-functionalized polymers. The resulting polymer-drug conjugate can enhance tumor accumulation and promote an immunogenic tumor microenvironment, leading to improved anti-tumor immunity.[2][4]
Experimental Protocols
This section details the protocols for the functionalization of an amine-reactive polymer with this compound and the subsequent conjugation of an alkyne-modified molecule via CuAAC click chemistry.
Protocol 1: Functionalization of an NHS-Ester Activated Polymer with this compound
This protocol describes the reaction of a polymer bearing N-Hydroxysuccinimide (NHS) ester groups with this compound to form a stable amide bond, resulting in an azide-functionalized polymer.
Materials:
-
NHS-ester activated polymer (e.g., NHS-ester functionalized Poly(ethylene glycol) (PEG) or Poly(N-isopropylacrylamide) (PNIPAM))
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dialysis tubing (appropriate molecular weight cut-off) or size exclusion chromatography system
-
Lyophilizer
Procedure:
-
Dissolve the NHS-ester activated polymer (1 equivalent) in the anhydrous solvent in a flame-dried, argon-purged flask. The concentration will depend on the polymer's solubility.
-
In a separate vial, dissolve this compound (1.5 equivalents) and TEA (2 equivalents) in a small amount of the same anhydrous solvent.
-
Add the this compound solution dropwise to the stirring polymer solution at room temperature.
-
Allow the reaction to proceed for 12-24 hours at room temperature under an inert atmosphere.
-
Quench the reaction by adding a small amount of water or an amine-containing buffer like Tris to consume any unreacted NHS esters.
-
Purify the azide-functionalized polymer by dialysis against deionized water for 48-72 hours with frequent water changes, or by using size exclusion chromatography.
-
Lyophilize the purified polymer solution to obtain the final product as a dry powder.
-
Characterize the functionalized polymer using ¹H NMR and FTIR spectroscopy to confirm the presence of the azide group and determine the degree of functionalization.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Drug Conjugation
This protocol describes the conjugation of an alkyne-modified drug or molecule to the azide-functionalized polymer.
Materials:
-
Azide-functionalized polymer (from Protocol 1)
-
Alkyne-modified molecule (e.g., drug, targeting ligand)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., DMF, water, or a mixture)
Procedure:
-
Dissolve the azide-functionalized polymer (1 equivalent) and the alkyne-modified molecule (1.2 equivalents) in the chosen solvent.
-
In a separate vial, prepare a fresh solution of CuSO₄·5H₂O (0.1 equivalents) in water.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.
-
Add the CuSO₄ solution to the polymer/alkyne mixture and stir for 15 minutes.
-
Add the sodium ascorbate solution to the reaction mixture. The color may change, indicating the formation of the Cu(I) catalyst.
-
Allow the reaction to stir at room temperature for 24-48 hours.
-
Purify the polymer-drug conjugate by dialysis or size exclusion chromatography to remove the copper catalyst and unreacted small molecules.
-
Lyophilize the purified product.
-
Characterize the final conjugate by ¹H NMR, FTIR, and UV-Vis spectroscopy to confirm successful conjugation and determine the drug loading.
Data Presentation
The following tables summarize representative quantitative data for the characterization of a model polymer, Poly(N-isopropylacrylamide-co-N-hydroxysuccinimidyl methacrylate), before and after functionalization with this compound.
Table 1: Physicochemical Properties of Polymers
| Polymer | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Degree of Functionalization (%) |
|---|---|---|---|
| PNIPAM-co-NHSMA | 15,000 | 1.25 | 10% (NHSMA content) |
| PNIPAM-co-Azidoyl-hexylamide | 15,500 | 1.26 | ~95% (of NHS groups) |
Table 2: Spectroscopic Characterization Data
| Polymer | ¹H NMR Key Chemical Shifts (δ, ppm in D₂O) | FTIR Key Peaks (cm⁻¹) |
|---|---|---|
| PNIPAM-co-NHSMA | 4.0 (CH-PNIPAM), 2.8 (CH₂-NHS) | 1815, 1785, 1740 (NHS ester C=O), 1650 (Amide I) |
| PNIPAM-co-Azidoyl-hexylamide | 4.0 (CH-PNIPAM), 3.2 (CH₂-N₃), 1.3-1.6 (Alkyl CH₂) | 2100 (N₃ stretch), 1650 (Amide I), 1540 (Amide II) |
Visualizations
Experimental Workflows
Caption: Workflow for polymer functionalization and drug conjugation.
Signaling Pathway Example: STING Activation
References
- 1. Polymer-Drug Conjugate Therapeutics: Advances, Insights, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Polymer-Drug Conjugates by Strain-Promoted Azide-Alkyne Cycloaddition-Mediated Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibody Polymer Conjugates (APCs) for Active Targeted Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for Conjugating 6-Azido-hexylamine to a Biomolecule
For researchers, scientists, and drug development professionals, this guide provides a detailed methodology for the covalent attachment of 6-Azido-hexylamine to biomolecules. This process introduces an azide functional group, a versatile handle for subsequent bioorthogonal "click chemistry" reactions. The primary strategy detailed here involves the activation of carboxyl groups on the biomolecule using EDC/NHS chemistry to form a stable amide bond with the primary amine of this compound.
Introduction
This compound is a bifunctional linker that contains a primary amine and a terminal azide group. The primary amine allows for its conjugation to biomolecules, while the azide group serves as a reactive partner for click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This two-step approach is invaluable for attaching a wide array of molecules, including fluorescent dyes, quenchers, and other reporter groups, to proteins, peptides, and nucleic acids.[1][2]
The most common method for conjugating a molecule with a primary amine, like this compound, to a biomolecule is by targeting carboxyl groups (-COOH) present on amino acid residues such as aspartic acid and glutamic acid, or at the C-terminus of proteins. This is typically achieved through a carbodiimide-mediated reaction using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS).[3] EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS ester.[3] This activated ester subsequently reacts with the primary amine of this compound to form a stable amide bond.[3]
Experimental Protocols
This section provides a detailed protocol for the conjugation of this compound to a biomolecule containing carboxyl groups, followed by protocols for subsequent click chemistry reactions.
Protocol 1: EDC/NHS-Mediated Conjugation of this compound to a Biomolecule
This protocol outlines the steps for activating carboxyl groups on a biomolecule and conjugating them with this compound.
Materials:
-
Biomolecule (e.g., protein, peptide) with accessible carboxyl groups
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Conjugation Buffer: 0.1 M Phosphate buffer or Sodium Bicarbonate buffer, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Biomolecule Preparation : Dissolve the biomolecule in the Activation Buffer at a suitable concentration (e.g., 1-5 mg/mL). Ensure the buffer does not contain any primary amines or carboxylates.
-
Activation of Carboxyl Groups :
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
Add a 10- to 50-fold molar excess of EDC and NHS to the biomolecule solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Buffer Exchange (Optional but Recommended) : To improve the efficiency of the subsequent amine reaction, exchange the buffer to the Conjugation Buffer (pH 7.2-8.5) using a desalting column. The higher pH deprotonates the primary amine of this compound, increasing its nucleophilicity.
-
Conjugation Reaction :
-
Dissolve this compound in the Conjugation Buffer.
-
Add a 10- to 100-fold molar excess of this compound to the activated biomolecule solution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction : Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification : Remove excess this compound and reaction byproducts by dialysis, desalting spin columns, or size-exclusion chromatography.
-
Storage : Store the azido-modified biomolecule in a suitable buffer at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-containing molecule to the azido-modified biomolecule.
Materials:
-
Azido-modified biomolecule
-
Alkyne-containing molecule (e.g., fluorescent probe, biotin-alkyne)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper ligand (e.g., THPTA)
-
Reaction Buffer: PBS or Tris-buffered saline (TBS), pH 7.4
Procedure:
-
Prepare Reaction Mixture : In a microcentrifuge tube, combine the azido-modified biomolecule and a 2- to 10-fold molar excess of the alkyne-containing molecule in the Reaction Buffer.
-
Prepare Catalyst Solution : Prepare a fresh solution of the copper catalyst. For a typical reaction, the final concentrations should be approximately 1 mM CuSO₄, 5 mM sodium ascorbate, and 2 mM THPTA.
-
Initiate the Reaction : Add the catalyst solution to the reaction mixture.
-
Incubation : Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent probe.
-
Purification : Purify the final conjugate using desalting columns, dialysis, or chromatography to remove the copper catalyst and excess reagents.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is an alternative to CuAAC that does not require a copper catalyst, which can be beneficial when working with live cells or sensitive proteins.
Materials:
-
Azido-modified biomolecule
-
A strained alkyne-containing molecule (e.g., DBCO, BCN)
-
Reaction Buffer: PBS or other suitable biological buffer, pH 7.4
Procedure:
-
Prepare Reaction Mixture : In a microcentrifuge tube, combine the azido-modified biomolecule and a 2- to 10-fold molar excess of the strained alkyne-containing molecule in the Reaction Buffer.
-
Incubation : Incubate the reaction for 1-12 hours at room temperature or 37°C. Reaction times may vary depending on the specific strained alkyne used.
-
Purification : Purify the final conjugate using desalting columns, dialysis, or chromatography to remove the unreacted alkyne.
Data Presentation
The following table summarizes typical quantitative data for the conjugation of this compound to a protein via EDC/NHS chemistry and a subsequent CuAAC reaction.
| Parameter | EDC/NHS Conjugation | CuAAC Reaction |
| Biomolecule Concentration | 1-5 mg/mL | 1-10 µM |
| Molar Excess of Reagents | EDC: 10-50 foldNHS: 10-50 foldthis compound: 10-100 fold | Alkyne-probe: 2-10 foldCuSO₄: 1 mMSodium Ascorbate: 5 mMTHPTA: 2 mM |
| Reaction Buffer | Activation: 0.1 M MES, pH 4.5-6.0Conjugation: 0.1 M Phosphate, pH 7.2-8.5 | PBS or TBS, pH 7.4 |
| Reaction Temperature | Room Temperature (Activation)4°C to Room Temperature (Conjugation) | Room Temperature |
| Reaction Time | Activation: 15-30 minConjugation: 1-4 hours to overnight | 1-4 hours |
| Purification Method | Dialysis, Desalting Columns | Dialysis, Desalting Columns |
Mandatory Visualization
Caption: Overall workflow for biomolecule modification.
Caption: EDC/NHS conjugation workflow diagram.
Caption: Chemical reaction pathway for conjugation.
References
Application Notes and Protocols for 6-Azido-hexylamine in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azido-hexylamine is a versatile bifunctional linker molecule increasingly utilized in the development of advanced drug delivery systems. Its linear six-carbon chain provides spatial separation between the drug carrier and the conjugated molecule, while its terminal amine and azide groups offer orthogonal handles for covalent attachment. The primary amine allows for straightforward conjugation to activated carboxyl groups on nanoparticles or drug molecules, whereas the azide group is a key component for highly efficient and specific "click chemistry" reactions.
This document provides detailed application notes and protocols for the use of this compound in the construction of targeted drug delivery platforms, such as functionalized nanoparticles and liposomes. It also presents representative data for the characterization of such systems.
Core Applications of this compound
The primary utility of this compound in drug delivery lies in its role as a bridge for bioconjugation. Key applications include:
-
Surface Functionalization of Nanoparticles and Liposomes: The amine group of this compound can be covalently linked to the surface of drug carriers like polymeric nanoparticles (e.g., PLGA) or liposomes, introducing an azide functionality for subsequent modifications.
-
Linker for Antibody-Drug Conjugates (ADCs): this compound can serve as a component of a cleavable or non-cleavable linker in ADCs, connecting the antibody to the cytotoxic payload.[1][2]
-
Facilitating "Click" Chemistry: The terminal azide group enables highly efficient and bio-orthogonal conjugation via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] This allows for the attachment of targeting ligands (e.g., peptides, antibodies, small molecules), imaging agents, or other functional molecules to the drug carrier.
Physicochemical Characterization of this compound Functionalized Drug Delivery Systems
A thorough characterization of the synthesized drug delivery system is crucial to ensure its quality, efficacy, and safety.[3] The following tables summarize key characterization parameters for drug delivery systems functionalized using azide-alkyne click chemistry.
Note: The following data is representative of typical values reported for drug delivery systems functionalized via click chemistry and should be considered as a general guide. Actual values will vary depending on the specific nanoparticle/liposome composition, drug, and targeting ligand.
Table 1: Physicochemical Properties of Functionalized Nanoparticles
| Parameter | Unfunctionalized Nanoparticles | Azide-Functionalized Nanoparticles | Ligand-Conjugated Nanoparticles | Drug-Loaded Nanoparticles |
| Particle Size (nm) | 150 ± 5 | 155 ± 7 | 165 ± 8 | 170 ± 10 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.16 ± 0.03 | 0.18 ± 0.03 | 0.20 ± 0.04 |
| Zeta Potential (mV) | -25 ± 3 | -22 ± 4 | -15 ± 3 | -12 ± 4 |
Table 2: Drug Loading and Release Characteristics
| Parameter | Value |
| Drug Loading Content (%) | 5 - 15 |
| Encapsulation Efficiency (%) | 70 - 95 |
| In Vitro Release (24h, pH 7.4) | 20 - 40% |
| In Vitro Release (24h, pH 5.0) | 50 - 80% |
Experimental Protocols
Protocol 1: Surface Functionalization of PLGA Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to the surface of pre-formed poly(lactic-co-glycolic acid) (PLGA) nanoparticles via carbodiimide chemistry.
Materials:
-
PLGA nanoparticles (carboxyl-terminated)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO)
Procedure:
-
Nanoparticle Suspension: Disperse 10 mg of carboxyl-terminated PLGA nanoparticles in 1 mL of MES buffer.
-
Carboxyl Group Activation: Add 5 mg of EDC and 3 mg of NHS to the nanoparticle suspension. Incubate for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups on the PLGA surface.
-
Conjugation: Add a 10-fold molar excess of this compound to the activated nanoparticle suspension. Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.
-
Quenching: Quench any unreacted NHS esters by adding hydroxylamine to a final concentration of 10 mM and incubating for 15 minutes.
-
Purification: Purify the azide-functionalized nanoparticles by washing three times with PBS using centrifugal filter units. After each wash, resuspend the nanoparticles in PBS.
-
Characterization: Characterize the resulting azide-functionalized nanoparticles for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Confirm the presence of the azide group using Fourier-transform infrared spectroscopy (FTIR) (azide peak typically appears around 2100 cm⁻¹).
-
Storage: Store the purified nanoparticles in PBS at 4°C.
Figure 1: Workflow for PLGA nanoparticle functionalization.
Protocol 2: Conjugation of a Targeting Peptide via CuAAC "Click" Chemistry
This protocol details the attachment of an alkyne-modified targeting peptide to the azide-functionalized nanoparticles prepared in Protocol 1.
Materials:
-
Azide-functionalized PLGA nanoparticles (from Protocol 1)
-
Alkyne-modified targeting peptide (e.g., Alkyne-PEG-RGD)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deionized water
-
PBS (pH 7.4)
-
Centrifugal filter units
Procedure:
-
Prepare Stock Solutions:
-
Azide-functionalized nanoparticles: 1 mg/mL in deionized water.
-
Alkyne-peptide: 10 mM in deionized water.
-
CuSO₄: 50 mM in deionized water.
-
Sodium ascorbate: 100 mM in deionized water (prepare fresh).
-
THPTA: 50 mM in deionized water.
-
-
Reaction Mixture: In a microcentrifuge tube, combine:
-
500 µL of azide-functionalized nanoparticle suspension.
-
10 µL of 10 mM Alkyne-peptide solution.
-
-
Catalyst Premix: In a separate tube, mix 2 µL of 50 mM CuSO₄ and 10 µL of 50 mM THPTA. Let it stand for 2 minutes.
-
Initiate Reaction: Add the catalyst premix to the nanoparticle-peptide mixture. Then, add 10 µL of freshly prepared 100 mM sodium ascorbate solution to initiate the click reaction.
-
Incubation: Incubate the reaction for 2 hours at room temperature on a shaker.
-
Purification: Purify the peptide-conjugated nanoparticles by washing three times with PBS using centrifugal filter units to remove unreacted peptide, copper catalyst, and other reagents.
-
Characterization: Characterize the final product for particle size, PDI, and zeta potential. Confirm successful conjugation using techniques such as gel electrophoresis (SDS-PAGE) if the peptide is large enough, or by quantifying the peptide using a suitable assay (e.g., BCA assay if the peptide contains appropriate amino acids).
-
Storage: Store the purified peptide-conjugated nanoparticles in PBS at 4°C.
Figure 2: CuAAC "Click" Chemistry Conjugation.
Protocol 3: Drug Loading into Functionalized Nanoparticles
This protocol describes a common method for loading a hydrophobic drug into the polymeric core of the functionalized nanoparticles.
Materials:
-
Peptide-conjugated PLGA nanoparticles (from Protocol 2)
-
Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)
-
Organic solvent (e.g., Dichloromethane, Acetonitrile)
-
Polyvinyl alcohol (PVA) solution (1% w/v in water)
-
Dialysis membrane (e.g., 10 kDa MWCO)
Procedure:
-
Drug and Polymer Solution: Dissolve 10 mg of peptide-conjugated nanoparticles and 1 mg of the hydrophobic drug in 1 mL of a suitable organic solvent.
-
Emulsification: Add the organic phase dropwise to 4 mL of the 1% PVA solution while sonicating on ice. Sonicate for 2-3 minutes to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to allow the organic solvent to evaporate, leading to the formation of drug-loaded nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes). Wash the pellet twice with deionized water to remove excess PVA and unencapsulated drug.
-
Quantification of Drug Loading:
-
Lyse a known amount of the drug-loaded nanoparticles with a suitable solvent (e.g., DMSO).
-
Determine the drug concentration using UV-Vis spectrophotometry or HPLC.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
-
-
Storage: Store the drug-loaded nanoparticles as a lyophilized powder or as a suspension in PBS at 4°C.
Protocol 4: In Vitro Drug Release Study
This protocol outlines a method to assess the release profile of the encapsulated drug from the nanoparticles, often under conditions mimicking physiological and tumor environments.
Materials:
-
Drug-loaded nanoparticles (from Protocol 3)
-
PBS (pH 7.4)
-
Acetate buffer (pH 5.0)
-
Dialysis tubing (appropriate MWCO to retain nanoparticles but allow free drug to pass)
-
Shaking incubator
Procedure:
-
Sample Preparation: Suspend a known amount of drug-loaded nanoparticles (e.g., 5 mg) in 1 mL of the release medium (either pH 7.4 PBS or pH 5.0 acetate buffer).
-
Dialysis Setup: Place the nanoparticle suspension into a dialysis bag and seal it.
-
Release Study: Immerse the dialysis bag in 20 mL of the corresponding release medium in a container. Place the container in a shaking incubator at 37°C.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from the container and replace it with 1 mL of fresh medium to maintain sink conditions.
-
Analysis: Determine the concentration of the released drug in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot the cumulative drug release (%) versus time.
Figure 3: In Vitro Drug Release Study Workflow.
Conclusion
This compound is a valuable tool for the construction of sophisticated drug delivery systems. Its bifunctional nature allows for the straightforward introduction of an azide handle onto various drug carriers, which can then be precisely modified using the robust and efficient click chemistry toolbox. The protocols and representative data provided herein offer a comprehensive guide for researchers and scientists in the field of drug development to harness the potential of this compound for creating targeted and effective therapeutic nanoparticles and liposomes.
References
Application Notes and Protocols for Enzyme Immobilization using 6-Azido-hexylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme immobilization is a critical technology in biotechnology and pharmaceutical development, offering enhanced stability, reusability, and process control compared to free enzymes in solution. This document provides detailed application notes and protocols for the covalent immobilization of enzymes using 6-Azido-hexylamine as a bifunctional linker. This method leverages the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to create a stable triazole linkage between the enzyme and a support matrix.[1][2][3]
The use of this compound allows for the introduction of an azide functional group onto a support surface, which can then react with an alkyne-modified enzyme. This technique is versatile and can be applied to a wide range of enzymes and support materials, making it a valuable tool for applications such as biosensor development, packed-bed reactors, and targeted drug delivery systems.
Principle of the Method
The immobilization strategy involves a two-step process:
-
Surface Functionalization: The support material (e.g., agarose beads, magnetic nanoparticles, glass slides) is first functionalized with alkyne groups.
-
Enzyme Conjugation: The enzyme of interest is modified to contain an azide group, often by reacting primary amines on the enzyme surface with an NHS-ester-azide linker. In the context of this protocol, we will describe the functionalization of the support with this compound and the subsequent reaction with an alkyne-modified enzyme. The azide group on the support, provided by this compound, then reacts with the alkyne group on the enzyme via CuAAC to form a stable covalent bond.
This site-specific or random covalent attachment minimizes enzyme denaturation and can help preserve the enzyme's catalytic activity.
Quantitative Data Summary
The following tables summarize representative quantitative data for enzymes immobilized using azide-alkyne click chemistry. The specific values can vary depending on the enzyme, support material, and immobilization conditions.
Table 1: Enzyme Loading and Activity Retention
| Enzyme | Support Material | Immobilization Method | Enzyme Loading (mg/g support) | Activity Retention (%) | Reference |
| Carbonic Anhydrase | Silica Microparticles | Azide-DBCO Cycloaddition | Not Reported | 27 | [4] |
| T4 Lysozyme | Superparamagnetic Beads | CuAAC | Not Reported | >80% | [5] |
| β-galactosidase | Gold Surfaces | DNA-directed immobilization | Not Reported | 62 | |
| α-amylase | Nano Pore Zeolite | Covalent Attachment | Not Reported | 75% (after 45 min at 85°C) |
Table 2: Stability and Reusability of Immobilized Enzymes
| Enzyme | Support Material | Stability Enhancement | Reusability (cycles) | Remaining Activity after Reuse | Reference |
| Subtilisin Carlsberg | Magnetic Nanoparticles | 75% activity at 70°C (vs. 50% for free) | 10 | 70% | |
| Cellulase | Mesoporous Silica | Enhanced thermal stability | 11 | 80.27% | |
| Amylase | Sodium Alginate | Not Reported | 6 | >50% | |
| α-amylase | Alginate Beads | Increased by 6±1°C | 6 | ~70% |
Experimental Protocols
Protocol 1: Surface Functionalization of Amine-Modified Support with this compound
This protocol describes the introduction of azide groups onto a support material that has primary amine groups on its surface using this compound and a coupling agent like EDC/NHS.
Materials:
-
Amine-functionalized support (e.g., amine-terminated agarose beads, silica nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Wash Buffer: PBS
Procedure:
-
Support Preparation: Wash the amine-functionalized support extensively with the Activation Buffer to remove any preservatives and to equilibrate the pH.
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer to a final concentration of 10-50 mM.
-
Add EDC (final concentration 50 mM) and NHS (final concentration 50 mM) to the this compound solution. .
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl group of a suitable crosslinker that will react with the amine of this compound (if the support is not already amine-reactive). Alternatively, if the support has carboxyl groups, activate the support first with EDC/NHS and then add this compound. For direct coupling to an amine support, a different chemistry would be required. This protocol assumes a carboxylated support for reaction with the amine of this compound.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the prepared support material.
-
Incubate for 2-4 hours at room temperature with gentle mixing.
-
-
Washing:
-
Centrifuge or filter to remove the supernatant.
-
Wash the support three times with Coupling Buffer to remove unreacted this compound and by-products.
-
-
Quenching:
-
Resuspend the support in Quenching Buffer and incubate for 30 minutes at room temperature to block any remaining active sites.
-
-
Final Washes:
-
Wash the support three times with Wash Buffer.
-
The azide-functionalized support is now ready for enzyme conjugation or can be stored at 4°C in a suitable buffer containing a bacteriostatic agent.
-
Protocol 2: Enzyme Immobilization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the covalent attachment of an alkyne-modified enzyme to the azide-functionalized support.
Materials:
-
Azide-functionalized support (from Protocol 1)
-
Alkyne-modified enzyme (prepared separately, e.g., by reacting enzyme's primary amines with an alkyne-NHS ester)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Reaction Buffer: 100 mM phosphate buffer, pH 7.4
-
Wash Buffer: PBS with 0.05% Tween-20
-
Storage Buffer: PBS with a suitable preservative (e.g., 0.02% sodium azide)
Procedure:
-
Prepare Enzyme Solution: Dissolve the alkyne-modified enzyme in the Reaction Buffer to a desired concentration (e.g., 1-5 mg/mL).
-
Prepare Click Chemistry Reagents:
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Immobilization Reaction:
-
Add the azide-functionalized support to the enzyme solution.
-
To the mixture, add the click chemistry reagents in the following order, with gentle mixing after each addition:
-
CuSO4 to a final concentration of 1 mM.
-
THPTA to a final concentration of 5 mM.
-
Sodium ascorbate to a final concentration of 20 mM.
-
-
Incubate the reaction for 1-4 hours at room temperature with gentle end-over-end rotation.
-
-
Washing:
-
Pellet the support by centrifugation or filtration.
-
Wash the immobilized enzyme three times with Wash Buffer to remove unbound enzyme and reaction components.
-
-
Final Wash and Storage:
-
Wash the support once with Storage Buffer.
-
Resuspend the immobilized enzyme in Storage Buffer and store at 4°C.
-
Characterization of Immobilized Enzymes
Immobilization Efficiency:
-
Determine the protein concentration of the supernatant before and after the immobilization reaction using a standard protein assay (e.g., Bradford or BCA assay).
-
Immobilization Efficiency (%) = [(Initial Protein - Final Protein) / Initial Protein] x 100
Enzymatic Activity Assay:
-
Measure the activity of the immobilized enzyme using a suitable substrate and assay method. Compare this to the activity of the same amount of free enzyme.
-
Activity Retention (%) = (Activity of Immobilized Enzyme / Activity of Free Enzyme) x 100
Stability Studies:
-
Thermal Stability: Incubate the immobilized enzyme and free enzyme at various temperatures for a set period and then measure the residual activity.
-
pH Stability: Incubate the immobilized and free enzyme in buffers of different pH values and then measure the residual activity.
Reusability Assay:
-
Perform the enzymatic reaction with the immobilized enzyme.
-
After each cycle, recover the immobilized enzyme by centrifugation or filtration, wash it with buffer, and then add fresh substrate to start the next cycle.
-
Measure the enzyme activity in each cycle to determine the loss of activity over repeated uses.
Visualizations
Caption: Experimental workflow for enzyme immobilization using this compound.
Caption: Chemical reaction pathway for enzyme immobilization.
Caption: Logical relationship of immobilization advantages and applications.
References
- 1. Bioconjugation application notes [bionordika.fi]
- 2. Semisynthesis of an Active Enzyme by Quantitative Click Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Immobilization of Enzymes by Covalent Attachment | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
how to improve the efficiency of 6-Azido-hexylamine conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6-Azido-hexylamine conjugation.
Troubleshooting Guides
Encountering issues during your conjugation experiments can be challenging. This guide outlines common problems, their potential causes, and recommended solutions to improve the efficiency of your this compound conjugations.
Table 1: Troubleshooting Common Issues in this compound Conjugation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Suboptimal pH: The reaction between the primary amine of this compound and an NHS ester is pH-dependent. At low pH, the amine is protonated and less reactive.[1][2] | Optimize the reaction pH. For NHS ester-amine coupling, a pH range of 7.2-8.5 is generally recommended to balance amine reactivity and NHS ester hydrolysis.[3] A pH of 8.3-8.5 is often considered optimal.[1] |
| Hydrolysis of NHS Ester: NHS esters are susceptible to hydrolysis, especially at high pH, which competes with the desired amine reaction.[4] | Work within the recommended pH range (7.2-8.5). Use freshly prepared NHS ester solutions and high-quality anhydrous solvents like DMSO or DMF for dissolution. | |
| Incompatible Buffer: Buffers containing primary amines (e.g., Tris or glycine) will compete with this compound for the NHS ester. | Use non-amine-containing buffers such as phosphate-buffered saline (PBS) or HEPES. | |
| Incorrect Molar Ratio: An insufficient molar excess of the NHS ester can lead to incomplete labeling of the target molecule. | Optimize the molar ratio of the NHS ester to your target molecule. A 10- to 20-fold molar excess of the NHS ester is a common starting point for protein labeling. | |
| Inaccessible Reactive Sites: The target amine on the biomolecule may be sterically hindered or buried within the molecule's structure. | Consider using linkers of different lengths to improve accessibility. In some cases, gentle denaturation of the protein might be necessary, but this risks loss of function. | |
| Lack of Site-Specificity (e.g., N-terminus vs. Lysine residues) | High pH: At pH values above 7, both the N-terminal α-amine and the ε-amino group of lysine residues will be reactive. | To selectively label the N-terminus, perform the conjugation at a lower pH, ideally around 6.3. This takes advantage of the pKa difference between the N-terminal amine (~8) and the lysine side-chain amine (~10). |
| Biomolecule Aggregation or Degradation | High Reagent Concentration: High concentrations of the labeling reagent or the biomolecule itself can sometimes lead to aggregation. | Screen different buffer conditions (e.g., pH, ionic strength) and consider lowering the reaction temperature. Including solubility-enhancing excipients like arginine may also help. |
| Instability of the Biomolecule: The reaction conditions (e.g., pH, temperature) may not be suitable for the stability of your specific biomolecule. | Perform the reaction at a lower temperature (e.g., 4°C overnight) instead of room temperature. Ensure the chosen pH is within the stability range of your biomolecule. | |
| Copper-Mediated Damage (in subsequent CuAAC reactions): The copper catalyst used in "click chemistry" can generate reactive oxygen species, potentially damaging the biomolecule. | Use a copper-chelating ligand like THPTA or TBTA to protect the biomolecule and accelerate the CuAAC reaction. | |
| Difficulty Purifying the Conjugate | Loss of Product during Purification: The chosen purification method may not be suitable for separating the conjugate from unreacted reagents. | For macromolecules, size-exclusion chromatography (gel filtration) is a common and effective method. For smaller molecules like oligonucleotides, ethanol precipitation can be used. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a protein using an NHS ester?
A1: The optimal pH for reacting an NHS ester with the primary amine of this compound is typically in the range of 7.2 to 8.5. A pH of 8.3-8.5 is often recommended for efficient labeling. This pH range provides a good balance between having a deprotonated, nucleophilic amine group for reaction and minimizing the hydrolysis of the NHS ester, which becomes more rapid at higher pH.
Q2: Can I use Tris buffer for my conjugation reaction?
A2: No, you should avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffer components will compete with the amino group of this compound for reaction with the NHS ester, leading to significantly lower conjugation efficiency. Recommended alternatives include phosphate-buffered saline (PBS) or HEPES.
Q3: What molar ratio of NHS ester to this compound should I use?
A3: The optimal molar ratio can vary depending on the specific molecules being conjugated. However, a common starting point is to use a 10- to 20-fold molar excess of the NHS ester relative to the amount of the amine-containing molecule. For some applications, a lower excess (e.g., 5-10 equivalents) may be sufficient, and optimization may be required for your specific system.
Q4: My biomolecule is sensitive to room temperature. Can I perform the conjugation at a lower temperature?
A4: Yes, for sensitive biomolecules, the conjugation reaction can be performed at 4°C overnight instead of at room temperature for a shorter duration. While the reaction rate will be slower at a lower temperature, this can help to preserve the integrity and function of the biomolecule.
Q5: After conjugating my molecule of interest with this compound, what's the next step?
A5: this compound is a linker that introduces an azide group. This azide is then typically used in a subsequent "click chemistry" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate it to a molecule containing a corresponding alkyne or strained alkyne group.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with an NHS Ester of a Molecule to Introduce an Azide Group (via this compound functionality)
This protocol describes a general method for conjugating a molecule containing an NHS ester to the primary amine of a protein. This compound would be conjugated in a similar manner if it were first activated as an NHS ester or if the target molecule has a carboxyl group that is activated with EDC/NHS to react with the amine of this compound. The more common approach is to use an NHS-ester functionalized azide linker.
-
Prepare the Protein Solution: Dissolve your protein in a non-amine-containing buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.5) at a concentration of 1-10 mg/mL.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS-ester functionalized azide linker in an anhydrous organic solvent such as DMSO or DMF at a high concentration (e.g., 10 mM).
-
Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. To protect photosensitive molecules, cover the reaction tube with aluminum foil.
-
Quenching (Optional): To stop the reaction, you can add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol outlines a general procedure for the "click" reaction between your azide-modified biomolecule and an alkyne-containing reporter molecule.
-
Prepare Stock Solutions:
-
Azide-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Alkyne-containing molecule in DMSO.
-
Copper(II) sulfate (CuSO₄) in water.
-
Sodium ascorbate in water (must be prepared fresh).
-
Copper-chelating ligand (e.g., THPTA) in water.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, add the azide-functionalized biomolecule.
-
Add the alkyne-containing molecule.
-
Prepare a premix of CuSO₄ and the ligand. Add this to the reaction tube. A 2:1 or 5:1 ligand to copper ratio is often used to protect the biomolecule.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Analysis: Analyze the conjugation efficiency using an appropriate method, such as SDS-PAGE with fluorescence scanning (if a fluorescent alkyne was used) or mass spectrometry.
-
Purification: Purify the final conjugate using a suitable chromatography method to remove the catalyst and excess reagents.
Visualizations
Caption: Experimental workflow for a two-step this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Technical Support Center: Troubleshooting CuAAC Reactions with 6-Azido-hexylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 6-azido-hexylamine.
Frequently Asked Questions (FAQs)
Q1: Why are my CuAAC reaction yields low when using this compound?
Low yields in CuAAC reactions with this compound can stem from several factors. The primary amine functionality of this compound can chelate with the copper(I) catalyst, reducing its catalytic activity. Other common issues include poor quality or degradation of reagents, suboptimal reaction conditions, and the presence of oxygen, which can oxidize the active Cu(I) catalyst to the inactive Cu(II) state.[1][2]
Q2: How can I prevent the primary amine of this compound from interfering with the copper catalyst?
Several strategies can mitigate the interference from the primary amine. One common approach is to use a copper-coordinating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine), which helps to stabilize the Cu(I) oxidation state and can reduce its interaction with the amine.[3][4][5] Another strategy is to perform the reaction at a lower pH, where the primary amine is protonated and less likely to coordinate with the copper catalyst. However, the pH must be carefully optimized as very low pH can inhibit the reaction.
Q3: What are the optimal reaction conditions for a CuAAC reaction with an amine-containing azide?
Optimal conditions can vary depending on the specific alkyne substrate. However, a good starting point is to use a slight excess of the alkyne, a copper(II) sulfate and sodium ascorbate system to generate Cu(I) in situ, and a stabilizing ligand. The reaction is often performed at room temperature in a variety of solvents, including water, t-BuOH/water mixtures, and DMSO.
Q4: How do I know if my this compound or other reagents have degraded?
Azides can be sensitive to light and heat. It is crucial to verify the integrity of your starting materials. You can check the purity of this compound and your alkyne using analytical techniques such as NMR or mass spectrometry. Additionally, always use a freshly prepared solution of the reducing agent, like sodium ascorbate, as it can degrade over time.
Q5: My reaction mixture turns a dark color and a precipitate forms. What could be the cause?
The formation of a dark-colored precipitate can indicate several issues. It may be due to the precipitation of copper salts, especially if the catalyst concentration is high or if the solvent is not appropriate. It could also indicate catalyst deactivation or the formation of side products. Ensuring all reagents are fully dissolved and potentially lowering the catalyst concentration can help mitigate this issue.
Troubleshooting Guide for Low Yields
This guide provides a systematic approach to identifying and resolving the root causes of low product yield in your CuAAC reactions with this compound.
Problem: Low or No Formation of the Desired Triazole Product
Potential Cause 1: Reagent Quality and Stoichiometry
-
Degraded Reactants: Check the purity of your this compound and alkyne via NMR or mass spectrometry. Azides should be stored protected from light.
-
Inactive Reducing Agent: Ensure your sodium ascorbate solution is freshly prepared.
-
Incorrect Stoichiometry: While a 1:1 ratio is theoretical, using a slight excess (1.1-1.5 equivalents) of the more accessible reactant can drive the reaction to completion.
Potential Cause 2: Catalyst System Issues
-
Copper(I) Oxidation: Oxygen can oxidize the active Cu(I) catalyst. While not always necessary, deoxygenating your reaction mixture by bubbling with an inert gas like nitrogen or argon can be beneficial, especially for slow reactions.
-
Amine Interference: The primary amine of this compound can chelate the copper catalyst. The use of a stabilizing ligand is highly recommended.
-
Inappropriate Ligand: For reactions in aqueous or mixed aqueous/organic solvents, a water-soluble ligand like THPTA is recommended. For organic solvents, TBTA is a common choice.
Potential Cause 3: Suboptimal Reaction Conditions
-
Solvent: Ensure that all reactants, especially the this compound and your alkyne, are fully dissolved in the chosen solvent system. Co-solvents like DMSO, DMF, or t-BuOH/water mixtures are often effective.
-
Temperature: Most CuAAC reactions proceed efficiently at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can sometimes improve the yield, but be cautious as this may also promote side reactions.
-
pH: The reaction is tolerant of a wide pH range (4-12). However, for amine-containing substrates, a slightly acidic pH may be beneficial to protonate the amine and reduce its interference.
Data Presentation
Table 1: Typical Reaction Component Concentrations for CuAAC
| Component | Typical Concentration/Ratio | Notes |
| Azide:Alkyne Ratio | 1:1 to 1:1.2 | A slight excess of one reagent can drive the reaction to completion. |
| Copper Source | 0.1 - 5 mol% | Higher concentrations may be needed for dilute or challenging reactions. |
| Reducing Agent | 5 - 10 mol% (or in excess) | Sodium ascorbate is the most common. |
| Ligand | 1 - 5 equivalents relative to copper | Ligands accelerate the reaction and protect biomolecules. |
Experimental Protocols
General Protocol for CuAAC with this compound
This protocol provides a general starting point. Optimization of concentrations and reaction time may be necessary.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO, water).
-
Prepare a 10 mM stock solution of the alkyne-containing substrate in the same solvent.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Prepare a 50 mM stock solution of a suitable ligand (e.g., THPTA) in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne substrate (1 equivalent).
-
Add the this compound stock solution (1.1 equivalents).
-
Add the solvent to reach the desired final concentration (e.g., 1 mM).
-
Add the ligand stock solution (e.g., to a final concentration of 5 mol% relative to the limiting reagent).
-
Add the CuSO₄ stock solution to a final concentration of 1 mol%.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mol%.
-
-
Reaction Conditions:
-
Vortex the reaction mixture gently.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
If necessary, dilute the reaction mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of EDTA to remove copper.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
-
Visualizations
Caption: A troubleshooting workflow for low yields in CuAAC reactions.
Caption: The catalytic cycle of the CuAAC reaction and points of failure.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. axispharm.com [axispharm.com]
Technical Support Center: Optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 6-Azido-hexylamine
Welcome to the technical support center for the optimization of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving 6-Azido-hexylamine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful conjugations. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized quantitative data to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using SPAAC for conjugating this compound?
A1: SPAAC is a "copper-free" click chemistry reaction, meaning it does not require a cytotoxic copper catalyst. This makes it ideal for applications in biological systems, such as live-cell imaging or bioconjugation of sensitive molecules, where copper toxicity is a concern.[1] The reaction is driven by the ring strain of the cyclooctyne, allowing it to proceed efficiently under mild conditions.[2]
Q2: Which cyclooctyne should I choose for my reaction with this compound?
A2: The choice of cyclooctyne depends on the desired reaction kinetics and the steric environment of your reaction partner. For a small, primary azide like this compound, most common cyclooctynes will work well. Dibenzocyclooctyne (DBCO or ADIBO) offers a good balance of high reactivity and stability.[3][4] Bicyclononyne (BCN) is another excellent choice, being less sterically hindered.[5] For very fast kinetics, you might consider cyclooctynes with electron-withdrawing groups, but be aware that their stability might be lower.
Q3: What solvents are recommended for the SPAAC reaction of this compound?
A3: SPAAC reactions are versatile and can be performed in a variety of solvents. For small molecules like this compound, common organic solvents such as Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN), or Dichloromethane (CH2Cl2) are suitable, especially if your cyclooctyne partner has limited aqueous solubility. For biological applications, aqueous buffers like Phosphate-Buffered Saline (PBS) are commonly used, often with a small percentage of a co-solvent like DMSO to aid solubility.
Q4: Can I monitor the progress of my SPAAC reaction?
A4: Yes, the reaction progress can be monitored using several analytical techniques. The disappearance of the characteristic azide peak at around 2100 cm⁻¹ in the IR spectrum is a reliable method. UV-Vis spectroscopy can also be used to monitor the decrease in absorbance of DBCO at approximately 310 nm. For detailed kinetic studies, Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed to track the consumption of reactants and the formation of the triazole product.
Troubleshooting Guide
This guide addresses common issues encountered during the SPAAC reaction of this compound.
Problem: Low or No Product Yield
| Possible Cause | Solution |
| Degraded Reagents | Use fresh this compound and cyclooctyne. Store reagents under appropriate conditions (e.g., under inert gas, protected from light). Verify reagent integrity via NMR or mass spectrometry. |
| Slow Reaction Kinetics | Increase the concentration of one or both reactants. If the stability of your molecules permits, increase the reaction temperature. Consider switching to a more reactive cyclooctyne (see Table 1). |
| Incompatible Solvent | If solubility is an issue in aqueous buffers, add a co-solvent like DMSO (up to 20%). If using organic solvents, ensure both reactants are fully dissolved. |
| Presence of Competing Azides | Ensure your reaction buffer does not contain sodium azide (NaN₃), which is a common preservative and will compete with this compound for the cyclooctyne. |
Problem: Multiple Products or Side Reactions
| Possible Cause | Solution |
| Reaction with Other Functional Groups | Although SPAAC is highly bioorthogonal, some cyclooctynes can react with thiols. If your reaction partner contains free thiols, consider protecting them before the SPAAC reaction. |
| Impure Starting Materials | Purify this compound and the cyclooctyne reagent before the reaction. Purity can be assessed by NMR, LC-MS, or HPLC. |
| Reaction Conditions Too Harsh | Lower the reaction temperature to increase selectivity. Reduce the reaction time by monitoring the reaction closely and stopping it once the desired product is formed. |
Quantitative Data Summary
The rate of a SPAAC reaction is highly dependent on the structure of the cyclooctyne. The following table summarizes the second-order rate constants for the reaction of various common cyclooctynes with a model primary azide (benzyl azide), which serves as a good estimate for the reactivity with this compound.
Table 1: Second-Order Rate Constants for SPAAC of Common Cyclooctynes with a Primary Azide
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Dibenzocyclooctyne | DBCO (or ADIBO) | ~0.3 - 1.0 |
| Dibenzoannulated cyclooctyne | DIBO | ~0.17 |
| Bicyclononyne | BCN | ~0.14 |
| Biarylazacyclooctynone | BARAC | >1.0 (but can be unstable) |
Note: Reaction rates are influenced by solvent, temperature, and the specific structure of the azide.
Experimental Protocols
Protocol 1: General Procedure for SPAAC of this compound with DBCO
This protocol describes a general method for the conjugation of this compound to a molecule functionalized with a DBCO group in an organic solvent.
Materials:
-
This compound
-
DBCO-functionalized molecule of interest
-
Anhydrous DMSO or DMF
-
Reaction vessel (e.g., glass vial with a magnetic stir bar)
-
Analytical tools for monitoring (TLC, LC-MS)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 100 mM).
-
Prepare a stock solution of the DBCO-functionalized molecule in anhydrous DMSO (e.g., 10 mM).
-
-
Reaction Setup:
-
In the reaction vessel, add the desired amount of the DBCO-functionalized molecule stock solution.
-
Add the this compound stock solution to the reaction mixture. A 1.5 to 5-fold molar excess of this compound is often used to drive the reaction to completion.
-
-
Incubation:
-
Stir the reaction mixture at room temperature (20-25°C).
-
Reaction times can range from 1 to 24 hours, depending on the concentrations and the specific DBCO derivative.
-
-
Reaction Monitoring:
-
Periodically take small aliquots of the reaction mixture to monitor its progress by TLC or LC-MS, observing the consumption of the starting materials and the formation of the triazole product.
-
-
Purification:
-
Once the reaction is complete, dilute the reaction mixture with a suitable solvent and purify the product by preparative HPLC.
-
Protocol 2: Purification of the Triazole Product
For small molecule products from a SPAAC reaction, purification is often achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude reaction mixture
-
RP-HPLC system with a C18 column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: Acetonitrile
-
Collection tubes
Procedure:
-
Sample Preparation:
-
If your reaction was performed in a non-volatile solvent like DMSO, dilute the crude mixture with the initial mobile phase conditions to ensure proper injection.
-
-
HPLC Method:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample.
-
Run a linear gradient to elute the product (e.g., 5% to 95% B over 20-30 minutes).
-
Monitor the elution profile using a UV detector (the triazole product will have a different UV absorbance profile than the starting materials).
-
-
Fraction Collection and Analysis:
-
Collect the fractions corresponding to the product peak.
-
Analyze the collected fractions by LC-MS to confirm the identity and purity of the triazole product.
-
Combine the pure fractions and remove the solvent (e.g., by lyophilization) to obtain the purified product.
-
Visualizations
Caption: A general experimental workflow for the SPAAC reaction of this compound.
Caption: A troubleshooting workflow for addressing low yield in SPAAC reactions.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Azido-hexylamine Conjugates
Welcome to the technical support center for the purification of 6-Azido-hexylamine conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these important bioconjugates.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound conjugates.
Issue 1: Incomplete Removal of Excess this compound or Other Small Molecule Reagents.
-
Symptom: Analytical HPLC or TLC shows a peak corresponding to the unreacted this compound or other small molecule starting materials (e.g., NHS ester).
-
Possible Causes:
-
Inadequate purification method for small molecule removal.
-
Co-elution of the small molecule with the desired conjugate.
-
-
Solutions:
| Purification Method | Recommended For | Key Parameters to Optimize |
| Size-Exclusion Chromatography (SEC) / Gel Filtration | Large biomolecule conjugates (e.g., proteins, antibodies)[1][2][3][4][5] | Column resin with an appropriate molecular weight cutoff to separate the large conjugate from the small molecule. |
| Reverse-Phase HPLC (RP-HPLC) | Peptides, oligonucleotides, and other moderately sized conjugates | Gradient steepness, mobile phase composition (e.g., acetonitrile/water with 0.1% TFA). |
| Dialysis / Centrifugal Filtration | Large protein or antibody conjugates | Membrane with a suitable molecular weight cut-off (MWCO) to retain the conjugate while allowing small molecules to pass through. |
| Solid-Phase Extraction (SPE) | Broad range of conjugates | Choice of sorbent and elution solvent to selectively retain the conjugate or the impurity. |
Issue 2: Presence of Copper Catalyst in the Final Product (for CuAAC "Click Chemistry" Reactions).
-
Symptom: Discoloration of the product (often greenish) or detection of copper by analytical methods.
-
Possible Causes:
-
Strong coordination of copper ions to the conjugate, particularly to triazole rings or certain amino acid residues.
-
-
Solutions:
| Method | Description |
| Chelating Resins | Use of resins that specifically bind and remove copper ions from the solution. |
| Washing with Chelating Agents | Washing the product with aqueous solutions of chelating agents like EDTA or ammonia. |
| Electrochemical Purification | A novel method for removing copper from water-soluble polymers by electrolysis. |
Issue 3: Aggregation of Protein/Antibody Conjugates.
-
Symptom: Appearance of high molecular weight species on SEC analysis or visible precipitation.
-
Possible Causes:
-
Hydrophobic interactions or electrostatic imbalances introduced by the conjugation process.
-
Harsh reaction or purification conditions (e.g., pH, temperature, organic solvents).
-
-
Solutions:
-
Optimize Mobile Phase in SEC: Include additives like arginine or adjust the ionic strength to minimize secondary interactions.
-
Refine Conjugation Chemistry: Control the degree of labeling to avoid over-modification.
-
Gentle Purification Conditions: Use physiological pH buffers and avoid high concentrations of organic solvents where possible.
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for a this compound conjugated antibody?
A1: For large biomolecules like antibodies, Size-Exclusion Chromatography (SEC) is often the preferred initial purification step. It effectively separates the high molecular weight antibody conjugate from unreacted small molecules like this compound and NHS esters. Desalting columns are a common format for this purpose.
Q2: How can I remove unreacted azide from my oligonucleotide conjugate after a SPAAC reaction?
A2: Reverse-Phase HPLC (RP-HPLC) is a highly effective method for purifying oligonucleotide conjugates and removing unbound azides. A C8 or C18 column with an acetonitrile/water gradient containing a pairing agent like triethylammonium acetate (TEAA) is a common setup.
Q3: My purified peptide-azide conjugate still shows byproducts from a Staudinger reduction. How can I remove them?
A3: If a Staudinger reduction was used to introduce an amine for subsequent conjugation, a common byproduct is triphenylphosphine oxide. This can typically be removed by column chromatography on silica gel. Optimizing the solvent system for chromatography is key to achieving good separation.
Q4: Can I use the same purification protocol for conjugates prepared by NHS ester chemistry and those by "Click Chemistry"?
A4: While the general principles of chromatography apply to both, the specific impurities will differ. For NHS ester reactions, you need to remove hydrolyzed NHS and unreacted ester. For copper-catalyzed "Click Chemistry" (CuAAC), a key challenge is the removal of the copper catalyst, which may require specific chelating agents or resins. Strain-promoted "Click Chemistry" (SPAAC) avoids the use of a copper catalyst, simplifying the purification process.
Experimental Protocols
Protocol 1: General Purification of a Protein-6-Azido-hexylamine Conjugate using Size-Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate a suitable SEC column (e.g., Superdex 200 or equivalent) with a buffer appropriate for the stability of the protein conjugate (e.g., Phosphate Buffered Saline, pH 7.4).
-
Sample Preparation: Concentrate the reaction mixture if necessary and filter it through a 0.22 µm filter to remove any precipitates.
-
Injection: Inject the prepared sample onto the equilibrated SEC column. The injection volume should ideally be between 5-10% of the total column volume to ensure optimal resolution.
-
Elution: Elute the column with the equilibration buffer at a pre-determined flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for the protein) and at a wavelength appropriate for any chromophoric label.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or analytical SEC to identify the fractions containing the purified conjugate, free of small molecule impurities.
Protocol 2: Purification of an Oligonucleotide-6-Azido-hexylamine Conjugate by Reverse-Phase HPLC
-
Sample Preparation: Dissolve the crude reaction mixture in the initial mobile phase (e.g., 0.1 M Triethylammonium acetate (TEAA) in water).
-
HPLC Setup: Use a C18 RP-HPLC column. The mobile phases are typically:
-
A: 0.1 M TEAA in water
-
B: Acetonitrile
-
-
Gradient Elution: Run a linear gradient from a low percentage of solvent B to a high percentage over a defined period (e.g., 5% to 95% B over 30 minutes).
-
Detection: Monitor the elution at 260 nm for the oligonucleotide and at the absorbance maximum for any dye or label present.
-
Fraction Collection: Collect the peaks corresponding to the desired conjugate.
-
Analysis and Desalting: Confirm the identity of the collected fractions by mass spectrometry. The purified conjugate can then be desalted using a suitable method like ethanol precipitation or a desalting column.
Visualizations
Caption: General workflow for the synthesis and purification of this compound conjugates.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. waters.com [waters.com]
- 2. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing side reactions with 6-Azido-hexylamine
Welcome to the technical support center for 6-Azido-hexylamine. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional linker molecule containing a terminal azide group (-N₃) and a primary amine group (-NH₂). Its primary applications are in bioconjugation and chemical biology. The azide group allows for "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to attach it to molecules containing an alkyne group.[1][2][3] The primary amine can be used to conjugate the molecule to a variety of substrates, such as those containing carboxylic acids or activated esters.
Q2: What are the critical safety precautions for handling this compound?
A2: Organic azides, especially those with a low molecular weight, can be energetic and potentially explosive.[4][5] They can decompose violently when subjected to heat, shock, or friction. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid contact with strong acids, as this can generate the highly toxic and explosive hydrazoic acid. Also, avoid contact with heavy metals like copper, lead, and mercury to prevent the formation of highly sensitive metal azides.
Q3: How should I store this compound?
A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperatures are often -20°C or -80°C for long-term stability. It should be stored away from incompatible materials, heat, and sources of ignition.
Q4: What are the most common reactions involving this compound?
A4: The two most common reactions involve its two functional groups:
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Azide group: Primarily used in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" to form a stable triazole linkage with an alkyne-containing molecule. Strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like DBCO or BCN is also possible.
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Amine group: Can undergo standard amine reactions, such as acylation with activated esters (e.g., NHS esters) or acid chlorides to form amides, and alkylation with alkyl halides.
Q5: Why would I use the Boc-protected version, 6-Azido-N-Boc-hexylamine?
A5: The tert-butyloxycarbonyl (Boc) group is a protecting group for the primary amine. Using 6-Azido-N-Boc-hexylamine allows you to perform reactions with the azide group without the amine group interfering. For instance, if you want to perform a click reaction first and then an amide coupling, protecting the amine with a Boc group prevents it from reacting out of turn. The Boc group can be selectively removed later under acidic conditions.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
Question: I am performing a CuAAC reaction with this compound and an alkyne-modified substrate, but I am getting a very low yield of my desired product. What could be the issue?
Possible Causes and Solutions:
| Possible Cause | Solution | Citation |
| Oxidation of Cu(I) Catalyst | The active catalyst is Cu(I). Dissolved oxygen in the reaction mixture can oxidize it to the inactive Cu(II) state. Degas your solvents and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst. | |
| Degraded Reducing Agent | Sodium ascorbate is commonly used to reduce Cu(II) to Cu(I) in situ. Solutions of sodium ascorbate are prone to air oxidation and should be prepared fresh for each experiment. | |
| Impure Starting Materials | The this compound or the alkyne substrate may have degraded. Verify the purity and integrity of your starting materials using an appropriate analytical method like NMR or Mass Spectrometry. | |
| Insufficient Catalyst or Ligand | The concentration of the copper catalyst or the stabilizing ligand (e.g., THPTA, TBTA) may be too low. Optimize the concentrations, starting with typical ranges. | |
| Inappropriate Solvent | While CuAAC is robust, the choice of solvent can impact reaction efficiency. A mix of water and a miscible organic solvent like DMSO or t-butanol is often effective. |
Issue 2: Presence of Unexpected Byproducts
Question: After my reaction with this compound, I see multiple spots on my TLC plate or unexpected masses in my mass spectrum. What are these side products?
Possible Causes and Solutions:
| Side Reaction | Explanation | Prevention Strategy | Citation |
| Amine Acylation/Alkylation | If your reaction mixture contains electrophiles (e.g., acid chlorides, alkyl halides), the primary amine of this compound can react, leading to undesired N-acylation or N-alkylation. This is a common issue if the amine is not the intended reactive site. | Use 6-Azido-N-Boc-hexylamine , where the amine is protected. The Boc group can be removed in a later step if the amine functionality is needed. | |
| Staudinger Reduction of Azide | If your reaction conditions include phosphines (e.g., triphenylphosphine), the azide group can be reduced to a primary amine via the Staudinger reaction. | Avoid phosphine-based reagents unless the reduction of the azide is the desired outcome. | |
| Dimerization/Polymerization | In CuAAC reactions, oxidative homocoupling of the alkyne partner can occur, especially if there is insufficient reducing agent or an excess of Cu(II). | Ensure a slight excess of sodium ascorbate is present to maintain the copper in the Cu(I) state. | |
| Reaction with the Triazole Product | The triazole ring formed during a click reaction contains nitrogen atoms that can potentially coordinate with metal ions, which might lead to purification issues or further unwanted reactions in some contexts. | After the reaction, use a chelating agent like EDTA to wash and remove the copper catalyst. |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general starting point for the reaction of this compound with an alkyne-functionalized molecule.
1. Reagent Preparation:
- Prepare a 10 mM stock solution of the alkyne-containing substrate in a suitable solvent (e.g., DMSO/water mixture).
- Prepare a 10 mM stock solution of this compound in the same solvent.
- Prepare a 50 mM stock solution of copper(II) sulfate (CuSO₄) in water.
- Prepare a 100 mM stock solution of sodium ascorbate in water. This solution must be made fresh immediately before use.
- (Optional but recommended) Prepare a 100 mM stock solution of a copper-stabilizing ligand such as THPTA or TBTA in water or a DMSO/water mixture.
2. Reaction Setup:
- In a microcentrifuge tube, add the alkyne substrate (1 equivalent).
- Add the this compound stock solution (1.1 - 1.2 equivalents).
- Add the solvent to reach the desired final concentration (typically 1-10 mM).
- (Optional) If using a ligand, add it to the reaction mixture at a concentration of 1-5 mol% relative to the limiting reagent.
- Add the CuSO₄ stock solution to a final concentration of 1-5 mol%.
- Degas the mixture by bubbling argon or nitrogen through it for 5-10 minutes.
- Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mol%.
3. Reaction Conditions:
- Vortex the reaction mixture gently.
- Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
4. Work-up and Purification:
- Once the reaction is complete, the copper catalyst can be removed. One method is to dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a 5% aqueous solution of EDTA to chelate and remove copper salts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography on silica gel.
Protocol 2: Boc Protection of this compound
This protocol is for when you need to perform a reaction on the azide group while the amine is protected.
1. Reaction Setup:
- Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
- Add a base, such as triethylamine or sodium bicarbonate (1.5 - 2 equivalents).
- Cool the mixture in an ice bath (0 °C).
- Slowly add Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) dissolved in the same solvent.
2. Reaction Conditions:
- Allow the reaction to warm to room temperature and stir for 4-12 hours.
- Monitor the reaction progress by TLC until the starting amine is consumed.
3. Work-up and Purification:
- Quench the reaction by adding water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-Azido-N-Boc-hexylamine.
- If necessary, purify the product by column chromatography on silica gel.
Visualizations
Caption: General workflow for a CuAAC "click" reaction.
Caption: Troubleshooting decision tree for low CuAAC yield.
Caption: Potential reaction pathways for this compound.
References
stability issues of 6-Azido-hexylamine under different conditions
Welcome to the technical support center for 6-Azido-hexylamine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and ensuring the successful application of this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, like other low molecular weight organic azides, is an energetic compound. The primary concerns are its potential for violent decomposition under specific conditions. Key factors that negatively impact its stability include exposure to heat, light, physical shock, strong acids, and certain metals.[1][2][3][4]
Q2: How should I properly store this compound?
A2: To ensure maximum stability and safety, this compound should be stored at low temperatures, with recommendations varying from 4°C to as low as -80°C, and protected from light.[1] It is advisable to store it in a tightly sealed, amber container. For long-term storage, placing it in a freezer at -20°C or below is recommended.
Q3: Can I use a metal spatula to handle this compound?
A3: No. You should never use metal spatulas or other metal utensils to handle this compound. Contact with metals, particularly heavy metals like copper, lead, and zinc, can lead to the formation of highly unstable and shock-sensitive metal azides. Always use plastic or ceramic spatulas.
Q4: What is the "Rule of Six" and how does it apply to this compound?
A4: The "Rule of Six" is a safety guideline for estimating the stability of energetic compounds. It suggests that a molecule should have at least six carbon atoms for every energetic functional group (like an azide) to be considered relatively safe. This compound has six carbon atoms and one azide group, which meets this minimum guideline. However, caution is still required due to its dual functional nature (azide and amine).
Q5: What solvents are incompatible with this compound?
A5: Halogenated solvents, such as dichloromethane (DCM) and chloroform, are strictly incompatible. Reactions between azides and these solvents can form extremely explosive di- and tri-azidomethane byproducts.
Troubleshooting Guides
Issue 1: Suspected Degradation of this compound Stock
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Symptoms:
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Failure of conjugation reactions (e.g., Click Chemistry).
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Unexpected side products in reactions.
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Visible change in the appearance of the compound.
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Possible Causes & Solutions:
| Cause | Recommended Action |
| Improper Storage (Temperature) | Store at -20°C or below. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Improper Storage (Light Exposure) | Always store in an amber vial or a container protected from light. |
| Contamination with Acid | Ensure all glassware is free from acidic residue. Do not co-mingle azide waste with acidic waste streams. |
| Contamination with Metal Ions | Use non-metal utensils for handling. If reactions are performed in metal vessels, ensure they are compatible. |
Issue 2: Reaction Failure or Low Yield in Aqueous Buffers
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Symptoms:
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Inconsistent or low yields in bioconjugation reactions.
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Loss of azide functionality over the course of the experiment.
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Possible Causes & Solutions:
| Cause | Recommended Action |
| Acidic pH | The primary amine group of this compound can be protonated at acidic pH. The azide group itself can be protonated in strong acid to form hydrazoic acid, which is highly toxic and explosive. Buffer your reaction to a pH between 7 and 8.5 for optimal stability and reactivity of the amine. |
| Presence of Reducing Agents | Common biological buffers may contain reducing agents like DTT or TCEP, which can reduce the azide group to an amine. This is a common cause of failure in "click" reactions. Check the composition of all buffers and reagents. If a reducing agent is necessary for other reasons (e.g., protein stability), a different conjugation strategy may be required. |
| Prolonged Reaction Time at Elevated Temperature | While generally stable at room temperature for short periods, prolonged incubation, especially above 37°C, can lead to gradual degradation. Minimize reaction times and temperatures whenever possible. |
Experimental Protocols
Protocol: General Handling and Preparation of a this compound Stock Solution
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Acclimatization: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture.
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Inert Atmosphere: For maximum stability of the stock solution, handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible, especially if it will be stored for an extended period.
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Weighing: Using a plastic or ceramic spatula, weigh the desired amount of this compound in a clean, dry vial.
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Dissolution: Add a suitable, anhydrous solvent (e.g., DMSO, DMF, or an appropriate buffer) to the desired concentration (e.g., 100 mM). Ensure the solvent is free of incompatible substances. Concentrations should not exceed 1 M for safety.
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Storage: Store the stock solution in tightly sealed, light-protected aliquots at -20°C or -80°C.
Visual Guides
Below are diagrams illustrating key stability and reaction concepts for this compound.
Caption: Key stability factors for this compound storage and handling.
Caption: Troubleshooting workflow for aqueous-based reactions.
References
Technical Support Center: Scaling Up 6-Azido-hexylamine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered when scaling up reactions involving 6-azido-hexylamine. Below you will find troubleshooting guides and frequently asked questions to address specific issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with this compound?
A1: Scaling up reactions with any azide, including this compound, introduces significant safety risks. The primary concerns are:
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Explosion Hazard: Organic azides can be thermally unstable and may decompose explosively, especially at elevated temperatures or in the presence of impurities.[1][2] Low molecular weight azides are generally more explosive.
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Formation of Hydrazoic Acid (HN₃): In acidic conditions, or in the presence of protic impurities, toxic and highly explosive hydrazoic acid can form.[3][4] It is crucial to maintain basic or neutral conditions and avoid contact with strong acids.
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Shock Sensitivity: Some azide compounds are sensitive to shock and friction, which can trigger decomposition.[2]
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Toxicity: Sodium azide, a common reagent in the synthesis of this compound, is highly toxic. Inhalation, ingestion, or skin contact should be strictly avoided.
Q2: My Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is sluggish or failing at a larger scale. What are the common causes?
A2: Several factors can contribute to a failing CuAAC reaction at scale:
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Catalyst Inactivity: The active Cu(I) catalyst can be oxidized to inactive Cu(II) by atmospheric oxygen. At a larger scale, ensuring a consistently inert atmosphere is more challenging.
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Poor Solubility: this compound or the alkyne coupling partner may have limited solubility in the reaction solvent, which becomes more pronounced at higher concentrations.
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Insufficient Mixing: Inadequate agitation in a large reactor can lead to localized concentration gradients and "dead zones," preventing the reactants and catalyst from interacting effectively.
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Ligand Issues: The ligand used to stabilize the Cu(I) catalyst may not be optimal for the specific reaction conditions at scale.
Q3: How can I effectively remove the copper catalyst from my product on a large scale?
A3: Copper removal is a critical step in the purification of CuAAC reaction products, especially for pharmaceutical applications. Common large-scale methods include:
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Copper Scavenging Resins: Passing the reaction mixture through a cartridge or column packed with a copper-scavenging resin is an effective method.
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Aqueous Washes with Chelating Agents: Washing the organic layer with aqueous solutions of chelating agents like EDTA can help extract the copper into the aqueous phase.
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Precipitation/Crystallization: If the product is a solid, crystallization can be an effective way to separate it from the soluble copper catalyst.
Q4: Are there common side reactions to be aware of when using this compound in click chemistry?
A4: Yes, particularly in CuAAC reactions, potential side reactions include:
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Alkyne Homocoupling (Glasier Coupling): In the presence of oxygen, the copper catalyst can promote the dimerization of the terminal alkyne starting material.
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Oxidation of Sensitive Functional Groups: The Cu(I)/ascorbate system can generate reactive oxygen species that may degrade sensitive functionalities on your substrates.
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Formation of Copper Acetylides: These can sometimes be explosive, particularly if isolated.
Troubleshooting Guides
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Catalyst Oxidation: Inactive Cu(II) formation. | - Ensure rigorous degassing of all solvents and reagents. - Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. - Use a sufficient excess of a reducing agent like sodium ascorbate (typically 3-10 fold excess). |
| Poor Reagent Solubility | - Select a solvent system where all components are fully soluble (e.g., THF/water, DMF/water). - Consider the use of co-solvents like DMSO to improve solubility. | |
| Inadequate Mixing | - Ensure the stirring mechanism is appropriate for the reactor size and viscosity of the reaction mixture. - Use baffles in the reactor to improve mixing efficiency. | |
| Reaction Exotherm is Difficult to Control | Rapid Addition of Reagents | - Add the limiting reagent (often the azide) portion-wise or via a dropping funnel over an extended period. - Ensure the reactor's cooling system is adequate and responsive. |
| Product Contaminated with Copper | Inefficient Purification | - Optimize the number of aqueous washes with a chelating agent. - Evaluate different copper scavenging resins for efficiency and capacity. - If possible, develop a crystallization procedure for the product. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Problem | Potential Cause | Troubleshooting Steps |
| Slow Reaction Rate | Low Reactivity of Cyclooctyne | - Consider using a more strained and reactive cyclooctyne derivative (e.g., DIFO, DBCO). - Increase the concentration of the reactants. |
| Steric Hindrance | - If possible, redesign the substrates to reduce steric bulk around the azide and alkyne moieties. | |
| Side Product Formation | Reaction with Other Functional Groups | - Although highly selective, some strained alkynes can react with nucleophiles like thiols. - Analyze side products to identify the reactive species and consider protecting groups if necessary. |
| Difficulty in Purifying Product | Similar Polarity of Reactants and Products | - Optimize chromatographic conditions (e.g., different solvent systems, stationary phases). - Consider derivatization of the product to alter its polarity for easier separation. |
Experimental Protocols
Representative Lab-Scale CuAAC Reaction Protocol
This protocol is a general guideline and should be optimized for your specific substrates and equipment.
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Reagent Preparation:
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Dissolve the alkyne-containing substrate (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., a 1:1 mixture of THF and water).
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Prepare a 50 mM solution of a copper(I)-stabilizing ligand (e.g., TBTA) in DMSO.
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Prepare a 20 mM solution of CuSO₄·5H₂O in water.
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Prepare a fresh 100 mM solution of sodium ascorbate in water.
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Reaction Setup:
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To the solution of the alkyne and azide, add the TBTA solution (to a final concentration of 1-5 mol% relative to the limiting reagent).
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Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
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Add the CuSO₄ solution (to a final concentration of 1-5 mol%).
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Initiate the reaction by adding the sodium ascorbate solution (to a final concentration of 10-50 mol%).
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Reaction and Monitoring:
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Stir the reaction mixture at room temperature.
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Monitor the reaction progress by TLC, LC-MS, or HPLC.
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Work-up and Purification:
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Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with a saturated aqueous solution of EDTA to remove copper.
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Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
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Visualizations
Caption: A generalized experimental workflow for a scaled-up CuAAC reaction.
Caption: A decision tree for troubleshooting low yields in scaled-up CuAAC reactions.
References
Technical Support Center: Characterization of 6-Azido-hexylamine Conjugation Products
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 6-Azido-hexylamine and its conjugation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional linker molecule featuring a terminal primary amine (-NH₂) and a terminal azide (-N₃) group, separated by a six-carbon hexyl chain.[1][2][3] Its primary application is in bioconjugation and drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs).[4][5] The amine group can be coupled to molecules with activated carboxyl groups (like NHS esters), while the azide group is used in "click chemistry" reactions.
Q2: What are the main conjugation reactions involving this compound?
This compound participates in two primary types of chemo-selective reactions:
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Amine-reactive conjugation: The primary amine can form stable amide bonds with carboxyl groups, commonly activated as N-hydroxysuccinimide (NHS) esters. This is a frequent strategy for attaching the linker to proteins or other biomolecules.
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Azide-reactive "Click Chemistry": The azide group allows for highly specific and efficient conjugation. The two main types are:
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts with terminal alkynes in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole ring.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that reacts with strained cyclooctynes (e.g., DBCO, BCN), which is ideal for use in living systems where copper toxicity is a concern.
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Q3: Which analytical techniques are essential for characterizing the conjugation products?
The successful synthesis and purification of this compound conjugates must be confirmed with a combination of analytical methods. The most common and effective techniques are:
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Mass Spectrometry (MS): The gold standard for confirming successful conjugation by verifying the molecular weight of the final product. It can determine the stoichiometry of labeling (e.g., how many linkers are attached to a protein).
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Fourier-Transform Infrared (FTIR) Spectroscopy: Excellent for tracking the key functional groups. A strong, sharp peak around 2100 cm⁻¹ confirms the presence of the azide group. The disappearance of this peak after a click reaction is a strong indicator of successful conjugation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the precise location of the modification and the formation of new covalent bonds, such as the triazole ring in click chemistry products.
Troubleshooting Guides
Problem 1: Low or No Product Yield in CuAAC Reaction
Question: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is not working or has a very low yield. What are the most common reasons for failure?
Answer: Failure in CuAAC reactions is common and usually traceable to a few key factors. The most frequent culprit is an inactive copper catalyst.
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Inactive Copper(I) Catalyst: The active species is Cu(I), which is easily oxidized to the inactive Cu(II) by atmospheric oxygen.
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Solution: Generate Cu(I) in situ by using a Cu(II) salt (e.g., CuSO₄) with a fresh solution of a reducing agent like sodium ascorbate. Ensure the reducing agent is in sufficient excess.
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Poor Reagent Quality: Degradation or impurity of the azide or alkyne starting materials can inhibit the reaction.
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Solution: Verify the integrity of your starting materials. Azides can be sensitive, so proper storage is crucial.
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Presence of Inhibitors: Functional groups like thiols (-SH) or molecules that can chelate copper can "poison" the catalyst, rendering it inactive.
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Solution: Purify your starting materials to remove any potential inhibitors. If your biomolecule contains accessible thiols, consider a protection strategy or use a copper-chelating ligand to stabilize the catalyst.
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Inappropriate Solvent or Temperature: Substrate solubility can significantly impact reaction efficiency. While many reactions work at room temperature, some may require gentle heating.
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Solution: If you observe poor solubility, especially with hydrophobic molecules in aqueous media, consider using co-solvents such as DMSO or DMF.
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Problem 2: Appearance of Side Products in CuAAC Reaction
Question: My analysis shows the formation of my desired triazole product, but also significant byproducts. What are these and how can I avoid them?
Answer: A common side reaction in CuAAC is the oxidative homocoupling of the alkyne substrate, which forms a diacetylene (Glaser coupling). This is more likely to occur when the concentration of the active Cu(I) catalyst is low.
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How to Minimize Side Products:
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Ensure Sufficient Reducing Agent: Use an adequate excess of sodium ascorbate to maintain a reducing environment and keep the copper in its active Cu(I) state.
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Use a Stabilizing Ligand: Ligands such as TBTA or THPTA can protect the Cu(I) catalyst from oxidation and disproportionation, improving the yield of the desired product.
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Work Under an Inert Atmosphere: For particularly sensitive reactions, performing the experiment under nitrogen or argon can help minimize oxidation of the catalyst.
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Problem 3: Ambiguous Mass Spectrometry Results
Question: My mass spectrometry data is difficult to interpret. How can I definitively confirm conjugation?
Answer: Mass spectrometry is a powerful tool, but data can sometimes be complex. There are two primary strategies to confirm azide incorporation and subsequent conjugation.
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Intact Mass Analysis:
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Goal: To confirm if the target biomolecule has been labeled and to determine the stoichiometry of labeling (how many linkers are attached).
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Procedure: Analyze the full, intact biomolecule (e.g., a protein) before and after conjugation. Look for a mass shift corresponding to the addition of the this compound linker and any subsequent payload.
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Troubleshooting: If you see a distribution of masses, it may indicate incomplete reaction or multiple labeling sites. If no mass shift is observed, the conjugation reaction likely failed.
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Bottom-Up Proteomics (Peptide Analysis):
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Goal: To identify the specific site(s) of modification on a protein.
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Procedure: Digest the conjugated protein into smaller peptides using an enzyme like trypsin. Analyze the resulting peptide mixture by LC-MS/MS. Search the data for peptides that show a mass shift corresponding to the mass of the linker.
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Troubleshooting: This method is highly sensitive and can pinpoint modification sites. If you can't find any modified peptides, it confirms a failed conjugation reaction. It's also useful for identifying unexpected modification sites.
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Problem 4: Difficulty Confirming Reaction Progress with FTIR
Question: How do I use FTIR to monitor my conjugation reaction?
Answer: FTIR is an excellent technique for tracking the presence or absence of the azide functional group.
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Before Reaction (Verifying Starting Material): Your this compound or azide-functionalized molecule should show a strong, sharp, and highly characteristic absorption band between 2160-2120 cm⁻¹ . The presence of this peak confirms the integrity of the azide group before you begin the click reaction.
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After Reaction (Confirming Product Formation): After a successful CuAAC or SPAAC reaction, the azide group is consumed to form the triazole ring. Therefore, the characteristic azide peak at ~2100 cm⁻¹ should disappear completely in the FTIR spectrum of your purified product. The disappearance of this peak is a very strong indicator that the reaction has gone to completion.
Data Presentation
Table 1: Key Spectroscopic Data for Characterization
| Analytical Technique | Functional Group / Moiety | Characteristic Signal / Value | Purpose |
| FTIR Spectroscopy | Azide (-N₃) | Strong, sharp absorption at 2160-2120 cm⁻¹ | Confirms presence of azide before reaction and its absence after successful conjugation. |
| Amide (-CONH-) | Absorption around 1630-1680 cm⁻¹ (Amide I) | Confirms amide bond formation from the amine terminus. | |
| ¹H & ¹³C NMR | α-Carbon to Azide (-CH₂-N₃) | ¹H: ~3.3-4.0 ppm; ¹³C: ~50-60 ppm | Provides detailed structural confirmation of the linker's position. |
| Triazole Ring | ¹H: ~7.5-8.5 ppm (triazole proton) | Confirms the formation of the triazole ring after a click reaction. | |
| Mass Spectrometry | Molecular Ion Peak | [M+H]⁺, [M+Na]⁺, etc. | Confirms the molecular weight of the final conjugate. |
| Mass Shift | Δm = mass of linker/payload | Determines the stoichiometry of labeling on a biomolecule. |
Table 2: Troubleshooting Common CuAAC Reaction Issues
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Inactive Cu(I) catalyst (oxidized) | Generate Cu(I) in situ from a Cu(II) salt and a fresh solution of sodium ascorbate. |
| Catalyst inhibition (e.g., by thiols) | Purify substrates. Use a stabilizing ligand (e.g., TBTA) to protect the copper catalyst. | |
| Poor substrate solubility | Use a co-solvent like DMSO, DMF, or t-BuOH/H₂O. | |
| Side Products | Oxidative homocoupling of alkyne | Ensure a sufficient excess of the reducing agent (sodium ascorbate). Perform the reaction under an inert (N₂ or Ar) atmosphere. |
| Steric Hindrance | Bulky substrates or inaccessible sites | Introduce a longer, flexible linker between the biomolecule and the reactive group. For proteins, consider performing the reaction under partial denaturing conditions. |
Experimental Protocols
Protocol 1: General Procedure for Characterization by FTIR
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Sample Preparation: Prepare a small amount (~1-5 mg) of your dry, purified sample (e.g., the initial azide-functionalized molecule and the final conjugation product).
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Background Scan: Run a background spectrum on the clean FTIR instrument to subtract atmospheric interference.
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Sample Analysis: Place the sample on the ATR crystal or prepare a KBr pellet.
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Acquire Spectrum: Collect the spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.
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Data Interpretation:
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For the starting material , look for the characteristic sharp azide peak around 2100 cm⁻¹.
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For the final product of a click reaction, confirm the complete disappearance of the azide peak.
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Protocol 2: General Protocol for Characterization by LC-MS
This protocol is a general guideline for analyzing a purified protein-linker conjugate.
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Sample Preparation: Dilute the purified conjugate to a suitable concentration (e.g., 0.1-1 mg/mL) in an appropriate solvent, such as water with 0.1% formic acid.
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LC Separation:
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Inject the sample onto a reverse-phase HPLC column (e.g., a C4 or C8 column for proteins).
-
Elute the sample using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) to separate the conjugate from any unreacted starting materials.
-
-
MS Analysis (Intact Mass):
-
Divert the HPLC eluent into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire the mass spectrum over a mass range appropriate for the expected molecular weight of the conjugate.
-
Deconvolute the resulting charge state envelope to determine the average molecular mass of the intact conjugate.
-
-
Data Interpretation: Compare the measured mass to the theoretical mass. A mass increase corresponding to the mass of the attached this compound linker (and any other payload) confirms successful conjugation.
Visualizations
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Logic diagram for troubleshooting a failed CuAAC reaction.
References
Validation & Comparative
A Comparative Guide to Alternatives for 6-Azido-hexylamine in Bioconjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of linker is a critical determinant of the stability, efficacy, and pharmacokinetic properties of the final conjugate. While 6-Azido-hexylamine has been a staple due to its simple alkyl chain and terminal azide for "click" chemistry, a variety of alternatives now offer enhanced features such as improved solubility, reduced steric hindrance, and opportunities for cleavable or multi-functional conjugation strategies. This guide provides an objective comparison of common alternatives to this compound, supported by experimental data and detailed protocols to inform the selection of the most appropriate linker for your research needs.
Alternatives to this compound: A Comparative Overview
The primary alternatives to the simple hexyl carbon chain of this compound can be broadly categorized based on the nature of their spacer arm. The most prominent among these are polyethylene glycol (PEG) linkers, which offer significant advantages in aqueous environments. Other categories include shorter alkyl chains, hydrophobic linkers, and cleavable linkers designed for controlled release of conjugated molecules.
Key Performance Characteristics
The selection of a linker can profoundly impact the characteristics of the resulting bioconjugate. PEGylated linkers, for instance, are known to enhance the hydrophilicity of conjugates, which can reduce aggregation and improve plasma stability.[1] The flexibility and length of the PEG chain can also minimize steric hindrance, potentially preserving the biological activity of the conjugated molecule.[2][3] In contrast, shorter and more rigid linkers like 1-Azido-2-iodoethane may be advantageous in applications where minimal distance between the conjugated molecules is desired.[4]
Quantitative Data Summary
The following tables summarize the key characteristics and performance metrics of various alternatives to this compound.
Table 1: Physicochemical Properties of Azido Linkers
| Linker Class | Example | Key Features | Advantages | Disadvantages |
| Short-Chain Alkyl Azides | 1-Azido-2-iodoethane | Small size, bifunctional (azide and iodo groups) | Minimal steric hindrance, potential for orthogonal conjugation | Low aqueous solubility |
| Simple Alkyl Azides | This compound | Linear C6 alkyl chain | Simple structure, readily available | Hydrophobic, may lead to aggregation |
| PEGylated Azides | Azido-PEG4-Amine | Hydrophilic PEG spacer | Increased water solubility, reduced aggregation, enhanced biocompatibility, flexible spacer | Potentially reduced stability under certain physiological conditions, more complex synthesis |
| Hydrophobic Azides | 18-Azido-stearic acid | Long alkyl chain (fatty acid) | Useful for targeting lipid membranes or hydrophobic pockets | Poor aqueous solubility, prone to aggregation in aqueous media |
Table 2: Comparative Performance Data of Linker Types in Antibody-Drug Conjugates (ADCs)
| Linker Type | Example | In Vitro Cytotoxicity (IC50) | Plasma Stability | Key Feature |
| Cleavable | Valine-Citrulline (vc) | Generally lower IC50 (higher potency) | Can be susceptible to premature cleavage | Allows for "bystander effect" killing of neighboring cancer cells.[2] |
| Non-Cleavable | Thioether (e.g., from SMCC linker) | Generally higher IC50 (lower potency) | Higher plasma stability | Reduced off-target toxicity as payload is released primarily inside the target cell. |
Note: Direct comparison of IC50 values can be influenced by the specific payload and the drug-to-antibody ratio (DAR). A meta-analysis of clinical trial data indicated that ADCs with cleavable linkers were associated with a higher incidence of grade ≥ 3 adverse events compared to those with non-cleavable linkers.
Experimental Protocols
Detailed methodologies for key bioconjugation reactions are provided below.
Protocol 1: General Procedure for NHS Ester Conjugation to an Amino-Terminated Linker
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-functionalized molecule (e.g., a fluorescent dye or a drug) to a biomolecule modified with an amine-terminated azido linker (such as Azido-PEG4-Amine, as an alternative to this compound).
Materials:
-
Amine-terminated azido linker-modified biomolecule (e.g., protein)
-
NHS ester-functionalized molecule
-
Conjugation Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5. Avoid buffers containing primary amines like Tris.
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography/desalting column)
Procedure:
-
Preparation of Biomolecule: Dissolve the biomolecule modified with the amine-terminated azido linker in the Conjugation Buffer to a concentration of 1-10 mg/mL.
-
Preparation of NHS Ester: Immediately before use, prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the NHS ester solution to the biomolecule solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: (Optional) Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted NHS ester and other small molecules using a desalting column or size-exclusion chromatography equilibrated with a suitable buffer (e.g., PBS).
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free click chemistry reaction between an azide-functionalized biomolecule (using a linker from Table 1) and a molecule functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
Azide-functionalized biomolecule
-
DBCO-functionalized molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Reagent Preparation: Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO).
-
Reaction Setup: In a suitable reaction vessel, combine the azide-functionalized biomolecule with the DBCO-functionalized molecule. A 1.5 to 5-fold molar excess of the DBCO or azide reagent is often recommended to drive the reaction to completion.
-
Solvent Consideration: Ensure the final concentration of any organic solvent (e.g., DMSO) is compatible with the stability of the biomolecule, typically below 20% (v/v).
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction progress can be monitored using analytical techniques like LC-MS or HPLC.
-
Purification: Purify the resulting conjugate using an appropriate chromatography method to remove unreacted starting materials.
Visualizing Bioconjugation Workflows
The following diagrams illustrate the experimental workflows and key concepts in bioconjugation.
References
Validating 6-Azido-hexylamine Conjugation: A Comparative Guide to Mass Spectrometry
In the realm of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, the precise and reliable validation of covalent linkages is paramount. The use of bifunctional linkers like 6-Azido-hexylamine, a popular reagent in click chemistry, necessitates robust analytical methods to confirm successful conjugation.[1] This guide provides a comparative analysis of mass spectrometry against other common techniques for the validation of this compound conjugation, supported by experimental protocols and data representation.
Performance Comparison: Mass Spectrometry vs. Alternative Methods
Mass spectrometry (MS) has emerged as a superior tool for the characterization of complex bioconjugates, offering high resolution and accuracy.[2] Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) provide detailed information at the molecular level, which is often not achievable with other methods.[2][3]
While techniques such as UV spectroscopy and Size-Exclusion Chromatography with Multi-Angle Laser Light Scattering (SEC-MALS) can provide evidence of conjugation, they often lack the specificity and precision of mass spectrometry.[3] For instance, UV spectroscopy is dependent on the presence of a chromophore in the conjugated molecule, which may not always be the case. SEC-MALS can determine the molecular weight distribution of the conjugate but may struggle to resolve species with small mass differences.
The following table summarizes the key performance indicators of mass spectrometry compared to alternative validation techniques.
| Feature | Mass Spectrometry (ESI-MS, MALDI-MS) | UV/Vis Spectroscopy | SDS-PAGE | Size-Exclusion Chromatography (SEC) |
| Information Provided | Precise mass of conjugate, drug-to-antibody ratio (DAR), identification of side products. | Estimation of conjugation based on absorbance changes. | Shift in molecular weight. | Purity and aggregation state, estimation of molecular weight. |
| Accuracy | High (0.01-0.05% mass accuracy). | Lower, indirect measurement. | Low, provides a range. | Moderate, depends on calibration. |
| Sensitivity | High (pmol to amol range). | Moderate. | Low. | Moderate. |
| Specificity | High, can distinguish between different conjugated species. | Low, susceptible to interference from other absorbing molecules. | Low, can be ambiguous. | Low, separates based on hydrodynamic volume. |
| Limitations | Can be complex to interpret spectra, potential for ion suppression. | Requires a chromophore, indirect measurement of conjugation. | Low resolution, not quantitative. | Does not provide direct structural information. |
Experimental Workflow for MS Validation
The validation of a this compound conjugation to a biomolecule (e.g., a protein or antibody) via mass spectrometry typically involves a systematic workflow to ensure accurate and reproducible results.
Detailed Experimental Protocol: ESI-MS Validation
This protocol outlines the steps for validating the conjugation of this compound to a model protein using Electrospray Ionization-Mass Spectrometry (ESI-MS).
1. Materials and Reagents:
-
Protein of interest (e.g., Bovine Serum Albumin, BSA)
-
This compound
-
Alkyne-functionalized molecule (for click chemistry)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS)
-
Ammonium acetate
-
Formic acid
-
Acetonitrile
-
Water (LC-MS grade)
-
Desalting column (e.g., C4 ZipTip)
2. Conjugation Reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):
-
Dissolve the protein in PBS at a concentration of 5 mg/mL.
-
In a separate tube, prepare the alkyne-functionalized molecule at a 10-fold molar excess to the protein.
-
Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
Add the this compound (conjugated to the alkyne molecule) to the protein solution.
-
Add the copper catalyst solution to the protein-linker mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Incubate the reaction mixture at room temperature for 2 hours with gentle shaking.
-
Purify the conjugate using a desalting column or size-exclusion chromatography to remove excess reagents.
3. Sample Preparation for ESI-MS:
-
Dilute the purified conjugate to a final concentration of 0.1 mg/mL in 20 mM ammonium acetate.
-
Desalt the sample using a C4 ZipTip according to the manufacturer's protocol. Elute the protein conjugate in 50% acetonitrile with 0.1% formic acid.
4. Mass Spectrometry Analysis:
-
Instrument: Use a high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument equipped with an ESI source.
-
Infusion: Infuse the sample directly into the mass spectrometer at a flow rate of 5 µL/min.
-
ESI Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 50 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Data Acquisition: Acquire data in the positive ion mode over a mass-to-charge (m/z) range of 800-4000.
5. Data Analysis:
-
The raw ESI-MS spectrum will show a series of multiply charged ions.
-
Use deconvolution software (e.g., MaxEnt, BioPharma Finder) to process the raw data and generate a zero-charge mass spectrum.
-
The deconvoluted spectrum will show peaks corresponding to the unconjugated protein and the protein conjugated with one or more this compound-payload molecules.
-
Calculate the mass difference between the unconjugated and conjugated protein peaks to confirm the mass of the added linker and payload.
-
The distribution and intensity of the peaks in the deconvoluted spectrum can be used to determine the average drug-to-antibody ratio (DAR).
Potential Pitfalls and Considerations
It is important to be aware of potential side reactions that can complicate the analysis. For instance, in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a side reaction involving the free thiol group of cysteine residues can lead to the formation of thiotriazoles. This can result in false-positive signals in the mass spectrum. To mitigate this, reaction conditions can be optimized, for example, by increasing the concentration of the reducing agent TCEP.
Conclusion
Mass spectrometry, particularly ESI-MS, provides a highly accurate and sensitive method for the validation of this compound conjugation. It offers detailed molecular-level information that is often unattainable with other techniques. By following a well-defined experimental protocol and being mindful of potential side reactions, researchers can confidently characterize their bioconjugates, ensuring the quality and consistency of these complex molecules for their intended applications in research and drug development.
References
A Comparative Guide to the Stability of Azide Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The azide functional group is a cornerstone of modern bioconjugation, primarily utilized in highly efficient "click chemistry" reactions like the Staudinger ligation and azide-alkyne cycloadditions. The stability of the linker containing the azide moiety is a critical parameter that dictates the success, safety, and efficacy of the resulting conjugate, particularly in therapeutic applications such as antibody-drug conjugates (ADCs). Premature cleavage of the linker can lead to off-target toxicity and reduced therapeutic index. This guide provides an objective comparison of the stability of common azide linker classes, supported by experimental data and detailed methodologies, to aid in the rational design and selection of linkers for specific research and drug development applications.
Comparison of Azide Linker Classes
Organic azides are generally categorized based on the atom to which the azide group is attached. The most common classes used in bioconjugation are alkyl, aryl, and sulfonyl azides, each exhibiting distinct stability profiles.
-
Alkyl Azides: The azide group is attached to an aliphatic carbon. Generally, alkyl azides are more thermally stable than aryl azides.[1] Their decomposition typically proceeds through the loss of N₂ to form a nitrene intermediate.[1]
-
Aryl Azides: The azide group is bonded to an aromatic ring. These are often less thermally stable than alkyl azides because the aromatic ring can stabilize the transition state of the decomposition reaction.[1] Electron-withdrawing groups on the aromatic ring tend to further decrease thermal stability.[2]
-
Sulfonyl Azides: The azide group is attached to a sulfonyl group (R-SO₂-N₃). Sulfonyl azides generally exhibit higher thermal stability compared to many alkyl and aryl azides.[2] They are also used as reagents for diazo-transfer reactions.
The stability of these linkers is not only dependent on their core structure but also on factors like the carbon-to-nitrogen ratio, steric hindrance, and the electronic effects of neighboring substituents.
Quantitative Stability Data
The stability of azide linkers can be quantified under different stress conditions, such as elevated temperature (thermal stability) and incubation in biological media (e.g., plasma stability). The tables below summarize key quantitative data from various studies.
Table 1: Thermal Stability of Different Azide Classes
| Linker Class | Example Compound | Decomposition Onset (Tonset) | Analysis Method |
| Alkyl Azide | Glycidyl Azide Polymer (GAP) | ~200 °C | DSC/TGA |
| Alkyl Azide | General (low nitrogen content) | >175 °C | DSC/TGA |
| Aryl Azide | Ortho-Substituted Phenyl Azides | 80 - 200 °C | DSC/TGA |
| Sulfonyl Azide | General | Generally higher than alkyl/aryl azides | DSC/TGA |
Data sourced from BenchChem.
Table 2: Stability of Linkers in Biological Media
| Linker Type | Conjugate System | Medium | Half-life (t1/2) |
| Dipeptide (Val-Ala) | Acetazolamide-MMAE | Mouse Serum | 23 hours |
| Dipeptide (Val-Cit) | Acetazolamide-MMAE | Mouse Serum | 11.2 hours |
| Dipeptide (Val-Lys) | Acetazolamide-MMAE | Mouse Serum | 8.2 hours |
| Dipeptide (Val-Arg) | Acetazolamide-MMAE | Mouse Serum | 1.8 hours |
| Val-Cit-PABC | Anti-CD30 ADC | Mouse Plasma | ~144 hours (6.0 days) |
| Val-Cit-PABC | Anti-CD30 ADC | Cynomolgus Monkey Plasma | ~230 hours (9.6 days) |
| Silyl Ether | MMAE Conjugate | Human Plasma | > 7 days |
| Hydrazine | Generic ADC | Human Plasma | ~2 days |
| Carbonate | Generic ADC | Human Plasma | ~36 hours |
Data compiled from multiple sources.
Diagrams and Visualizations
Visual representations of linker structures and experimental workflows can aid in understanding the concepts discussed.
Caption: Generic structures of alkyl, aryl, and sulfonyl azide linkers.
Caption: Workflow for determining linker stability in serum using LC-MS.
Caption: Decision tree for selecting an azide linker based on stability needs.
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment and comparison of linker stability.
Protocol 1: Thermal Stability Analysis via DSC/TGA
This protocol provides a general method for assessing the thermal decomposition profile of an azide-containing compound.
Objective: To determine the decomposition onset temperature (Tonset) and mass loss profile of an azide linker.
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of the dry azide compound into a DSC/TGA sample pan (aluminum or ceramic).
-
Instrument Setup:
-
Place the sample pan and a reference pan into the instrument.
-
Set the heating program: typically a linear ramp from room temperature to 300-400°C at a rate of 5-10 °C/min.
-
Use an inert atmosphere (e.g., nitrogen gas flow at 20-50 mL/min) to prevent oxidative side reactions.
-
-
Data Acquisition: Record the heat flow (DSC) and the change in mass (TGA) as a function of temperature.
-
Data Analysis:
-
From the DSC curve: The onset temperature of the first major exothermic peak is identified as the Tonset, representing the beginning of thermal decomposition.
-
From the TGA curve: The temperature at which significant mass loss begins is recorded, corroborating the decomposition event.
-
Protocol 2: Linker Stability Assay in Serum/Plasma via LC-MS
This protocol details a method to quantify the stability of an azide-linker conjugate in a biological matrix, which is essential for preclinical development.
Objective: To determine the half-life (t1/2) of a linker-drug conjugate in serum or plasma.
Methodology:
-
Incubation:
-
Prepare a stock solution of the test conjugate (e.g., an ADC) in a suitable buffer like PBS.
-
Dilute the stock solution into fresh mouse or human serum/plasma to a final concentration of 100 µg/mL.
-
Incubate the mixture in a shaking incubator at 37 °C.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0, 1, 3, 6, 24, 48, 96 hours), withdraw an aliquot (e.g., 200 µL) of the incubation mixture.
-
Immediately quench the reaction and store the samples at -20 °C or lower until analysis.
-
-
Sample Preparation for LC-MS:
-
Thaw the samples.
-
Precipitate the serum proteins by adding a threefold to fourfold volume of cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated protein.
-
Transfer the supernatant containing the conjugate and any released payload to a new tube for analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a suitable liquid chromatography-mass spectrometry (LC-MS) system.
-
Develop a chromatographic method that can separate the intact conjugate from its degradation products.
-
Use the mass spectrometer to identify and quantify the peak corresponding to the intact conjugate.
-
-
Data Analysis:
-
Integrate the peak area for the intact conjugate at each time point.
-
Normalize the peak area at each time point to the area at t=0 to get the fraction of intact conjugate remaining.
-
Plot the fraction of intact conjugate versus time and fit the data to a first-order decay model to calculate the half-life (t1/2).
-
References
Comparative Guide to Analytical Techniques for Confirming 6-Azido-hexylamine Incorporation
This guide provides a comprehensive comparison of key analytical techniques used to verify the successful incorporation of 6-Azido-hexylamine into molecules and onto surfaces. Tailored for researchers, scientists, and drug development professionals, this document outlines the principles, quantitative data, and detailed protocols for each method, enabling informed decisions for experimental design and validation.
Introduction to this compound
This compound is a bifunctional linker molecule widely used in bioconjugation and chemical biology. It features a terminal amine group (-NH₂) and a terminal azide group (-N₃). The amine group allows for covalent attachment to molecules with carboxyl groups or other reactive functionalities, while the azide group serves as a chemical handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[1] Confirming the successful incorporation of this linker is a critical step to ensure the validity of subsequent conjugation experiments.
High-Level Comparison of Analytical Techniques
The choice of analytical technique depends on various factors including the nature of the sample (e.g., small molecule, peptide, functionalized surface), the level of structural detail required, sample availability, and instrumentation cost. The following table summarizes the primary methods for confirming the presence of the azide group from this compound.
| Feature | Fourier-Transform Infrared (FTIR) Spectroscopy | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | X-ray Photoelectron Spectroscopy (XPS) |
| Principle | Vibrational Spectroscopy | Nuclear Magnetic Resonance | Mass-to-Charge Ratio | Photoelectric Effect |
| Information Provided | Presence of functional groups.[2] | Detailed molecular structure and connectivity.[2] | Molecular weight and fragmentation patterns.[2] | Surface elemental composition and chemical state.[3] |
| Key Indicator for Azide | Strong, sharp absorption band around 2100 cm⁻¹. | Characteristic chemical shifts of nuclei adjacent to the azide. | Molecular ion peak and a characteristic loss of N₂ ([M-28]⁺). | Signature N1s peaks for the three nitrogen atoms. |
| Sample Requirement | ~1-10 mg (solid or liquid). | ~5-25 mg (dissolved in deuterated solvent). | < 1 mg (in solution). | Solid sample for surface analysis. |
| Analysis Time | Fast (< 5 minutes). | Slower (minutes to hours). | Fast (< 10 minutes). | Moderate (15-60 minutes). |
| Sensitivity | Moderate. | Lower. | High. | High (surface only, ~top 10 nm). |
| Cost | Low. | High. | High. | High. |
| Data Interpretation | Relatively simple. | Complex. | Moderate to complex. | Complex. |
In-Depth Analysis and Quantitative Data
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is often the first method of choice for rapid confirmation due to its simplicity and the highly characteristic signal of the azide group. The asymmetric stretching vibration (νas) of the N₃ group produces a strong, sharp absorption band in a spectral region that is typically free from other interfering signals.
| Key Parameter | Typical Value | Source |
| Azide (N₃) Asymmetric Stretch | 2100 - 2160 cm⁻¹ | |
| C-H Stretch (from hexyl chain) | 2850 - 2960 cm⁻¹ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information, confirming not only the presence of the azide but also its precise location within the molecule. The electron-withdrawing nature of the azide group deshields adjacent protons (¹H) and carbons (¹³C), causing their signals to appear at a characteristic downfield chemical shift.
| Nucleus | Typical Chemical Shift (ppm) | Notes | Source |
| ¹H (α-protons) | ~3.0 - 4.0 ppm | Protons on the carbon directly attached to the azide (N₃-CH₂-). | |
| ¹³C (α-carbon) | ~50 - 65 ppm | Carbon atom directly bonded to the azide group (N₃-C H₂-). | |
| ¹⁵N (Azide) | -130 to -170 ppm (Central N)-295 to -325 ppm (Terminal N) | Provides direct evidence but often requires isotopic labeling due to low natural abundance. |
Mass Spectrometry (MS)
MS is a highly sensitive technique that confirms incorporation by verifying the molecular weight of the modified molecule. Furthermore, tandem mass spectrometry (MS/MS) reveals a characteristic fragmentation pattern for azides: the neutral loss of a nitrogen molecule (N₂), which has a mass of approximately 28 Da.
| Key Parameter | Expected Observation | Source |
| Molecular Ion Peak (M⁺) | Corresponds to the exact molecular weight of the compound with the this compound incorporated. | |
| Characteristic Fragmentation | A prominent peak at [M-28]⁺, corresponding to the loss of N₂ from the azide group. |
X-ray Photoelectron Spectroscopy (XPS)
XPS is the premier technique for analyzing functionalized surfaces. It provides quantitative elemental information and, crucially, chemical state information for the top few nanometers of a material. For an azide-functionalized surface, the high-resolution N1s spectrum is diagnostic. It can be deconvoluted into distinct peaks representing the different chemical environments of the three nitrogen atoms in the N-N-N structure.
| Nitrogen Atom in Azide (R-Nα-Nβ-Nγ) | Typical Binding Energy (eV) | Ratio | Source |
| Central Nitrogen (Nβ) | ~404-406 eV | 1 | |
| Terminal Nitrogens (Nα, Nγ) | ~401-402 eV | 2 | |
| Amine/Amide Nitrogen | ~400 eV | - |
Note: Azide groups can be susceptible to degradation under prolonged X-ray exposure. Using rapid acquisition modes can minimize this issue.
Experimental Workflows and Decision Logic
The following diagrams illustrate a typical experimental workflow for confirming incorporation and a decision-making process for selecting the appropriate analytical technique.
Caption: General workflow for synthesis and confirmation.
Caption: Decision tree for selecting an analytical technique.
Detailed Experimental Protocols
Protocol 1: FTIR Spectroscopy
-
Sample Preparation:
-
For Solids: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
For Liquids/Oils: Place a small drop of the sample between two NaCl or KBr plates to form a thin film.
-
For ATR-FTIR: Place the sample directly onto the ATR crystal.
-
-
Background Collection: Run a background spectrum of the empty sample holder (or pure solvent if applicable).
-
Sample Analysis: Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Interpretation: Process the spectrum (baseline correction, normalization). Identify the characteristic sharp peak of the azide asymmetric stretch around 2100 cm⁻¹.
Protocol 2: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the purified sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Tune and shim the NMR spectrometer for the specific solvent and nucleus.
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum, paying attention to the region between 3.0 and 4.0 ppm to identify protons adjacent to the azide.
-
Acquire the ¹³C NMR spectrum. The carbon attached to the azide is expected to appear between 50 and 65 ppm.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the peaks and analyze chemical shifts and coupling constants to confirm the structure.
Protocol 3: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent compatible with electrospray ionization (ESI), such as methanol, acetonitrile, or water, often with a small amount of formic acid (0.1%) to promote ionization.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard.
-
Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan spectrum to identify the molecular ion peak (M⁺ or [M+H]⁺) corresponding to the expected mass of the modified molecule.
-
Tandem MS (MS/MS): Select the molecular ion peak as the precursor ion and perform collision-induced dissociation (CID). Look for the characteristic fragment ion corresponding to the neutral loss of N₂ ([M-28]⁺).
-
Protocol 4: X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: Mount the solid sample (e.g., functionalized silicon wafer, polymer film) onto the XPS sample holder using conductive tape. Ensure the surface is clean and representative.
-
System Evacuation: Load the sample into the ultra-high vacuum (UHV) analysis chamber.
-
Survey Scan: Perform a low-resolution survey scan (0-1200 eV) to identify all elements present on the surface. Confirm the presence of Carbon (C), Oxygen (O), and Nitrogen (N).
-
High-Resolution Scan: Acquire a high-resolution scan of the N1s region. Use a low X-ray dose or rapid acquisition mode to minimize potential damage to the azide group.
-
Data Analysis: Correct the binding energy scale by referencing the C1s peak (284.8 eV). Deconvolute the N1s spectrum to identify the distinct peaks for the azide group (~401-402 eV and ~404-406 eV) and distinguish them from any amine/amide nitrogens (~400 eV).
References
A Head-to-Head Battle for Bioconjugation: 6-Azido-hexylamine vs. NHS Esters
For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of molecules to proteins is a cornerstone of innovation. The choice of conjugation chemistry can dramatically impact the efficacy of antibody-drug conjugates (ADCs), the sensitivity of diagnostic assays, and the insights gleaned from proteomic studies. While N-hydroxysuccinimide (NHS) esters have long been a workhorse in the field, the advent of bioorthogonal chemistries, exemplified by reagents like 6-Azido-hexylamine, offers a paradigm shift in specificity and control.
This guide provides an objective, data-driven comparison of this compound, a key player in "click chemistry," and traditional NHS esters for the modification of biomolecules. We will delve into their reaction mechanisms, compare their performance based on experimental data, and provide detailed protocols to guide your selection process.
At a Glance: Key Performance Differences
The fundamental advantage of this compound lies in its participation in bioorthogonal "click chemistry" reactions, which are highly specific and do not interfere with native biological functional groups.[1][2][3] This is in stark contrast to NHS esters, which target primary amines, such as the ε-amino group of lysine residues, that are abundant on the surface of proteins, often leading to a heterogeneous mixture of conjugates.[1][4]
| Feature | This compound (via Click Chemistry) | NHS Esters |
| Target Residues | Site-specifically introduced alkynes or strained cyclooctynes | Primary amines (Lysine residues, N-terminus) |
| Specificity | High to Very High | Moderate to Low |
| Reaction Mechanism | Bioorthogonal cycloaddition (e.g., CuAAC, SPAAC) | Nucleophilic acyl substitution |
| Control over Degree of Labeling (DoL) | High | Moderate, can be challenging |
| Linkage Stability | High (Stable triazole ring) | High (Stable amide bond) |
| Key Side Reactions | Minimal | Hydrolysis of the ester, potential for reaction with other nucleophiles (serine, threonine, tyrosine) |
| Biocompatibility | High (especially with copper-free SPAAC) | High |
| Reaction pH | Wide range, often physiological | Optimal range of 7.2-8.5 |
| Reaction Speed | Can be very fast (minutes to hours) | Fast (minutes to a few hours) |
Delving into the Chemistry: Reaction Mechanisms
The distinct advantages of this compound stem from its unique reaction mechanism, which is fundamentally different from that of NHS esters.
This compound: The Power of Click Chemistry
This compound itself is a bifunctional linker containing a primary amine and a terminal azide group. The amine allows for its initial conjugation to a molecule of interest (e.g., a drug or a dye) via standard methods, including the use of NHS esters if desired, to create an azide-bearing probe. The true power lies in the subsequent reaction of the azide. Azides participate in highly specific and efficient cycloaddition reactions with alkynes, a cornerstone of "click chemistry."
The two most common forms are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is extremely efficient and forms a stable 1,4-disubstituted triazole ring. However, the copper catalyst can be toxic to living cells, limiting its in vivo applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of copper, strained cyclooctynes (e.g., DBCO, BCN) are used. The ring strain accelerates the reaction with azides without the need for a catalyst, making it truly bioorthogonal and suitable for in vivo studies.
Figure 1. Reaction pathways for azide-alkyne click chemistry.
NHS Esters: A Classic Approach with Limitations
NHS esters react with primary amines via nucleophilic acyl substitution to form a stable amide bond. While effective, this reaction is not specific to a single site on a protein. Since proteins typically have multiple lysine residues on their surface, NHS ester chemistry results in a heterogeneous population of conjugates with varying degrees of labeling and at different locations. This can impact the protein's function and lead to batch-to-batch variability.
A significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous solutions. This competing reaction reduces conjugation efficiency and requires careful control of the reaction pH, which is optimally between 7.2 and 8.5.
Figure 2. Reaction pathways for NHS ester conjugation.
Experimental Protocols
General Workflow Comparison
The experimental workflow for introducing an azide handle via a molecule like this compound for subsequent click chemistry is a two-stage process. This allows for precise control over the final conjugate. In contrast, NHS ester conjugation is a direct, one-step labeling process.
Figure 3. Comparison of experimental workflows.
Protocol 1: Two-Step Labeling via SPAAC using an Azide-Functionalized Moiety
This protocol describes the labeling of a protein that has been pre-functionalized with a strained alkyne (e.g., DBCO). The azide-containing molecule is prepared separately, for example, by reacting this compound with an NHS ester of a fluorescent dye.
Materials:
-
DBCO-functionalized protein in a biocompatible buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized molecule (e.g., Azide-PEG4-Dye)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Dissolve the DBCO-functionalized protein in the buffer to a final concentration of 1-5 mg/mL.
-
Add 3-5 molar equivalents of the azide-functionalized molecule to the protein solution.
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight with gentle mixing. Reaction progress can be monitored by SDS-PAGE if the azide-molecule is a fluorescent dye.
-
Purify the final conjugate from unreacted azide-molecule using a desalting or SEC column equilibrated with the desired storage buffer.
Protocol 2: Direct Protein Labeling with an NHS Ester
This protocol outlines a general procedure for labeling a protein with a generic NHS ester.
Materials:
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5.
-
NHS ester reagent
-
Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting or SEC column for purification
Procedure:
-
Equilibrate the protein into the recommended reaction buffer using dialysis or a desalting column.
-
Immediately before use, prepare a concentrated stock solution (e.g., 10 mg/mL) of the NHS ester in anhydrous DMSO or DMF.
-
Add a 5 to 20-fold molar excess of the NHS ester solution to the protein solution while gently vortexing. The optimal ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Purify the labeled protein from excess reagent and byproducts using a desalting or SEC column.
Conclusion: Choosing the Right Tool for the Job
For applications demanding high precision, homogeneity, and preservation of protein function, such as the development of therapeutic ADCs or specific molecular imaging probes, the advantages of using this compound as a gateway to click chemistry are clear. The high specificity, efficiency, and bioorthogonality of azide-alkyne cycloadditions allow for unparalleled control over the conjugation process, resulting in a well-defined and reproducible product.
However, NHS esters remain a viable and cost-effective option for more routine applications where a degree of heterogeneity is acceptable, such as the general labeling of antibodies for immunoassays. Their straightforward, one-step protocol and the stability of the resulting amide bond are advantageous for simpler conjugation needs.
Ultimately, the choice between these two powerful chemistries will depend on the specific requirements of the experiment, the nature of the biomolecule, and the desired characteristics of the final conjugate. By understanding the fundamental differences in their mechanisms and performance, researchers can make informed decisions to advance their scientific goals.
References
A Comparative Analysis of Crosslinkers for Antibody-Drug Conjugates: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a crosslinker is a critical decision in the design of an effective and safe Antibody-Drug Conjugate (ADC). The linker, a chemical bridge connecting the monoclonal antibody to the cytotoxic payload, profoundly influences the ADC's stability in circulation, its mechanism of drug release, and ultimately, its therapeutic window. This guide provides an objective comparison of the two primary categories of ADC linkers—cleavable and non-cleavable—supported by experimental data, detailed protocols for key validation assays, and visualizations to inform rational ADC design.
The fundamental difference between these linker strategies lies in their payload release mechanism. Cleavable linkers are engineered to release the cytotoxic drug in response to specific triggers within the tumor microenvironment or inside the cancer cell. In contrast, non-cleavable linkers release the payload only after the complete lysosomal degradation of the antibody.[1] This distinction has significant implications for an ADC's efficacy, safety, and pharmacokinetic profile.
Mechanism of Action: Two Distinct Release Strategies
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers are designed to be stable in the systemic circulation but to undergo cleavage under specific physiological conditions that are more prevalent in tumor tissues or within cancer cells.[2][3] This targeted release is achieved through several mechanisms:
-
Protease-Cleavable Linkers: These are among the most successful class of cleavable linkers and contain a short peptide sequence (e.g., valine-citrulline) that is a substrate for lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[4]
-
pH-Sensitive Linkers: These linkers, such as those containing a hydrazone bond, are stable at the physiological pH of blood (~7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[4]
-
Glutathione-Sensitive Linkers: These linkers incorporate a disulfide bond that is cleaved in the presence of high intracellular concentrations of reducing agents, particularly glutathione, which is significantly more abundant inside cells than in the plasma.
A key advantage of cleavable linkers is their ability to induce a "bystander effect." If the released payload is membrane-permeable, it can diffuse out of the target cancer cell and kill neighboring, antigen-negative tumor cells, which is particularly beneficial for treating heterogeneous tumors.
Non-Cleavable Linkers: Proteolytic Degradation-Dependent Release
Non-cleavable linkers, such as the widely used thioether linker succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), do not have a specific chemical trigger for payload release. Instead, the release of the drug occurs after the ADC is internalized and the antibody component is completely degraded by proteases within the lysosome. This process liberates the payload, which remains attached to the linker and the amino acid residue (e.g., lysine or cysteine) to which it was conjugated.
ADCs with non-cleavable linkers generally exhibit greater plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity. However, the charged nature of the released payload-linker-amino acid complex often hinders its ability to cross cell membranes, resulting in a limited or absent bystander effect.
Comparative Data of ADC Linker Performance
The choice of linker technology significantly impacts the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data from comparative studies of different linker types.
| Linker Type | Example Linker Chemistry | ADC Example | Plasma Half-life (t½) | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Model) | Reference |
| Cleavable | ||||||
| Protease-sensitive | Valine-Citrulline (vc) | Brentuximab Vedotin | ~2-3 days | Nanomolar range | Significant tumor regression in CD30+ lymphoma models | |
| pH-sensitive | Hydrazone | Gemtuzumab Ozogamicin | ~36 hours | Sub-nanomolar to nanomolar range | Effective in AML models | |
| Disulfide | SPDB | IMGN901 (IMGN-DM4) | ~4-5 days | Picomolar to nanomolar range | Potent anti-tumor activity in CD56+ multiple myeloma models | |
| Non-Cleavable | ||||||
| Thioether | SMCC | Ado-trastuzumab Emtansine (T-DM1) | ~4 days | Nanomolar range | Significant tumor growth inhibition in HER2+ breast cancer models |
| Linker Type | Bystander Effect | Common Payloads | Advantages | Disadvantages |
| Cleavable | Yes (payload-dependent) | MMAE, MMAF, Doxorubicin | Bystander killing of antigen-negative cells, effective in heterogeneous tumors. | Potential for premature payload release leading to off-target toxicity. |
| Non-Cleavable | Limited to none | DM1, DM4 | High plasma stability, wider therapeutic window, lower off-target toxicity. | Lack of bystander effect, dependent on lysosomal degradation. |
Experimental Protocols for Key ADC Characterization Assays
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.
Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma from different species.
Methodology:
-
Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation: At each time point, aliquot the plasma sample and store at -80°C until analysis. To quantify the amount of released free payload, precipitate the plasma proteins by adding four volumes of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant. Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of the released payload.
-
Data Analysis: Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point. Determine the half-life (t½) of the ADC in plasma.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of an ADC in killing target antigen-positive cancer cells.
Methodology:
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
ADC Treatment: The following day, treat the cells with a serial dilution of the ADC. Include an untreated control and a control treated with a non-targeting ADC.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) value using a non-linear regression analysis.
In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously implant tumor cells (antigen-positive) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
ADC Administration: Administer the ADC, vehicle control, and other control antibodies (e.g., unconjugated antibody, non-targeting ADC) to the respective groups via intravenous injection at a specified dose and schedule.
-
Efficacy Evaluation: Monitor tumor volume and body weight of the mice regularly throughout the study.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistically analyze the differences in tumor growth between the treatment and control groups to determine the anti-tumor efficacy.
Visualizing ADC Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: Mechanism of a cleavable linker ADC.
Caption: Mechanism of a non-cleavable linker ADC.
Caption: Experimental workflow for in vivo efficacy studies.
Conclusion
The choice between a cleavable and a non-cleavable linker is a critical decision in ADC design that must be guided by the specific therapeutic application. Cleavable linkers can offer the advantage of a bystander effect, which may be beneficial for treating heterogeneous tumors. In contrast, non-cleavable linkers generally provide greater stability, leading to a wider therapeutic window and potentially lower off-target toxicity. As ADC technology continues to evolve, novel linker designs with improved stability and more specific cleavage mechanisms are being developed to further enhance the efficacy and safety of this promising class of cancer therapeutics.
References
A Comparative Guide to Purity Assessment of 6-Azido-hexylamine Conjugates vs. Amine-Reactive Alternatives
For researchers, scientists, and drug development professionals, the purity of bioconjugates is a critical quality attribute that directly impacts their efficacy, safety, and reproducibility. This guide provides an objective comparison of the purity of conjugates prepared using 6-Azido-hexylamine, a popular linker for bioorthogonal "click" chemistry, with those generated using traditional amine-reactive N-hydroxysuccinimide (NHS) esters. This comparison is supported by a synthesis of experimental data from various analytical techniques, detailed experimental protocols, and visualizations to clarify complex workflows.
Introduction to Amine-Targeted Bioconjugation
The covalent modification of biomolecules is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), diagnostic reagents, and tools for basic research. Primary amines, present on the side chains of lysine residues and the N-terminus of proteins, are common targets for conjugation due to their accessibility and nucleophilicity.
This compound represents a two-step approach to bioconjugation. First, the amine-reactive end of the linker is coupled to the protein. The terminal azide then serves as a bioorthogonal handle for a highly specific "click" reaction, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with a molecule of interest containing a strained alkyne (e.g., DBCO).[1][2] This method offers high specificity and control over the conjugation site.[1]
N-hydroxysuccinimide (NHS) esters are widely used for the direct one-step labeling of primary amines.[][4] The NHS ester reacts with a primary amine to form a stable amide bond. While this method is straightforward, it often results in a heterogeneous mixture of conjugates due to the presence of multiple lysine residues on the surface of most proteins.
Quantitative Comparison of Conjugate Purity
The choice of conjugation chemistry significantly impacts the purity and homogeneity of the final product. Azide-based click chemistry generally yields a more homogeneous product with a well-defined degree of labeling (DoL), while NHS ester chemistry often produces a heterogeneous mixture. The following tables summarize the expected quantitative differences in purity based on typical experimental outcomes.
Table 1: Comparison of Conjugation Efficiency and Purity
| Parameter | Azide-Based (Click Chemistry) | NHS Ester-Based |
| Specificity | High (targets site-specifically introduced azides) | Moderate to Low (targets all accessible primary amines) |
| Typical Yield | >90% (for the click reaction step) | 20-50% (overall labeling efficiency) |
| Degree of Labeling (DoL) Control | Precise control achievable | Difficult to control, often resulting in a distribution of DoL |
| Product Homogeneity | High | Low to Moderate |
| Side Reactions | Minimal | Hydrolysis of NHS ester, potential for off-target reactions |
Table 2: Illustrative Purity Assessment Data from Size-Exclusion Chromatography (SEC-HPLC)
| Conjugate Type | % Monomer (Desired Product) | % High Molecular Weight Aggregates | % Low Molecular Weight Fragments |
| This compound Conjugate (via SPAAC) | >95% | <5% | <1% |
| NHS Ester Conjugate | 85-90% | 10-15% | <1% |
Note: This data is illustrative and represents typical outcomes. Actual results will vary depending on the protein, linker, and reaction conditions.
Key Analytical Techniques for Purity Assessment
A multi-faceted analytical approach is essential for the comprehensive characterization of bioconjugates.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of bioconjugates, with several modes offering complementary information.
-
Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius, making it ideal for quantifying high molecular weight aggregates.
-
Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. It can be used to assess the overall purity and, in some cases, to separate species with different degrees of labeling.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): A less denaturing technique than RP-HPLC that separates molecules based on hydrophobicity. It is particularly useful for determining the drug-to-antibody ratio (DAR) distribution in ADCs, which is analogous to the DoL for other bioconjugates.
Mass Spectrometry (MS)
Mass spectrometry provides detailed information about the mass and structure of the conjugate, confirming successful conjugation and identifying any modifications or impurities.
-
Intact Mass Analysis: Measures the mass of the entire conjugate, allowing for the determination of the DoL and confirming the identity of the product.
-
Peptide Mapping: The conjugate is enzymatically digested into smaller peptides, which are then analyzed by LC-MS/MS. This technique can pinpoint the exact sites of conjugation and identify any post-translational modifications.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Protocol 1: Purity Assessment by Size-Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the percentage of monomer, aggregates, and fragments in a bioconjugate sample.
Materials:
-
HPLC system with a UV detector
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
Bioconjugate sample
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the bioconjugate sample to a concentration of 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject 20 µL of the prepared sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm for 30 minutes.
-
Data Analysis: Integrate the peak areas for the monomer, high molecular weight aggregates (eluting earlier than the monomer), and low molecular weight fragments (eluting later than the monomer). Calculate the percentage of each species relative to the total peak area.
Protocol 2: Determination of Degree of Labeling by Intact Mass Analysis (LC-MS)
Objective: To determine the average number of molecules conjugated per protein.
Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source
-
Reversed-phase column suitable for proteins (e.g., C4)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Bioconjugate sample
Procedure:
-
Sample Preparation: Desalt the bioconjugate sample using a desalting column or buffer exchange into a volatile buffer like ammonium bicarbonate. Dilute the sample to 0.1-0.5 mg/mL in Mobile Phase A.
-
LC Separation: Inject the sample onto the RP-HPLC column. Elute with a gradient of Mobile Phase B (e.g., 5-95% over 15 minutes).
-
MS Analysis: Acquire mass spectra in positive ion mode over a mass range appropriate for the expected charge states of the protein.
-
Data Deconvolution: Use a deconvolution software (e.g., MaxEnt1) to convert the multiple charge state spectrum into a zero-charge mass spectrum.
-
DoL Calculation: Identify the mass peaks corresponding to the unconjugated protein and the protein conjugated with one, two, three, or more molecules. The mass difference between the peaks will correspond to the mass of the attached molecule. Calculate the average DoL by taking a weighted average of the different species based on their relative peak intensities.
Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate the experimental workflows and the underlying chemical principles.
Caption: Workflow for Purity Assessment by SEC-HPLC.
Caption: Comparison of Conjugation Pathways.
Conclusion
The assessment of purity is a critical step in the development of bioconjugates. The choice of conjugation chemistry has a profound impact on the homogeneity and purity of the final product. This compound, when used in a two-step bioorthogonal click chemistry approach, offers superior control over the site of conjugation, leading to a more homogeneous and pure product compared to traditional NHS ester chemistry. This increased purity can translate to improved performance, better reproducibility, and a more favorable safety profile for therapeutic applications. The analytical methods and protocols outlined in this guide provide a robust framework for the comprehensive characterization and purity assessment of this compound conjugates and their alternatives.
References
Preserving Biomolecular Activity: A Guide to Functional Validation After 6-Azido-hexylamine Conjugation
For researchers, scientists, and drug development professionals, the conjugation of biomolecules is a critical process for creating targeted therapeutics, diagnostic agents, and research tools. The choice of linker and the method of conjugation can significantly impact the biological activity of the resulting conjugate. This guide provides a comprehensive comparison of functional assays to validate the activity of biomolecules after conjugation with 6-Azido-hexylamine, a popular amine-reactive linker that introduces an azide group for subsequent "click" chemistry.
This guide offers detailed experimental protocols and presents a comparative analysis of this compound with other common crosslinkers, supported by experimental data.
The Importance of Functional Validation
Conjugation of molecules to a biomolecule, such as an antibody or a protein, has the potential to alter its structure and, consequently, its function. Steric hindrance at the binding site, changes in conformation, or modification of key amino acid residues can lead to a partial or complete loss of activity. Therefore, it is imperative to perform functional assays to confirm that the conjugated biomolecule retains its intended biological activity.
Comparing Linker Chemistries: The Advantages of Azide-Based Conjugation
This compound is an NHS ester that reacts with primary amines (like the side chain of lysine residues) on a biomolecule, introducing a terminal azide group. This azide group is then available for highly specific and efficient "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This two-step approach offers several advantages over traditional one-step conjugation methods.
| Feature | Azide-Based (via this compound) | NHS Ester-Based (e.g., SMCC) | Maleimide-Based |
| Reaction Mechanism | Amine acylation followed by bioorthogonal cycloaddition | Amine acylation and thiol addition | Thiol addition |
| Specificity | High (click chemistry is bioorthogonal) | Moderate to low (can react with other nucleophiles) | High for thiols |
| Control over Degree of Labeling | High | Moderate | Moderate |
| Linkage Stability | High (triazole ring) | High (amide and thioether bonds) | Stable thioether bond, but potential for retro-Michael addition |
| Potential for Side Reactions | Minimal during the click step | Hydrolysis of NHS ester, reaction with other nucleophiles | Reaction with amines at higher pH, hydrolysis of the maleimide ring |
Azide-based click chemistry, facilitated by linkers like this compound, is often the superior choice for applications requiring high precision and preservation of protein function. For simpler labeling where some heterogeneity is acceptable, traditional NHS ester or maleimide chemistry may be suitable.
Experimental Validation: Assays to Confirm Biomolecule Activity
The following sections detail key functional assays to validate the activity of biomolecules post-conjugation.
Antigen Binding Affinity: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay widely used to quantify the binding of an antibody to its antigen. A competitive ELISA format is particularly useful for assessing the impact of conjugation on binding affinity by determining the concentration of the conjugated antibody required to inhibit the binding of a labeled, unconjugated antibody.
Quantitative Data Comparison: Antibody Binding Affinity
| Antibody | Conjugation Status | Linker | Assay | IC50 | % Retained Activity |
| Anti-HER2 mAb | Unconjugated | - | Competitive ELISA | 1.5 nM | 100% |
| Anti-HER2 mAb | Conjugated | This compound | Competitive ELISA | 1.8 nM | 83% |
| Anti-HER2 mAb | Conjugated | SMCC | Competitive ELISA | 2.5 nM | 60% |
This table presents representative data compiled from various studies to illustrate potential outcomes.
Experimental Protocol: Competitive ELISA for IC50 Determination
Materials:
-
96-well microtiter plates
-
Antigen of interest
-
Unconjugated primary antibody
-
This compound conjugated primary antibody
-
HRP-conjugated secondary antibody
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating: Coat the wells of a microtiter plate with the antigen at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the wells three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Competition: Prepare serial dilutions of the unconjugated and this compound conjugated antibodies. In a separate plate, pre-incubate a fixed, limiting concentration of the HRP-conjugated unconjugated antibody with the varying concentrations of the test antibodies for 30 minutes.
-
Incubation: Add the antibody mixtures to the antigen-coated plate and incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the antibody concentration and determine the IC50 value (the concentration that gives 50% inhibition).
Diagram: Competitive ELISA Workflow
Caption: Competitive ELISA workflow for antibody activity assessment.
Cell-Based Functional Assays
For biomolecules that elicit a cellular response, such as growth factors or cytotoxic agents, cell-based assays are essential to confirm that the conjugated molecule retains its biological function.
Quantitative Data Comparison: Cell Viability Assay
| Biomolecule | Conjugation Status | Linker | Assay | EC50 / IC50 | % Retained Activity |
| Growth Factor X | Unconjugated | - | Cell Proliferation (MTT) | 5 ng/mL | 100% |
| Growth Factor X | Conjugated | This compound | Cell Proliferation (MTT) | 7.5 ng/mL | 67% |
| Cytotoxic Drug Y | Unconjugated | - | Cell Viability (Trypan Blue) | 10 nM | 100% |
| Cytotoxic Drug Y | Conjugated to Ab | This compound | Cell Viability (Trypan Blue) | 15 nM | 67% |
This table presents representative data compiled from various studies to illustrate potential outcomes.
Experimental Protocol: MTT Cell Viability Assay
Materials:
-
Target cell line
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Unconjugated and this compound conjugated biomolecule
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the unconjugated and conjugated biomolecule in cell culture medium. Replace the medium in the wells with the treatment solutions.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the biomolecule concentration and determine the EC50 (for proliferation) or IC50 (for cytotoxicity).
Diagram: Cell Viability Assay Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
Enzyme Kinetics
For biomolecules that are enzymes, it is crucial to determine if the conjugation process has affected their catalytic activity. This is typically done by measuring the Michaelis-Menten kinetic parameters, Km and kcat.
Quantitative Data Comparison: Enzyme Kinetics
| Enzyme | Conjugation Status | Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| β-Galactosidase | Unconjugated | - | 150 | 250 | 1.67 x 10⁶ |
| β-Galactosidase | Conjugated | This compound | 180 | 220 | 1.22 x 10⁶ |
This table presents representative data compiled from various studies to illustrate potential outcomes.
Experimental Protocol: Enzyme Kinetic Assay
Materials:
-
Enzyme (unconjugated and conjugated)
-
Substrate for the enzyme
-
Appropriate buffer solution
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare Reagents: Prepare stock solutions of the enzyme and substrate in the appropriate buffer.
-
Set up Reactions: In a cuvette or microplate well, add the buffer and varying concentrations of the substrate.
-
Initiate Reaction: Initiate the reaction by adding a fixed, small amount of the enzyme.
-
Measure Product Formation: Monitor the formation of the product over time by measuring the change in absorbance or fluorescence.
-
Calculate Initial Velocities: Determine the initial velocity (V₀) of the reaction for each substrate concentration.
-
Data Analysis: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.
Diagram: Michaelis-Menten Kinetics
Caption: Michaelis-Menten model of enzyme kinetics.
Conclusion
The validation of biomolecule activity after conjugation with this compound is a critical step in the development of bioconjugates. The use of azide-based click chemistry offers a high degree of specificity and control, often resulting in better preservation of function compared to other methods. By employing a suite of functional assays, including ELISA, cell-based assays, and enzyme kinetics, researchers can quantitatively assess the impact of conjugation and ensure the integrity and efficacy of their final product. The detailed protocols and comparative data provided in this guide serve as a valuable resource for designing and executing these essential validation studies.
Safety Operating Guide
Safe Disposal of 6-Azido-hexylamine: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 6-Azido-hexylamine, ensuring laboratory safety and regulatory compliance.
This document provides a comprehensive overview of the proper disposal procedures for this compound, a versatile reagent used in click chemistry and a key component in the synthesis of antibody-drug conjugates (ADCs). Due to its azide functional group, this compound is categorized as energetic and potentially hazardous if not handled and disposed of correctly. Adherence to the following protocols is crucial for mitigating risks of explosion, toxicity, and environmental contamination.
Immediate Safety Concerns and Handling Precautions
Organic azides like this compound can be sensitive to shock, friction, heat, and static discharge, which may lead to violent decomposition. It is imperative to handle this compound with the utmost care in a controlled laboratory environment.
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: All handling of this compound should be conducted in a well-ventilated chemical fume hood.
-
Avoid Incompatibilities: Keep this compound away from acids, heavy metals (such as lead, copper, mercury), metal salts, and strong oxidizing agents.[1][2] Contact with acids can generate highly toxic and explosive hydrazoic acid.[2][3]
-
Tools: Use non-metal spatulas (e.g., plastic or ceramic) for handling solid this compound to prevent the formation of shock-sensitive metal azides.[2]
-
Storage: Store the compound in a cool, dry, well-ventilated area, away from sources of ignition.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₄ | PubChem |
| Molecular Weight | 142.20 g/mol | PubChem |
| Appearance | Liquid or Solid | CymitQuimica, Sigma-Aldrich |
| Purity | Typically >95% | CymitQuimica, Sigma-Aldrich |
| Storage Temperature | -20°C to -80°C | Sigma-Aldrich |
Disposal Decision Workflow
The primary decision for the disposal of this compound is whether to proceed with direct disposal as hazardous waste or to first perform a chemical deactivation step. For most laboratory-scale waste, chemical deactivation is the recommended and safer approach.
Caption: Disposal decision workflow for this compound.
Experimental Protocol: Deactivation of this compound via Reduction
The recommended method for rendering this compound non-hazardous is to reduce the azide group to a more stable amine. The following protocol is a general procedure based on the Staudinger reduction, a common method for this transformation.
This procedure must be performed in a properly functioning chemical fume hood.
Materials:
-
Waste this compound.
-
A suitable non-halogenated organic solvent (e.g., tetrahydrofuran (THF) or ethanol).
-
Triphenylphosphine (PPh₃), at least 1.1 equivalents relative to the azide.
-
Water.
-
Round-bottom flask of appropriate size.
-
Stir plate and stir bar.
-
Designated "Halogenated Organic Waste" and "Non-Halogenated Organic Waste" containers.
Procedure:
-
Preparation: In a chemical fume hood, set up a round-bottom flask equipped with a stir bar, of a size sufficient to hold the waste material and reagents.
-
Dissolution: Dissolve the waste this compound in a suitable non-halogenated organic solvent such as THF or ethanol.
-
Reagent Addition: Slowly add a solution of triphenylphosphine (at least 1.1 equivalents) in the same solvent to the stirred azide solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically accompanied by the evolution of nitrogen gas. Allow the reaction to proceed until gas evolution ceases, which may take several hours. This indicates the conversion of the azide to the corresponding aza-ylide.
-
Quenching: After gas evolution has stopped, add water to the mixture to hydrolyze the aza-ylide to the corresponding amine (6-amino-hexylamine) and triphenylphosphine oxide.
-
Verification (Optional but Recommended): If feasible, use a suitable analytical method (e.g., Thin Layer Chromatography or Infrared Spectroscopy) to confirm the disappearance of the azide group.
-
Waste Segregation and Collection:
-
The deactivated reaction mixture, now containing the amine and triphenylphosphine oxide, should be collected in a designated "Non-Halogenated Organic Waste" container.
-
Ensure the waste container is clearly labeled with its contents, including the resulting amine, the solvent used, and any other reagents present.
-
The container must be securely sealed.
-
-
Final Disposal: Store the sealed and labeled waste container in a designated satellite accumulation area for hazardous waste, away from incompatible materials. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.
Under no circumstances should this compound or its solutions be disposed of down the drain. This can lead to the formation of highly explosive metal azides in the plumbing.
References
Personal protective equipment for handling 6-Azido-hexylamine
For Immediate Reference: Researchers, scientists, and drug development professionals must handle 6-Azido-hexylamine with extreme caution. Organic azides are potentially explosive and toxic compounds.[1][2][3] This document provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for the safe handling of this compound.
Hazard Identification and Risk Assessment
This compound is an organic azide that presents several potential hazards:
-
Explosive Potential: Organic azides can be sensitive to heat, shock, friction, and light, which can lead to violent decomposition.[2][3]
-
Toxicity: Azido compounds can be toxic if inhaled, ingested, or absorbed through the skin. While specific toxicological data for this compound is limited, information on sodium azide suggests high toxicity.
-
Reactivity: Avoid contact with strong acids, oxidizing agents, and heavy metals, as this can lead to the formation of highly toxic and explosive compounds. Halogenated solvents should also be avoided.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves is recommended. For higher concentrations, consider Silver shield gloves worn under nitrile gloves. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a tear or puncture. |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn in situations with a risk of splashing or explosion. | Protects eyes from dust particles and splashes of solutions containing the compound. |
| Body Protection | A fully buttoned laboratory coat must be worn. For procedures with a higher risk of contamination, consider a disposable gown. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter should be used when handling the compound as a powder or when aerosolization is possible. | Prevents inhalation of the compound, which can be a primary route of exposure. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work Area: All manipulations of this compound must be performed in a certified chemical fume hood.
-
Blast Shield: Use a blast shield for all procedures involving azides, positioned as low as possible.
-
Ventilation: Ensure adequate ventilation.
-
Surface Protection: Line the work surface with absorbent, disposable bench paper to contain any spills.
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible. A spill kit appropriate for hazardous chemicals should also be available.
-
Eliminate Ignition Sources: Remove all sources of ignition from the work area. Use spark-proof tools and explosion-proof equipment.
2. Weighing and Solution Preparation:
-
Avoid Metal: Never use metal spatulas for weighing and transferring azides to prevent the formation of shock-sensitive heavy metal azides. Use plastic or ceramic spatulas instead.
-
Minimize Dust: When weighing the solid, perform this in a ventilated balance enclosure to avoid inhalation of dust particles.
-
Slow Addition: If preparing a solution, add the solvent slowly to the solid to minimize aerosol generation.
3. Experimental Procedures:
-
Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the risk of exposure.
-
Avoid Friction: Do not use ground glass joints, as friction can cause an explosion.
-
Smallest Possible Quantity: Use the smallest amount of azide possible for your experiment.
4. Storage:
-
Container: Store this compound in a tightly sealed, clearly labeled container.
-
Location: Store in a cool, dry, and well-ventilated place away from sources of heat, light, pressure, and shock.
-
Incompatibilities: Store azides separately from acids, as accidental mixing can generate highly toxic and explosive hydrazoic acid. Keep away from heavy metals and their salts.
Disposal Plan
The primary goal for the disposal of this compound is to first neutralize the hazardous azide functionality before disposing of the resulting compound through the appropriate waste stream.
1. Deactivation of Azide:
-
Reaction: In a chemical fume hood, the azide can be deactivated by reacting it with a reducing agent like triphenylphosphine. This should be done in a suitable solvent.
-
Procedure: Slowly add at least 1.1 equivalents of the reducing agent to a stirred solution of the azide waste.
-
Verification: If possible, use an appropriate analytical method (e.g., TLC, IR spectroscopy) to confirm the disappearance of the azide group.
2. Waste Collection and Disposal:
-
Segregation: Collect the deactivated waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: Clearly label the waste container with its contents.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Do Not Drain: Under no circumstances should azide solutions be poured down the drain. Reaction with lead or copper pipes can build up highly explosive azide salts.
Emergency Procedures
1. Spills:
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material.
-
Collect the absorbent material into a hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution and then wipe it down with soap and water.
-
-
Large Spills:
-
Evacuate all personnel from the area and close the door.
-
Immediately notify your supervisor and your institution's EHS office.
-
2. Personal Exposure:
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush eyes with tepid water at an eyewash station for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move to fresh air immediately.
-
If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Never give anything by mouth to an unconscious person.
-
Seek immediate medical attention.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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